molecular formula C14H16ClO5PS B027863 Coumaphos-d10 CAS No. 287397-86-8

Coumaphos-d10

Cat. No.: B027863
CAS No.: 287397-86-8
M. Wt: 372.8 g/mol
InChI Key: BXNANOICGRISHX-IZUSZFKNSA-N
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Description

Coumaphos-d10 is a deuterium-labeled analog of the organothiophosphate insecticide Coumaphos, featuring ten deuterium atoms, which provides a distinct mass shift for accurate mass spectrometric detection. This high-purity stable isotope-labeled compound is primarily employed as a critical internal standard in quantitative analytical methods, most notably in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary research application is in the precise quantification of Coumaphos residues in complex matrices such as environmental samples (water, soil), food products (honey, wax, livestock tissues), and in studies of environmental degradation and biomonitoring. By adding a known quantity of this compound to samples prior to extraction and analysis, researchers can correct for analyte losses during sample preparation and matrix-induced ionization effects during MS analysis, thereby achieving highly accurate and reliable data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNANOICGRISHX-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Coumaphos-d10: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of Coumaphos-d10. Designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document delves into the core principles governing the use of this isotopically labeled standard, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Need for Stable Isotope Labeled Standards in Analytical Chemistry

In the realm of quantitative analysis, particularly when dealing with complex matrices such as food, environmental samples, or biological tissues, the accuracy of results is paramount. Matrix effects, which are the alteration of an analyte's ionization efficiency due to co-eluting compounds, can lead to significant under- or overestimation of the analyte's concentration. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these effects. A SIL-IS is an ideal internal standard because it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical behavior during sample preparation and analysis, yet is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

This compound is the deuterated analog of Coumaphos, an organothiophosphate insecticide and acaricide. Its primary application is as an internal standard for the quantitative analysis of Coumaphos residues by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The ten deuterium atoms on the two ethyl groups provide a significant mass shift from the parent compound, ensuring no isotopic overlap and allowing for precise quantification.

Core Chemical and Physical Properties of this compound

This compound is a white to off-white solid at room temperature[2]. The deuterium labeling is on the O,O-diethyl groups, making it O,O-di(ethyl-d5). This strategic placement of the deuterium atoms ensures their stability during chemical reactions and ionization processes, as they are not on exchangeable positions.

PropertyValueSource(s)
Chemical Name O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioic acid, O,O-di(ethyl-d5) ester[1]
CAS Number 287397-86-8[1][3]
Molecular Formula C₁₄H₆D₁₀ClO₅PS[1]
Molecular Weight 372.83 g/mol [3]
Exact Mass 372.0772 Da[4]
Appearance White to Off-White Solid[2]
Melting Point 89-91 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Temperature -20°C[3]
Isotopic Purity Typically >95%[3]

Spectroscopic and Chromatographic Profile

While specific, publicly available spectra for this compound are limited, its expected behavior can be inferred from the structure and data on the parent compound, Coumaphos.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak at a higher m/z value than Coumaphos due to the ten deuterium atoms. The fragmentation pattern upon collision-induced dissociation (CID) is expected to be similar to that of Coumaphos, with key fragments showing a +10 Da mass shift if they retain the deuterated ethyl groups. This predictable fragmentation is crucial for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry.

Expected Fragmentation Pathways: The primary fragmentation of organothiophosphate pesticides often involves the cleavage of the P-O-aryl bond and losses of the alkyl groups. For this compound, key fragment ions would likely correspond to the deuterated diethyl thiophosphate moiety and the chlorinated methyl-coumarin ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR: Organothiophosphate compounds like this compound are readily analyzed by ³¹P NMR spectroscopy[5][6][7]. The ³¹P nucleus is 100% naturally abundant and provides a wide chemical shift range, making it sensitive to the electronic environment around the phosphorus atom. The ³¹P chemical shift for this compound is expected to be very similar to that of Coumaphos, typically in the range of 60-70 ppm. The presence of deuterium on the ethyl groups would not significantly alter the ³¹P chemical shift but might lead to minor changes in signal multiplicity if P-D coupling is resolved.

¹H and ¹³C NMR: In the ¹H NMR spectrum, the signals corresponding to the ethyl groups would be absent due to deuteration. The remaining signals would be from the protons on the coumarin ring and the methyl group. In the ¹³C NMR spectrum, the signals for the deuterated ethyl carbons would show characteristic splitting patterns due to C-D coupling and would be significantly attenuated.

Application as an Internal Standard in a Quantitative Workflow

The primary utility of this compound is as an internal standard in quantitative analytical methods for Coumaphos. Below is a detailed, representative workflow for the analysis of Coumaphos in a food matrix, such as honey, using LC-MS/MS. This protocol is based on established methods for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[8][9][10][11].

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh 5g of Homogenized Honey Sample spike 2. Spike with this compound Internal Standard sample->spike Add known concentration add_water 3. Add 10 mL of Water and Vortex spike->add_water add_acetonitrile 4. Add 10 mL of Acetonitrile and Shake Vigorously add_water->add_acetonitrile add_salts 5. Add QuEChERS Salts (e.g., MgSO4, NaCl) add_acetonitrile->add_salts Induce phase separation shake_centrifuge 6. Shake and Centrifuge add_salts->shake_centrifuge cleanup 7. Dispersive SPE Cleanup of Supernatant shake_centrifuge->cleanup Remove interferences evaporate 8. Evaporate and Reconstitute in Mobile Phase cleanup->evaporate inject 9. Inject into LC-MS/MS System evaporate->inject chromatography 10. Chromatographic Separation (C18 Column) inject->chromatography detection 11. MS/MS Detection (MRM Mode) chromatography->detection Monitor transitions for Coumaphos & this compound integrate 12. Integrate Peak Areas detection->integrate ratio 13. Calculate Area Ratio (Analyte/IS) integrate->ratio quantify 14. Quantify using Calibration Curve ratio->quantify

Caption: A typical analytical workflow for the quantification of Coumaphos using this compound as an internal standard.

Step-by-Step Experimental Protocol
  • Sample Preparation (QuEChERS-based):

    • Weigh 5.0 g (± 0.1 g) of a homogenized honey sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration of 10 ng/g.

    • Add 10 mL of reagent-grade water and vortex for 1 minute to dissolve the honey.

    • Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

    • Take an aliquot of the cleaned extract (e.g., 500 µL), transfer to a clean vial, and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Coumaphos from matrix interferences (e.g., start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Coumaphos: Precursor ion (Q1) m/z 363 -> Product ions (Q3) m/z (e.g., 227, 199).

        • This compound: Precursor ion (Q1) m/z 373 -> Product ions (Q3) m/z (e.g., 227, 209). Note: The specific product ions would need to be optimized experimentally. The collision energies for each transition must be optimized to maximize signal intensity.

  • Quantification:

    • A calibration curve is prepared using standards of unlabeled Coumaphos at various concentrations, with each standard containing the same fixed concentration of this compound.

    • The ratio of the peak area of the Coumaphos MRM transition to the peak area of the this compound MRM transition is plotted against the concentration of Coumaphos.

    • The concentration of Coumaphos in the unknown sample is then calculated from this calibration curve using the measured peak area ratio.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. Coumaphos is an organophosphate pesticide and is classified as toxic. It is a cholinesterase inhibitor.

  • Hazard Statements: Fatal if swallowed. Toxic in contact with skin. Very toxic to aquatic life with long-lasting effects.

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.

    • Avoid inhalation of dust or solutions.

    • Wash hands thoroughly after handling.

    • Store locked up in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Coumaphos residues in complex samples. Its chemical properties are nearly identical to the parent compound, allowing it to effectively compensate for matrix effects and variations in sample preparation and instrument response. The detailed workflow provided in this guide, grounded in established analytical principles, serves as a robust starting point for researchers developing and validating methods for the analysis of this important organothiophosphate pesticide. The use of such stable isotope-labeled standards is a cornerstone of achieving the highest level of data quality and reliability in analytical science.

References

  • NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Chlorpyrifos, Sorbed on Soil Components. (URL: [Link])

  • NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Chlorpyrifos, Sorbed on Montmorillonite Clays. (URL: [Link])

  • NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Methyl Parathion, Sorbed on Clays. (URL: [Link])

  • (PDF) NMR Investigation of the Behavior of an Organothiophosphate Pesticide, Methyl Parathion, Sorbed on Clays - ResearchGate. (URL: [Link])

  • Phosphorus-31 Nuclear Magnetic Resonance Analysis of Technical Organophosphorus Insecticides for Toxic Contaminants. (URL: [Link])

  • LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry - PubMed. (URL: [Link])

  • Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (6). (URL: [Link])

  • Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). (URL: [Link])

  • LC–MS Screening & Dissociation Methods for Pesticides - LabRulez LCMS. (URL: [Link])

  • Publication : USDA ARS. (URL: [Link])

  • Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review - ResearchGate. (URL: [Link])

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS | Agilent. (URL: [Link])

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC - NIH. (URL: [Link])

  • Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and isotopic labeling of Coumaphos-d10, a deuterated internal standard essential for accurate quantification in mass spectrometry-based analyses. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the chemical principles, step-by-step protocols, and analytical validation of this critical analytical standard.

Introduction: The Rationale for Isotopic Labeling

In modern analytical science, particularly in fields such as environmental monitoring, food safety, and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification.[1] Coumaphos, an organophosphate insecticide, is subject to rigorous monitoring due to its potential environmental and health impacts.[2] this compound, with ten deuterium atoms incorporated into its diethyl phosphorothioate moiety, serves as an ideal internal standard for the analysis of coumaphos.[3][4][5][6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by mass spectrometry, enabling correction for matrix effects and variations in instrument response.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is a multi-step process that can be logically divided into two principal stages:

  • Preparation of the Deuterated Intermediate: The synthesis of Diethyl chlorothiophosphate-d10, the key deuterated building block.

  • Coupling and Final Product Formation: The reaction of the deuterated intermediate with the coumarin backbone to yield the final this compound product.

This approach allows for the efficient incorporation of the deuterium label at a late stage of the synthesis, maximizing isotopic purity and overall yield.

Stage 1: Synthesis of Diethyl chlorothiophosphate-d10

The first stage focuses on the preparation of the deuterated organophosphorus reagent. This is achieved through a two-step process starting from commercially available deuterated ethanol.

Step 1.1: Formation of Labeled Diethyldithiophosphoric Acid

The initial step involves the reaction of fully deuterated ethanol (ethanol-d6) with phosphorus pentasulfide (P₂S₅).[3][4][5] This reaction forms O,O-diethyl-d10 dithiophosphoric acid.

Causality of Experimental Choices:

  • Ethanol-d6: The use of ethanol with deuterium at all five positions on the ethyl group is crucial for achieving the desired d10 labeling in the final product.

  • Phosphorus Pentasulfide (P₂S₅): This reagent serves as the source of both phosphorus and sulfur for the formation of the dithiophosphoric acid.

  • Reflux in Benzene: The reaction is typically carried out in a non-polar solvent like benzene under reflux to facilitate the dissolution of P₂S₅ and drive the reaction to completion. The steady release of hydrogen sulfide (H₂S) gas is an indicator of the reaction's progress.[5]

Experimental Protocol: Synthesis of O,O-diethyl-d10 dithiophosphoric acid

  • To a flask containing phosphorus pentasulfide (48 mmol) and benzene (15 mL), fit a condenser and a septum inlet.[5]

  • Heat the slurry to a gentle reflux with magnetic stirring.[5]

  • Add ethanol-d6 (182 mmol) dropwise via syringe over 30 minutes to the refluxing mixture.[5]

  • A steady evolution of H₂S gas will be observed as the P₂S₅ dissolves.[5]

  • Continue refluxing until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC of a derivatized aliquot).

Step 1.2: Chlorination to Diethyl chlorothiophosphate-d10

The crude O,O-diethyl-d10 dithiophosphoric acid is then chlorinated to produce the desired Diethyl chlorothiophosphate-d10.[3][4][5]

Causality of Experimental Choices:

  • Chlorinating Agent: A suitable chlorinating agent, such as chlorine gas or sulfuryl chloride, is used to replace the thiol hydrogen with a chlorine atom.

  • Purification by Distillation: The final deuterated intermediate is purified by distillation to remove any unreacted starting materials and byproducts.[4][5]

Experimental Protocol: Synthesis of Diethyl chlorothiophosphate-d10

  • Cool the reaction mixture from the previous step.

  • Introduce a chlorinating agent under controlled conditions.

  • After the reaction is complete, the mixture is worked up, which may involve washing with water to remove water-soluble byproducts.[4]

  • The organic layer is separated, dried, and the solvent is removed.

  • The resulting crude product is purified by vacuum distillation to yield pure Diethyl chlorothiophosphate-d10 as a colorless oil.[4][5]

Data Presentation: Physicochemical Properties of Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
O,O-diethyl-d10 dithiophosphoric acidC₄H₁D₁₀O₂PS₂196.31-
Diethyl chlorothiophosphate-d10C₄D₁₀ClO₂PS198.71100-101.5 °C / 35 mmHg[4][5]

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the coupling of the deuterated intermediate with the non-labeled coumarin core.

Step 2.1: Condensation Reaction

This step involves the reaction of Diethyl chlorothiophosphate-d10 with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base.[3][4][5] This is a nucleophilic substitution reaction where the hydroxyl group of the coumarin displaces the chloride on the thiophosphate.

Causality of Experimental Choices:

  • 3-chloro-4-methyl-7-hydroxycoumarin: This is the non-labeled core structure of the coumaphos molecule.

  • Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the hydroxyl group of the coumarin, forming a more nucleophilic phenoxide ion.[3][4][5] This facilitates the attack on the electrophilic phosphorus atom of the Diethyl chlorothiophosphate-d10.

  • Acetone at Reflux: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.[3][4][5] Heating at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3][4][5]

Experimental Protocol: Synthesis of this compound

  • In a flask, prepare a slurry of 3-chloro-4-methyl-7-hydroxycoumarin (25.4 mmol) and powdered anhydrous potassium carbonate (46 mmol) in acetone (75 mL).[4][5]

  • To this slurry, add Diethyl chlorothiophosphate-d10 (25.4 mmol).[4][5]

  • Heat the mixture at reflux with magnetic stirring.[4][5]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter off the solids.

  • The filtrate is concentrated, and the crude product is purified, typically by recrystallization, to yield this compound as a crystalline solid.[7]

Data Presentation: Physicochemical Properties of this compound

PropertyValue
Chemical Name O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-di(ethyl-d5) phosphorothioate[8]
CAS Number 287397-86-8[8][9][10]
Molecular Formula C₁₄H₆D₁₀ClO₅PS[9]
Molecular Weight 372.83 g/mol [9]
Appearance Solid[11]

Synthetic Workflow Diagram

Coumaphos_d10_Synthesis cluster_stage1 Stage 1: Synthesis of Diethyl chlorothiophosphate-d10 cluster_stage2 Stage 2: Synthesis of this compound cluster_analytics Analytical Validation A Ethanol-d6 + P₂S₅ B O,O-diethyl-d10 dithiophosphoric acid A->B Reflux in Benzene C Chlorination B->C D Diethyl chlorothiophosphate-d10 C->D F Condensation (K₂CO₃, Acetone, Reflux) D->F E 3-chloro-4-methyl- 7-hydroxycoumarin E->F G This compound F->G H GC-MS / LC-MS G->H Purity & Identity I NMR Spectroscopy G->I Isotopic Enrichment

Sources

An In-Depth Technical Guide to Coumaphos-d10: Physical, Chemical, and Analytical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of Coumaphos-d10, an isotopically labeled analog of the organophosphate insecticide Coumaphos. This document is intended to serve as a technical resource for researchers and scientists utilizing this compound as an internal standard in quantitative analytical methodologies, particularly in the fields of environmental science, food safety, and toxicology.

Introduction: The Role of Isotopically Labeled Standards in Analytical Integrity

In modern analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes in complex matrices.[1][2][3] this compound, in which ten hydrogen atoms in the diethyl phosphorothioate moiety are replaced with deuterium, serves as an ideal internal standard for the analysis of its non-labeled counterpart, Coumaphos.[4] Its chemical and physical properties closely mirror those of the native compound, ensuring it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]

Molecular and Physicochemical Profile

This compound is a deuterated organophosphate pesticide.[4] A summary of its key identifiers and physicochemical properties is presented below.

PropertyValueSource
Chemical Name 7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one[5][6]
Synonyms Coumaphos D10 (di(ethyl-D5)), 3-Chloro-4-methyl-7-coumarinyl Diethyl-d10 Phosphorothioate[5][6]
CAS Number 287397-86-8[4][5][6]
Molecular Formula C₁₄H₆D₁₀ClO₅PS[4]
Molecular Weight 372.83 g/mol [6]
Exact Mass 372.0772269 Da[5]
Appearance Solid
Melting Point 89-91°C
Solubility Slightly soluble in chloroform and methanol.[4]
XLogP3 4.5[5]

Synthesis and Purification

The synthesis of this compound involves a multi-step process, which has been described in the scientific literature.[7] The general synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the reaction of a deuterated diethyl chlorothiophosphate with 3-chloro-4-methyl-7-hydroxycoumarin. The key deuterated intermediate, diethyl-d10 chlorothiophosphate, is prepared from ethanol-d6.[7]

Synthesis_Pathway Ethanol-d6 Ethanol-d6 Diethyldithiophosphoric acid-d10 Diethyldithiophosphoric acid-d10 Ethanol-d6->Diethyldithiophosphoric acid-d10 Reaction with P2S5 P2S5 P2S5 P2S5->Diethyldithiophosphoric acid-d10 Diethyl chlorothiophosphate-d10 Diethyl chlorothiophosphate-d10 Diethyldithiophosphoric acid-d10->Diethyl chlorothiophosphate-d10 Chlorination Chlorination Chlorination This compound This compound Diethyl chlorothiophosphate-d10->this compound Reaction with 3-chloro-4-methyl-7-hydroxycoumarin 3-chloro-4-methyl-7-hydroxycoumarin 3-chloro-4-methyl-7-hydroxycoumarin->this compound Potassium carbonate Potassium carbonate Potassium carbonate->this compound in the presence of Acetone (reflux) Acetone (reflux) Acetone (reflux)->this compound

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol (Illustrative)

While a detailed, publicly available protocol is scarce, the following represents a generalized procedure based on the published synthesis.[7][8][9]

  • Preparation of Diethyl-d10-dithiophosphoric Acid: Ethanol-d6 is reacted with phosphorus pentasulfide (P₂S₅) to yield the deuterated diethyldithiophosphoric acid.

  • Chlorination: The resulting acid is chlorinated to produce diethyl-d10-chlorothiophosphate.

  • Condensation Reaction: Diethyl-d10-chlorothiophosphate is then reacted with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone under reflux conditions.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Spectral Characterization

Definitive spectral data for this compound is not widely published. However, based on the structure and the data available for the non-deuterated analog, the expected spectral characteristics are as follows:

  • Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a molecular ion peak at m/z 372, which is 10 mass units higher than that of unlabeled Coumaphos (m/z 362).[5] The fragmentation pattern is expected to be similar to that of Coumaphos, with key fragments showing a +10 Da shift if they retain the deuterated diethyl phosphorothioate moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be very similar to that of Coumaphos. The characteristic peaks for the C=O of the coumarin ring, P=S, and P-O-C bonds should be present. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the ethyl groups in unlabeled Coumaphos.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to that of Coumaphos. The signals corresponding to the ethyl protons will be absent. The aromatic protons of the coumarin ring and the methyl protons will still be present.

    • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated ethyl groups will exhibit splitting due to coupling with deuterium (a triplet for the -CD₂- group and a quintet for the -CD₃ group) and will have a lower intensity.

Analytical Applications: Use as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of Coumaphos in various matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Rationale for Use

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:[1][2][3][10]

  • Correction for Matrix Effects: It co-elutes with the analyte and experiences the same ion suppression or enhancement in the mass spectrometer's ion source.

  • Correction for Sample Preparation Variability: Losses during extraction, cleanup, and derivatization are accounted for as both the analyte and the internal standard are affected similarly.

  • Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the method's accuracy and precision are significantly improved.

General Protocol for Use as an Internal Standard

The following is a generalized workflow for the use of this compound as an internal standard in a typical pesticide residue analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample_Homogenization Sample Homogenization Spiking Spiking with this compound (Internal Standard) Sample_Homogenization->Spiking Extraction Solvent Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MS_MS_Analysis LC-MS/MS or GC-MS Analysis Cleanup->LC_MS_MS_Analysis Quantification Quantification using Analyte/IS Peak Area Ratio LC_MS_MS_Analysis->Quantification

Caption: General workflow for using this compound as an internal standard.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create working solutions at the desired concentration.

  • Sample Spiking: Add a known amount of the this compound working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Extraction and Cleanup: Perform the extraction and cleanup of the samples using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

  • Instrumental Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS. Monitor the appropriate precursor-to-product ion transitions for both Coumaphos and this compound.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Coumaphos to this compound against the concentration of Coumaphos. Determine the concentration of Coumaphos in the unknown samples from this calibration curve.

Handling, Storage, and Safety

Handling

As with any chemical, this compound should be handled in a well-ventilated area, preferably in a fume hood.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[11]

Storage

This compound is a stable isotopically labeled compound and not radioactive.[12] Therefore, it does not require special storage conditions related to radioactivity. However, to ensure its chemical stability and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and dark place.[12] For long-term storage, it is recommended to store the compound at -20°C.[6] Solutions of this compound should also be stored under these conditions to minimize solvent evaporation and degradation.

Safety Precautions

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Coumaphos in a variety of matrices. Its physical and chemical properties are nearly identical to its non-deuterated analog, making it an ideal internal standard for mass spectrometry-based analytical methods. Proper understanding of its synthesis, handling, and application is crucial for obtaining high-quality analytical data in research and regulatory settings.

References

  • Kochansky, J. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826–2828. [Link]

  • Chem Service. (2014, October 11). SAFETY DATA SHEET: Coumaphos. Chem Service. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • NIH. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]

  • van den Broek, I., van Dongen, J. L., & van der Heeft, E. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Rapid Communications in Mass Spectrometry, 22(24), 4062–4070. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 388(4), 851–859. [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407.
  • mzCloud. (2015, June 16). Coumaphos. mzCloud. [Link]

  • Google Patents. (n.d.). CN101671368A - Method for preparing coumaphos by aqueous phase method.
  • Restek. (n.d.). Coumaphos: CAS # 56-72-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

  • Malaysian Journal of Analytical Sciences. (2020). Spectroscopic fingerprinting combined with chemometrics for pesticide residue screening on organic produce: a case study of chili. Malaysian Journal of Analytical Sciences, 24(5), 729-740. [Link]

  • Occupational Safety and Health Administration. (n.d.). Co-Ral (Coumaphos). OSHA. [Link]

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A Researcher's Guide to the Mass Spectrum of Coumaphos-d10: From Data Acquisition to Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in quantitative analysis, particularly in agrochemical and veterinary sciences, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalysis. Coumaphos-d10, the deuterated analog of the organophosphate insecticide Coumaphos, serves as an ideal internal standard for mass spectrometry-based assays. However, a common challenge faced by scientists is the limited availability of its mass spectrum in public databases.

This guide provides an in-depth technical overview for researchers on how to obtain, predict, and interpret the mass spectrum of this compound. We will delve into the principles of its use, the expected spectral characteristics based on its non-labeled counterpart, and a detailed protocol for generating the mass spectrum in your own laboratory.

The Role of this compound in Quantitative Analysis

In quantitative mass spectrometry, the "perfect" internal standard should mirror the chemical and physical properties of the analyte of interest throughout the entire analytical process—from extraction to detection.[1] Deuterated internal standards, like this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2][3] This ensures they co-elute during chromatographic separation and experience similar ionization effects, effectively compensating for matrix effects and variations in instrument response.[2][4]

This compound is specifically designed for use as an internal standard in the quantification of Coumaphos by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] The ten deuterium atoms are incorporated into the two ethyl groups of the phosphorothioate moiety.[5][6]

Locating the Mass Spectrum: Public Databases and Commercial Sources

While a readily downloadable mass spectrum for this compound is not prevalent in public repositories, several key resources provide essential information and, in some cases, access to spectral data.

  • The NIST Chemistry WebBook : This is a primary resource for chemical and physical property data, including mass spectra for over 33,000 compounds.[7][8][9][10][11] While the spectrum for this compound is not listed, the electron ionization (EI) mass spectrum for the unlabeled Coumaphos is available and serves as a critical reference point.[12]

  • PubChem : This database provides comprehensive information on chemical substances, including identifiers, properties, and links to other resources.[13] PubChem contains entries for both Coumaphos and this compound, detailing their molecular formulas, weights, and structures.[13][14][15]

  • Commercial Supplier Websites : Vendors such as Cayman Chemical, Santa Cruz Biotechnology, and LGC Standards, who supply this compound for research purposes, often provide technical data sheets that confirm the molecular formula and weight.[5][6][16] While they may not display the full mass spectrum, they are the primary source for acquiring the standard itself.[17][18][19][20][21]

  • Specialized Spectral Databases : High-end, subscription-based databases like mzCloud may contain mass spectral data for Coumaphos and its metabolites, which can be valuable for predicting fragmentation patterns.[22][23]

Predicting the Mass Spectrum of this compound

In the absence of a public spectrum, a reliable prediction can be made based on the known mass spectrum of Coumaphos and the principles of mass spectrometry.

1. Molecular Ion Peak:

The molecular formula for Coumaphos is C₁₄H₁₆ClO₅PS, with a monoisotopic mass of approximately 362.01 g/mol .[12][24][25] The deuterated analog, this compound, has a molecular formula of C₁₄H₆D₁₀ClO₅PS.[5][16] The substitution of ten hydrogen atoms (mass ~1.0078 u) with ten deuterium atoms (mass ~2.0141 u) results in a mass increase of approximately 10.06 u.

Therefore, the monoisotopic mass of this compound is approximately 372.08 g/mol .[6][15][16] The molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) will be shifted by +10 m/z units compared to unlabeled Coumaphos.

2. Fragmentation Pattern:

The fragmentation of organophosphate pesticides in mass spectrometry is well-characterized.[26] For Coumaphos, key fragmentation pathways involve the cleavage of the phosphate ester bonds and rearrangements. By examining the EI mass spectrum of Coumaphos, we can anticipate the corresponding fragments for this compound.

Unlabeled Coumaphos (C₁₄H₁₆ClO₅PS) This compound (C₁₄H₆D₁₀ClO₅PS)
Molecular Formula C₁₄H₁₆ClO₅PS
Molecular Weight 362.77 g/mol [25]
Monoisotopic Mass 362.0145 Da[27]

Table 1: Comparison of molecular properties between Coumaphos and this compound.

The fragmentation of coumarin-type compounds often involves the loss of CO groups.[28] For organophosphates, fragmentation typically occurs at the P-O and P-S bonds.

G cluster_0 Unlabeled Coumaphos cluster_1 Deuterated Coumaphos Coumaphos Coumaphos C₁₄H₁₆ClO₅PS (m/z 362) Coumaphos_d10 This compound C₁₄H₆D₁₀ClO₅PS (m/z 372)

Caption: Chemical structures and mass-to-charge ratios of Coumaphos and this compound.

Experimental Protocol for Acquiring the Mass Spectrum

To generate the mass spectrum of this compound, a standard analytical workflow using either GC-MS or LC-MS can be employed.

Objective: To acquire the full scan mass spectrum of a this compound analytical standard.

Materials:

  • This compound analytical standard (neat or in solution)[21]

  • Mass spectrometer (GC-MS or LC-MS/MS system)

  • Appropriate solvents (e.g., acetonitrile, methanol, ethyl acetate)

Workflow:

G prep 1. Standard Preparation intro 2. Sample Introduction prep->intro Syringe/Autosampler ion 3. Ionization intro->ion GC/LC sep 4. Mass Analysis ion->sep EI/ESI detect 5. Detection sep->detect Quadrupole/TOF spec Mass Spectrum detect->spec

Caption: General workflow for obtaining a mass spectrum.

Step-by-Step Methodology:

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 100 µg/mL.[21]
  • Perform serial dilutions to create working standards at concentrations appropriate for your instrument's sensitivity (e.g., 1-10 ng/mL).

2. Chromatographic Separation (LC-MS):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Detection:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for organophosphates.
  • Scan Mode: Full scan from m/z 100-500 to observe the precursor ion.
  • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the manufacturer's recommendations.
  • Fragmentation (for MS/MS): If performing tandem MS, use Collision-Induced Dissociation (CID) with optimized collision energy to generate fragment ions.[29]

4. Data Analysis and Interpretation:

  • Identify the peak corresponding to this compound in the chromatogram.
  • Extract the mass spectrum for this peak.
  • Confirm the presence of the [M+H]⁺ ion at approximately m/z 373.08.
  • If MS/MS data was acquired, analyze the fragmentation pattern and compare it to the predicted fragments based on the unlabeled Coumaphos spectrum.

Conclusion

While the mass spectrum of this compound is not as readily accessible in public databases as its non-deuterated counterpart, researchers can confidently predict its key features and generate the spectrum in-house using standard analytical instrumentation. By understanding the principles of deuterated internal standards and the characteristic fragmentation of organophosphates, scientists can effectively utilize this compound to achieve highly accurate and precise quantification in their analytical workflows. This guide provides the foundational knowledge and a practical framework for researchers to successfully incorporate this essential internal standard into their methods.

References

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

  • Eze, C., & Ajayi, O. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences, 17(3). Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Linstrom, P. J. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (2009). The NIST Chemistry Webbook. Retrieved from [Link]

  • PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source. Retrieved from [Link]

  • NIST. (n.d.). Coumaphos. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Coumaphos [ISO]. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • PubChemLite. (n.d.). Coumaphos (C14H16ClO5PS). Retrieved from [Link]

  • PubChem. (n.d.). Coumaphos. Retrieved from [Link]

  • Niell, S., et al. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection.
  • FAO/WHO. (1968). 119. Coumaphos (FAO/PL:1968/M/9/1). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IGI Global. (2025). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]

  • Arduini, F., et al. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. Analytica Chimica Acta, 664(1), 47-53.
  • Mathews, T. P., et al. (2025). Quantification of 3-chloro-7-hydroxy-4-methylcoumarin (CHMC) in urine as a biomarker of coumaphos exposure by high-performance liquid chromatography-fluorescence detection (HPLC-FLD). MethodsX, 13, 103171.
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  • mzCloud. (n.d.). Coumaphos oxon. Retrieved from [Link]

  • Restek. (n.d.). Coumaphos: CAS # 56-72-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Sapphire North America. (n.d.). This compound. Retrieved from [Link]

  • AERU. (n.d.). Coumaphos (Ref: OMS 485). Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2020). Exact Mass Pesticide Database for use by LC-HRMS Report 6. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS ion chromatograms of coumaphos. Retrieved from [Link]

  • Cherta, L., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. Molecules, 24(8), 1545.
  • Kuck, D., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Organic Chemistry, 15(16), 2824-2835.
  • Zhang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 701.
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  • NIST. (n.d.). Coralox. Retrieved from [Link]

  • NIST. (n.d.). Camphor. Retrieved from [Link]

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Primary Research Applications of Deuterated Coumaphos: A Guide to Precision in Quantitative and Metabolic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of the primary research applications of deuterated Coumaphos. We will move beyond simple descriptions to delve into the causality behind experimental design, focusing on how stable isotope labeling transforms analytical challenges into robust, high-fidelity data. This document is structured to serve as a practical reference for scientists engaged in pesticide residue analysis, pharmacokinetics, and metabolic studies.

The Analytical Imperative: Overcoming Matrix Effects with Isotope Dilution

Coumaphos, an organothiophosphate insecticide and acaricide, is widely used in veterinary medicine to control ectoparasites on livestock. Consequently, its residues are often monitored in complex biological and environmental matrices such as animal tissues, milk, honey, and soil.[1][2][3][4] The direct quantitative analysis of Coumaphos in these samples via mass spectrometry (MS), whether coupled with gas (GC) or liquid chromatography (LC), is fraught with a significant challenge: the matrix effect .

Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[5] These effects, which manifest as either ion suppression or enhancement, are unpredictable and sample-dependent, leading to poor accuracy and reproducibility in quantitative results.[6][7] While strategies like extensive sample cleanup or matrix-matched calibration exist, they are often laborious and fail to perfectly compensate for variability.[8]

The gold-standard solution to this problem is Isotope Dilution Mass Spectrometry (IDMS) .[9][10][] This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). A deuterated internal standard, such as Deuterated Coumaphos, is the ideal choice because it is chemically and physically almost identical to the unlabeled analyte.[12][13] It co-elutes during chromatography and experiences the exact same matrix effects and procedural losses as the target analyte.[14][15] Because the mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference, the ratio of their signals remains constant regardless of ion suppression or sample loss. This stable ratio allows for highly accurate and precise quantification, forming the bedrock of modern bioanalytical methods.[16][17]

Synthesis and Characterization of Deuterated Coumaphos

The most common form of deuterated Coumaphos for research applications is (Diethyl-d10) Coumaphos. Its synthesis has been specifically developed to support its use as an internal standard for mass spectrometric analysis.[18][19]

The synthesis pathway involves:

  • Reaction of ethanol-d6 with phosphorus pentasulfide (P₂S₅) to produce labeled diethyldithiophosphoric acid.

  • Subsequent chlorination of this acid to yield diethyl chlorothiophosphate-d10.

  • Finally, treatment of the resulting acid chloride with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base (e.g., potassium carbonate) to yield the final product, (Diethyl-d10) Coumaphos.[18][19]

This specific labeling on the two ethyl groups provides a significant mass increase of 10 Da, which is crucial for preventing isotopic crosstalk with the native analyte in the mass spectrometer.[15]

PropertyCoumaphos (Native)Coumaphos-d10 (Deuterated)Rationale for Analytical Utility
Chemical Formula C₁₄H₁₆ClO₅PSC₁₄H₆D₁₀ ClO₅PSIdentical chemical structure ensures co-elution and identical ionization behavior.
Monoisotopic Mass 362.01 g/mol 372.07 g/mol Mass difference of +10 Da allows for clear differentiation by the mass spectrometer.
Typical Labeling Site N/ADiethyl groups (-O-CH₂-CH₃)₂Labeling on stable positions prevents H/D exchange during sample preparation.
Primary Application Analyte of InterestInternal StandardUsed to correct for matrix effects and procedural losses for accurate quantification.[12][14]

Core Application I: High-Fidelity Quantitative Residue Analysis

The primary and most critical application of deuterated Coumaphos is as an internal standard for the quantitative analysis of Coumaphos residues in food products (e.g., honey, milk), animal tissues, and environmental samples.[3][20][21]

Causality: Why Deuterated Coumaphos is Essential

When analyzing Coumaphos in a complex sample like honey, the extract contains not only the pesticide but also sugars, organic acids, and other compounds.[22][23] During LC-MS/MS analysis, these co-extracted matrix components can suppress the ionization of the Coumaphos molecule in the instrument's source, leading to an artificially low reading. By adding a known amount of this compound at the very beginning of the sample preparation, both the native analyte and the deuterated standard are subjected to the exact same extraction inefficiencies and ionization suppression. The instrument measures the ratio of native to deuterated signal, which remains constant and directly proportional to the original concentration of the native analyte, thereby negating the matrix effect.[10][24]

Experimental Protocol: Quantification of Coumaphos in Honey by LC-MS/MS

This protocol is a synthesized methodology based on established principles for pesticide residue analysis.[1][10][22]

1. Sample Preparation & Extraction:

  • Weigh 5.0 g of a homogenized honey sample into a 50 mL centrifuge tube.
  • Internal Standard Spiking: Add 50 µL of a 1 µg/mL solution of this compound in acetonitrile. This step is critical and must be done first to ensure the IS tracks the analyte through all subsequent steps.
  • Add 10 mL of deionized water and vortex for 30 seconds to dissolve the honey.
  • Add 10 mL of acetonitrile, and vortex vigorously for 1 minute.
  • Add partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation (a modified QuEChERS approach).
  • Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

2. Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg of a cleanup sorbent like C18.
  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
  • The sorbent removes interfering matrix components like lipids and sugars while leaving the target analytes in solution.

3. LC-MS/MS Analysis:

  • Transfer the final supernatant into an autosampler vial.
  • Inject 5 µL onto a reverse-phase C18 LC column.
  • Use a gradient elution with mobile phases of water and methanol (both containing 0.1% formic acid) to separate Coumaphos from other components.
  • Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

4. Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)
  • MRM Transitions:
  • Coumaphos: Precursor ion (Q1) m/z 363.0 -> Product ion (Q3) m/z 227.1 (Quantifier), m/z 199.1 (Qualifier)
  • This compound: Precursor ion (Q1) m/z 373.1 -> Product ion (Q3) m/z 227.1

5. Quantification:

  • A calibration curve is prepared using standards containing a constant concentration of this compound and varying concentrations of native Coumaphos.
  • The concentration of Coumaphos in the unknown sample is calculated from the peak area ratio of (Coumaphos / this compound) against the calibration curve.
Workflow Visualization

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Honey 1. Homogenized Honey Sample Spike 2. Spike with this compound IS Honey->Spike Add Known Amount Extract 3. Add Water & Acetonitrile (Liquid-Liquid Extraction) Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 dSPE 5. Dispersive SPE (dSPE) (Remove Matrix Interferences) Centrifuge1->dSPE Transfer Supernatant Centrifuge2 6. Centrifuge dSPE->Centrifuge2 LC 7. LC Separation Centrifuge2->LC Inject Final Extract MS 8. MS/MS Detection (Measure Area Ratios) LC->MS Quant 9. Quantification MS->Quant G Coumaphos This compound (Pro-insecticide) Coroxon Coroxon-d10 (Active Toxin) Coumaphos->Coroxon CYP450 Mediated Activation (Oxidative Desulfuration) Chlorferon Chlorferon (Detoxified Metabolite) Coumaphos->Chlorferon CYP450 or Esterase Mediated Detoxification (Hydrolysis) Coroxon->Chlorferon Hydrolysis Excretion Further Conjugation & Excretion Chlorferon->Excretion

Simplified Metabolic Pathway of Coumaphos.

Conclusion

Deuterated Coumaphos is not merely a reagent but a critical enabling tool for generating high-quality, reliable data in complex research settings. Its primary applications are rooted in the fundamental principles of analytical chemistry and drug metabolism. As an internal standard in isotope dilution mass spectrometry, it provides the accuracy and precision required for regulatory monitoring and food safety analysis by overcoming the pervasive challenge of matrix effects. In metabolic and pharmacokinetic studies, its isotopic label serves as an unambiguous tracer, allowing scientists to confidently map the biotransformation and disposition of the parent compound. The adoption of deuterated Coumaphos in these core applications represents a commitment to scientific rigor and is indispensable for any laboratory aiming to produce definitive and defensible results.

References

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  • Arrebola, F. J., Martínez Vidal, J. L., & Fernández-Gutiérrez, A. (2003). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 61(4), 429-446. Retrieved from [Link]

  • Socas-Rodríguez, B., et al. (2019). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A, 36(2), 244-255. Retrieved from [Link]

  • Kasiotis, K. M., Anagnostopoulos, C., & Liapis, K. (2007). Residue distribution of the acaricide coumaphos in honey following application of a new slow-release formulation. Pest Management Science, 63(8), 811-816. Retrieved from [Link]

  • Fernandez Garcia, M. I., Garcia, M. A., & Fernandez Muino, M. A. (1994). Evidence for the safety of coumaphos, diazinon and malathion residues in honey. Deutsche Lebensmittel-Rundschau, 90(11), 343-346. Retrieved from [Link]

  • Bo, Z., et al. (2021). Reduced proinsecticide activation by cytochrome P450 confers coumaphos resistance in the major bee parasite Varroa destructor. PubMed, 118(6). Retrieved from [Link]

  • Kasiotis, K. M., Anagnostopoulos, C., & Liapis, K. (2007). Residue distribution of the acaricide coumaphos in honey following application of a new slow-release formulation. ResearchGate. Retrieved from [Link]

  • DETERMINATION OF COUMAPHOS RESIDUES IN HONEY AFTER VARROA TREATMENT USING FLUORESCENCE SPECTROSCOPY. (n.d.). RIMSI. Retrieved from [Link]

  • Baša Česnik, H., & Kmecl, V. (2021). Investigation on amitraz, coumaphos and thymol concentrations in honey produced by Slovenian beekeepers in 2020. Acta agriculturae Slovenica, 117(2), 1-6. Retrieved from [Link]

  • A method for synthesizing deuterated aromatic compounds. (n.d.). Google Patents.
  • Coumaphos. (1972). WHO Pesticide Residues Series 2. Retrieved from [Link]

  • Shelton, D. R., & Karns, J. S. (1998). Isolation and characterization of coumaphos-metabolizing bacteria from cattle dip. Applied and Environmental Microbiology, 64(8), 2825-2829. Retrieved from [Link]

  • Coumaphos chemical review. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Miller, J. A., et al. (2003). Efficacy of various concentrations of coumaphos to control adult, nymphal, and larval stages of an organophosphate-resistant strain of Boophilus microplus on infested cattle. American Journal of Veterinary Research, 64(6), 684-688. Retrieved from [Link]

  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. (2024, September 25). ACS Central Science. Retrieved from [Link]

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Solubility of Coumaphos-d10 in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Coumaphos-d10 in Organic Solvents

Abstract

This compound, the deuterated analog of the organophosphate insecticide Coumaphos, serves as a critical internal standard for quantitative analysis in environmental monitoring, food safety, and veterinary sciences. Accurate preparation of stock solutions and calibration standards is fundamental to the reliability of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, comprehensive solubility data for this compound in common laboratory solvents is dispersed. This technical guide provides a consolidated overview of the physicochemical properties of this compound, a summary of its known solubility in various organic solvents, and a detailed, field-proven protocol for determining its solubility. This document is intended to equip researchers, analytical chemists, and formulation scientists with the necessary theoretical and practical knowledge to handle this compound effectively and ensure the integrity of their analytical results.

Introduction: The Role of this compound in Analytical Chemistry

Coumaphos is a non-volatile, fat-soluble organothiophosphate insecticide and acaricide used to control a range of ectoparasites on livestock[1][2]. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme vital to the nervous system of insects and mammals[3]. Due to its potential toxicity and persistence, regulatory bodies worldwide monitor its presence in food products and the environment.

For accurate quantification, stable isotope-labeled internal standards are the gold standard. This compound (O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl), phosphorothioic acid, O,O-di(ethyl-d₅) ester) is the preferred internal standard for Coumaphos analysis[4]. By incorporating ten deuterium atoms on the two ethyl groups, its mass is shifted significantly, allowing it to be distinguished from the native analyte by a mass spectrometer while behaving almost identically during sample extraction, cleanup, and chromatographic separation.

The foundation of any quantitative analysis is the precise preparation of a stock solution. An incomplete understanding of the analyte's solubility can lead to inaccurate standard concentrations, precipitation issues, and ultimately, compromised data quality. This guide addresses this critical knowledge gap for this compound.

Core Physicochemical Properties

The solubility of a compound is governed by its structural and chemical properties. This compound is a crystalline solid, appearing as a white to off-white substance[5]. While deuteration increases the molecular weight, it has a negligible effect on polarity and intermolecular forces; therefore, the solubility characteristics of this compound are considered virtually identical to those of its non-deuterated parent, Coumaphos.

The molecule's structure features a large, relatively non-polar benzopyran-lactone core fused with a phosphorothioate group. This structure imparts significant lipophilicity, as indicated by a high calculated XLogP3 value.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one[6][7]
Molecular Formula C₁₄H₆D₁₀ClO₅PS[4][8]
Molecular Weight 372.83 g/mol [7][8]
Exact Mass 372.0772 Da[6][7]
Physical Form Solid[5]
Melting Point 89-91 °C[5]
XLogP3 (Calculated) 4.5[6]
Primary Application Internal standard for Coumaphos quantification[4]

Principles of Solubility: A Mechanistic Viewpoint

The principle of "like dissolves like" is the primary determinant of solubility. This concept is based on the polarity of the solute and the solvent.

  • This compound Structure: The molecule possesses both polar and non-polar regions. The diethyl phosphorothioate and coumarin ring system are largely non-polar, contributing to its fat-soluble nature[1]. The carbonyl (C=O), ether (C-O-C), and P=S groups introduce some polarity.

  • Solvent Polarity Spectrum:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound is not a strong hydrogen bond donor or acceptor, the polar groups allow for some interaction, leading to slight to moderate solubility.

    • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving compounds with polar functionalities through dipole-dipole interactions. Acetone and acetonitrile are generally good solvents for organophosphates.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are highly effective at dissolving large organic molecules that are not readily soluble in very polar or very non-polar solvents.

    • Non-Polar Solvents (e.g., Hexane): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for compounds containing heteroatoms and polar functional groups.

Based on its calculated XLogP3 of 4.5[6], this compound is significantly lipophilic, predicting good solubility in solvents of moderate to low polarity.

Solubility Data Summary

The following table consolidates available qualitative and quantitative solubility data for this compound and its parent compound, Coumaphos. This information is derived from chemical supplier technical data sheets and databases.

Table 2: Solubility of this compound in Common Organic Solvents

Organic SolventSolvent TypeReported SolubilitySource(s)
Acetonitrile Polar AproticSoluble (Commercially available as a 100 µg/mL solution)[9]
Acetone Polar AproticSoluble[10]
Chloroform Weakly PolarSlightly Soluble[4][5]
Methanol Polar ProticSlightly Soluble[3][4][5]
Ethanol Polar ProticSoluble[10]
DMSO Polar AproticSlightly Soluble[3]

Note: Data for Acetone and Ethanol are for the parent compound, Coumaphos, but are considered directly applicable to this compound.

Expert Interpretation: The term "slightly soluble" from supplier data sheets often indicates that concentrations suitable for analytical stock solutions (e.g., 1-10 mg/mL) may be difficult to achieve, whereas "soluble" suggests that such concentrations are readily attainable. The commercial availability of a 100 µg/mL solution in acetonitrile confirms its utility for preparing standard solutions, though it does not define the saturation limit[9].

Experimental Protocol: Standard Method for Solubility Determination

For researchers requiring precise, quantitative solubility data in a specific solvent system, direct experimental determination is necessary. The following protocol describes a robust isothermal shake-flask method, a gold-standard technique for solubility measurement.

Core Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. The saturated supernatant is then carefully sampled, diluted, and analyzed to determine the final concentration.

Materials and Equipment
  • This compound (solid, high purity)

  • Solvent of interest (HPLC-grade or higher)

  • Analytical balance (4-5 decimal places)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes and volumetric flasks

  • HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Procedure
  • Preparation: Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg into 2 mL of solvent). Record the exact mass added.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to guarantee saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any suspended microcrystals.

  • Dilution: Perform a precise, serial dilution of the filtered supernatant using the same solvent to bring the concentration into the linear range of the analytical instrument. A dilution factor of 100x or 1000x is common.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS method. Calculate the concentration of the diluted sample against the calibration curve.

  • Calculation: Determine the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A 1. Add excess solid This compound to vial B 2. Add precise volume of solvent A->B C 3. Agitate in thermostatic shaker (24-72h at 25°C) B->C D 4. Let solids settle (≥2h at 25°C) C->D E 5. Withdraw supernatant & filter (0.22 µm) D->E Careful Sampling F 6. Perform precise serial dilution E->F G 7. Quantify using calibrated LC-MS F->G H 8. Calculate original saturated concentration G->H I Result: Quantitative Solubility (mg/mL) H->I

Caption: Workflow for the isothermal shake-flask method.

Practical Recommendations for Laboratory Use

  • For Stock Solutions (1 mg/mL): Based on available data, acetonitrile and acetone are recommended as primary solvents for preparing high-concentration stock solutions. While reported as "soluble" in ethanol, verification is advised if high concentrations are needed.

  • For Working Standards: Methanol is a suitable solvent for further dilutions from a stock solution, especially for methods employing reversed-phase liquid chromatography, due to its miscibility with aqueous mobile phases.

  • Solvents to Use with Caution: Chloroform, DMSO, and methanol are listed as providing only "slight" solubility[3][4][5]. Attempting to make a 1 mg/mL stock solution in these solvents may fail. Always visually inspect for complete dissolution before use. If sonication is used to aid dissolution, allow the solution to return to room temperature to check for precipitation.

  • Storage: this compound solutions should be stored in amber vials at low temperatures (-20°C is recommended) to prevent degradation[5].

Conclusion

This compound is an indispensable tool for the accurate analysis of its parent insecticide. This guide establishes that this compound exhibits good solubility in polar aprotic solvents like acetonitrile and acetone, and limited solubility in polar protic solvents like methanol. Its high lipophilicity dictates its overall behavior. For applications demanding the highest accuracy, the provided experimental protocol offers a reliable framework for determining quantitative solubility in any solvent of interest. By combining theoretical understanding with robust experimental practice, researchers can ensure the precision and validity of their analytical data.

References

  • Extension Toxicology Network (EXTOXNET). (n.d.). Coumaphos. Retrieved from [Link][10]

  • ChemBK. (n.d.). coumaphos. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10643059, this compound. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Coumaphos. Retrieved from [Link][1]

  • A-to-Z Chemical. (n.d.). Coumaphos CAS 56-72-4. Retrieved from [Link][2]

  • AERU. (n.d.). Coumaphos (Ref: OMS 485). Retrieved from [Link][12]

Sources

A Comprehensive Technical Guide to High-Purity Coumaphos-d10 for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of high-purity Coumaphos-d10, a critical internal standard for researchers, scientists, and professionals in drug development and food safety analysis. It covers the synthesis, analytical characterization, commercial sourcing, and a detailed application of this compound in a validated analytical workflow.

The Imperative of Isotopic Labeling in Quantitative Analysis

Coumaphos is an organophosphate insecticide and acaricide used to control a variety of pests in livestock.[1] Its presence in food products, such as honey, is strictly regulated, necessitating highly accurate and sensitive analytical methods for its quantification. The complexity of biological and food matrices can introduce significant variability in analytical results due to matrix effects, which can suppress or enhance the analyte signal during mass spectrometry analysis.

To counteract these effects and ensure the accuracy of quantitative data, stable isotope-labeled internal standards are employed. This compound, in which the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, is the ideal internal standard for Coumaphos analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer, enabling reliable correction for any analytical variability.

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound is a multi-step process that demands careful control to ensure high chemical and isotopic enrichment. The most common synthetic route involves the use of deuterated starting materials to introduce the deuterium labels at specific positions in the molecule.

A key intermediate in the synthesis is diethyl chlorothiophosphate-d10. This is prepared by reacting ethanol-d6 with phosphorus pentasulfide (P₂S₅) to form a labeled diethyldithiophosphoric acid, which is subsequently chlorinated. The resulting diethyl chlorothiophosphate-d10 is then reacted with 3-chloro-4-methyl-7-hydroxycoumarin in the presence of a base, such as potassium carbonate, in an acetone solvent at reflux to yield this compound.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and by-products, ensuring a high chemical purity of >95%.

Analytical Characterization: Ensuring Identity and Purity

The quality of an analytical standard is paramount. For this compound, this involves rigorous analytical testing to confirm its identity, chemical purity, and isotopic enrichment. Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) detailing the results of these tests.

Analytical Parameter Technique Typical Specification
Identity Confirmation ¹H NMR, ³¹P NMR, Mass SpectrometryConforms to the structure
Chemical Purity HPLC, GC≥95%
Isotopic Enrichment Mass Spectrometry≥98%
Accurate Mass High-Resolution Mass SpectrometryWithin 5 ppm of theoretical mass

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the deuteration of the ethyl groups, the proton NMR spectrum of this compound will show a significant reduction in the signals corresponding to these groups compared to the unlabeled Coumaphos. The remaining protons on the coumarin ring system will be present.

  • ³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[2] A single peak is expected for this compound, and its chemical shift provides confirmation of the phosphorus environment.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (C₁₄H₆D₁₀ClO₅PS). High-resolution mass spectrometry provides a highly accurate mass measurement, further confirming the elemental composition. Fragmentation analysis by tandem mass spectrometry (MS/MS) can be used to verify the structure by comparing the fragmentation pattern to that of unlabeled Coumaphos, accounting for the mass shift of the deuterated fragments.

Commercial Suppliers of High-Purity this compound

Several reputable suppliers specialize in the provision of high-purity analytical standards, including this compound. When selecting a supplier, it is crucial to consider their quality certifications, such as ISO 17034 accreditation, which ensures the competence of the reference material producer and the reliability of the certified values.[3]

Supplier Product Format Noteworthy Quality Standards Website
LGC Standards Neat, In SolutionISO 17034 Accredited Production, ISO/IEC 17025 Accredited Analysis[4][5]
HPC Standards Neat, In SolutionBrand Leader in Analytical Reference Standards from Germany
Toronto Research Chemicals (TRC) NeatHigh-purity organic molecules and analytical standards[6]
Cayman Chemical NeatIntended for use as an internal standard for GC- or LC-MS

Application Highlight: Quantification of Coumaphos in Honey using LC-MS/MS with a this compound Internal Standard

This section provides a detailed, step-by-step protocol for the analysis of Coumaphos in honey using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with LC-MS/MS detection.[7][8][9][10]

Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to dissolve the honey.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, and MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Coumaphos: Precursor ion (m/z) → Product ion(s) (m/z)

      • This compound: Precursor ion (m/z) → Product ion(s) (m/z)

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Analytical Workflow Diagram

Coumaphos_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Honey Honey Sample (10g) IS_Spike Spike with this compound Honey->IS_Spike Extraction Acetonitrile Extraction & Salting Out IS_Spike->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE Filtration Filtration (0.22 µm) dSPE->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification using Internal Standard Calibration MSMS_Detection->Quantification Result Final Concentration of Coumaphos Quantification->Result

Caption: Workflow for the quantification of Coumaphos in honey.

Conclusion

High-purity this compound is an indispensable tool for any laboratory conducting quantitative analysis of Coumaphos in complex matrices. Its use as an internal standard is critical for achieving accurate and reliable results that meet stringent regulatory requirements. This guide has provided a comprehensive overview of the synthesis, characterization, and commercial availability of high-purity this compound, along with a detailed, field-proven analytical method for its application. By understanding the principles outlined herein and selecting a certified reference material from a reputable supplier, researchers can ensure the scientific integrity and trustworthiness of their analytical data.

References

Sources

Methodological & Application

Application Note: Utilizing Coumaphos-d10 as an Internal Standard for Robust Quantification of Coumaphos in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of trace-level analytes in complex biological and environmental matrices due to its exceptional sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS measurements can be significantly compromised by several factors inherent to the analytical process. These include variability in sample preparation and extraction efficiency, fluctuations in injection volume, and, most notably, matrix effects.[1] Matrix effects, arising from co-eluting endogenous components that suppress or enhance the ionization of the target analyte, are a primary source of analytical imprecision and inaccuracy.[2]

To mitigate these challenges, the use of an internal standard (IS) is a well-established and highly recommended practice in quantitative LC-MS/MS.[1][3] An ideal internal standard is a compound that closely mimics the physicochemical properties of the analyte of interest.[1] Stable isotope-labeled (SIL) internal standards, such as Coumaphos-d10, represent the pinnacle of internal standardization for LC-MS/MS analysis.[4][5] By adding a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the earliest stage of sample preparation, it experiences the same analytical variations as the native analyte.[3][6] This co-variant behavior allows for reliable correction of analytical inconsistencies, leading to highly accurate and precise quantification.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as an internal standard for the quantification of the organophosphate insecticide Coumaphos in various matrices. We will delve into the underlying principles, provide a detailed experimental protocol, and discuss best practices for method validation.

The Rationale for this compound as an Internal Standard

Coumaphos is a widely used organophosphate insecticide and acaricide in veterinary medicine.[8] Its presence in food products of animal origin and environmental samples necessitates sensitive and accurate analytical methods for monitoring and risk assessment. This compound, in which the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, is the ideal internal standard for the LC-MS/MS analysis of Coumaphos for several key reasons:

  • Near-Identical Physicochemical Properties: this compound shares virtually identical chemical and physical properties with native Coumaphos, including polarity, solubility, and ionization efficiency.[4] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

  • Co-elution with the Analyte: Due to its structural similarity, this compound is designed to co-elute chromatographically with Coumaphos. This is a critical factor, as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, allowing for effective compensation.[5][9]

  • Mass Differentiation: The mass difference between Coumaphos and this compound allows for their simultaneous detection and differentiation by the mass spectrometer without spectral overlap. This enables the precise measurement of the peak area ratio of the analyte to the internal standard, which is the basis for quantification.

  • Chemical Stability: The deuterium labels in this compound are stable and do not readily exchange with protons under typical analytical conditions, ensuring the integrity of the internal standard throughout the analytical workflow.[10]

Table 1: Physicochemical Properties of Coumaphos and this compound

PropertyCoumaphosThis compound
Molecular Formula C₁₄H₁₆ClO₅PSC₁₄H₆D₁₀ClO₅PS[11]
Molecular Weight 362.77 g/mol 372.83 g/mol [11]
Monoisotopic Mass 362.0148 g/mol 372.0772 g/mol [12]
Structure


Experimental Workflow and Protocol

The following section outlines a general workflow and a detailed protocol for the analysis of Coumaphos in a representative matrix (e.g., honey) using this compound as an internal standard. This protocol can be adapted for other matrices such as animal tissues, milk, or environmental samples with appropriate modifications to the sample preparation procedure.[13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting Spike 2. Spiking with this compound IS Sample->Spike Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation 4. Evaporation and Reconstitution Extraction->Evaporation Injection 5. Injection into LC-MS/MS Evaporation->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM) Separation->Detection Integration 8. Peak Integration Detection->Integration Ratio 9. Analyte/IS Ratio Calculation Integration->Ratio Quantification 10. Quantification using Calibration Curve Ratio->Quantification

Caption: Overall workflow for the quantification of Coumaphos using this compound as an internal standard.

Detailed Step-by-Step Protocol: Analysis of Coumaphos in Honey

This protocol is a starting point and should be optimized and validated for your specific application and matrix.

3.2.1. Materials and Reagents

  • Coumaphos analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, ≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)[14]

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, if required for cleanup)

3.2.2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Coumaphos and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of Coumaphos by serially diluting the primary stock solution with acetonitrile/water (1:1, v/v). These will be used to construct the calibration curve.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a suitable concentration. The optimal concentration should be determined during method development to provide a stable and reproducible signal.

3.2.3. Sample Preparation

  • Accurately weigh 5 g of homogenized honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to dissolve the honey.

  • Spike the sample with a fixed volume (e.g., 50 µL) of the this compound internal standard working solution.

  • Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.[14]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction (steps 4-6) with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

3.3.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.3.2. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument.

  • MRM Transitions: The precursor and product ions for Coumaphos and this compound should be optimized by infusing the individual standard solutions.

Table 2: Exemplary MRM Transitions for Coumaphos and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Coumaphos 363.0227.0 (Quantifier)Optimized
363.0199.0 (Qualifier)Optimized
This compound 373.1237.0Optimized

Note: These are theoretical values and must be experimentally optimized on the specific mass spectrometer being used.

Data Analysis and Quantification
  • Integrate the peak areas for the quantifier MRM transitions of Coumaphos and this compound.

  • Calculate the peak area ratio of Coumaphos to this compound for each calibrator, quality control sample, and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Coumaphos calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of Coumaphos in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation is crucial to ensure that the analytical method is reliable and fit for its intended purpose.[15] Key validation parameters, in accordance with regulatory guidelines such as those from the FDA or SANTE, should be assessed.[4][16][17]

4.1. Key Validation Parameters

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences are observed at the retention times of Coumaphos and this compound.

  • Linearity and Range: Evaluate the linearity of the calibration curve over a defined concentration range. The coefficient of determination (r²) should typically be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as relative standard deviation, RSD) by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptable mean recoveries are typically within 70-120% with an RSD of ≤20%.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Experimentally determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Assess the extent of ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution. The use of this compound is intended to compensate for these effects.

  • Extraction Recovery: Evaluate the efficiency of the sample preparation process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Investigate the stability of Coumaphos and this compound in the matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Conclusion: A Robust Approach to Coumaphos Quantification

The use of this compound as an internal standard provides a robust and reliable solution for the accurate quantification of Coumaphos in complex matrices by LC-MS/MS. Its ability to effectively compensate for matrix effects and other sources of analytical variability is paramount for generating high-quality, defensible data.[5] The protocols and principles outlined in this application note serve as a comprehensive guide for the development, validation, and implementation of a sensitive and specific method for Coumaphos analysis, meeting the stringent requirements of regulatory bodies and ensuring consumer safety.

References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

  • Rahman, M. M. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today. Retrieved from [Link]

  • Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry, 91(15), 10215-10222. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2007). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
  • National Measurement Institute. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Australian Government. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Retrieved from [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Retrieved from [Link]

  • Kochansky, J. (2000). Synthesis of (Diethyl-d(10)) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.t.). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]

  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods. EPA. Retrieved from [Link]

  • Splendid Labs. (n.d.). This compound. Retrieved from [Link]

  • Christofidou, M., et al. (2015). Pesticide residues analysis in honey using ethyl acetate extraction method: validation and pilot survey in real samples. Food Analytical Methods, 8, 2016-2027.
  • European Union Reference Laboratory for Pesticides. (n.d.). Analytical method E_FP417.1 LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Waters Corporation. (2022). Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. Waters. Retrieved from [Link]

  • Nguyen, T. A., et al. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Dasenaki, M. E., & Thomaidis, N. S. (2010). Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices. Mass Spectrometry Reviews, 29(4), 657-698.
  • Raina-Fulton, R. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. In Pesticides - Strategies for Pesticides Analysis. IntechOpen.
  • Shimadzu Scientific Instruments. (n.d.). LCMS Food Safety Applications. Shimadzu. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Owa, F. O. (2013). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific & Technology Research, 2(11), 218-221.
  • European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS Involving Simultaneous Extraction with Methanol (QuPPe-Method). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Pesticide Analysis in Food and Beverages Application Compendium. LabRulez LCMS. Retrieved from [Link]

  • Reddit. (2023, February 28). Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach. r/massspectrometry. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Coumaphos-d10 in Complex Matrices using a Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Coumaphos-d10, a deuterated organophosphate pesticide, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and high-throughput analytical method. This guide provides a comprehensive walkthrough of the entire workflow, from sample preparation to data analysis, with an emphasis on the scientific rationale behind each step to ensure methodological integrity and reproducibility. This compound is frequently employed as an internal standard in the analysis of its non-deuterated counterpart, coumaphos, a widely used insecticide and acaricide.[1][2][3] Accurate quantification is therefore critical for residue analysis in environmental monitoring and food safety applications.

Introduction

Coumaphos is an organophosphate pesticide extensively used in agriculture and veterinary medicine to control a variety of pests.[4] Its persistence and potential toxicity necessitate sensitive and reliable analytical methods for monitoring its presence in diverse and complex matrices such as food, water, and biological tissues.[5][6] The use of isotopically labeled internal standards, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative analyses by compensating for analyte loss during sample preparation and instrumental variability.[7]

This application note provides a comprehensive, field-proven protocol for the development and validation of a GC-MS method for this compound. The methodology is grounded in established analytical principles and regulatory guidelines to ensure data of the highest quality and integrity.[8]

Materials and Reagents

Chemicals and Standards
  • This compound certified reference material (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate, analytical grade

  • Triphenyl phosphate (TPP), as a surrogate standard (optional)

  • Deionized water (18.2 MΩ·cm)

Consumables
  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Glass Pasteur pipettes

  • Syringe filters (0.22 µm, PTFE)

  • 2 mL amber glass GC vials with PTFE-lined septa

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, if required for cleanup)

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS) detector.

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Standard Solution Preparation

The accuracy of the analytical method is fundamentally dependent on the correct preparation of standard solutions. All stock and working solutions should be stored at -20°C in amber vials to prevent photodegradation.[9]

Protocol 3.1.1: Primary Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in acetone and bring the volume to the mark.

  • Cap the flask and vortex thoroughly to ensure complete dissolution.

Protocol 3.1.2: Intermediate Stock Solution (10 µg/mL)

  • Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetone.

  • Vortex to ensure homogeneity.

Protocol 3.1.3: Working Standard Solutions (0.01 - 1.0 µg/mL)

  • Prepare a series of calibration standards by serial dilution of the intermediate stock solution with acetone or a suitable solvent compatible with the sample matrix extract.

  • The concentration range should be selected to bracket the expected concentration of this compound in the samples.

Sample Preparation: QuEChERS-based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from various food and environmental matrices.[3][9]

Protocol 3.2.1: Extraction from a Solid Matrix (e.g., Soil, Food)

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For samples with low water content, add an appropriate amount of deionized water to facilitate extraction.

  • Spike the sample with the this compound internal standard solution at a concentration that falls within the linear range of the calibration curve.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

Protocol 3.2.2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

Diagram 1: QuEChERS Sample Preparation Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Homogenized Sample B 2. Add 10 mL Acetonitrile & Spike with this compound A->B C 3. Add QuEChERS Salts B->C D 4. Vortex & Centrifuge C->D E 5. Transfer 1 mL Supernatant to d-SPE Tube D->E Supernatant F 6. Vortex & Centrifuge E->F G 7. Filter Supernatant F->G H 8. Inject into GC-MS G->H

Caption: A streamlined workflow of the QuEChERS sample preparation method.

GC-MS Instrumental Parameters

The following instrumental parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition
GC System Agilent 7890B GC or equivalent
Injector Split/Splitless
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[1][10]
Oven Program Initial: 80°C (hold 1 min) Ramp 1: 20°C/min to 170°C Ramp 2: 20°C/min to 310°C (hold 3.5 min)[11]
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 372
Qualifier Ions (m/z) 109, 210

Rationale for Parameter Selection:

  • A splitless injection is employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is crucial for trace-level analysis.[12]

  • The DB-5MS column , a low-polarity phase, provides excellent separation for a wide range of organophosphate pesticides with good peak shape.[12][13]

  • The oven temperature program is designed to provide sufficient separation of this compound from potential matrix interferences while maintaining a reasonable run time.[11][14]

  • Selected Ion Monitoring (SIM) mode is utilized for its superior sensitivity and selectivity compared to full scan mode, which is essential for quantifying low-level analytes in complex matrices.[15]

Method Validation

A comprehensive method validation should be performed to ensure the reliability and reproducibility of the analytical results, following guidelines such as those from the European Commission (SANTE/11312/2021) or the US EPA.[8][16]

Key Validation Parameters
Parameter Acceptance Criteria Description
Linearity Correlation coefficient (r²) > 0.99Assesses the proportionality of the instrumental response to the analyte concentration over a defined range.[10]
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[10]
Accuracy (Recovery) 70-120%The closeness of the measured value to the true value, typically assessed by spiking blank matrix samples at different concentration levels.[4]
Precision (RSD) ≤ 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).
Specificity/Selectivity No significant interfering peaks at the retention time of the analyteThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

Diagram 2: GC Method Development and Validation Cycle

GC_Method_Validation A Method Development (Parameter Optimization) B Linearity & Range A->B C LOD & LOQ Determination B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Specificity/ Selectivity E->F G Method Implementation for Routine Analysis F->G G->A Re-validation if method is modified

Caption: The iterative cycle of GC method development and validation.

Data Analysis and Reporting

Quantification

Quantification is performed by constructing a calibration curve from the analysis of the working standard solutions. The concentration of this compound in the samples is then determined by interpolating the response of the sample on the calibration curve. The use of an internal standard corrects for variations in extraction efficiency and instrument response.

Quality Control

For each batch of samples, it is recommended to include a method blank, a matrix-matched blank, a spiked blank, and a duplicate sample to monitor for contamination, matrix effects, and method performance.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or columnReplace the injector liner; trim the column; use a more inert column.[13]
Low Recovery Inefficient extraction; analyte degradationOptimize extraction solvent and time; check pH of the sample; ensure proper storage of standards and samples.
High Variability (Poor Precision) Inconsistent sample preparation; instrument instabilityEnsure consistent and precise pipetting; check for leaks in the GC system; allow the instrument to stabilize.
Matrix Interference Insufficient cleanupOptimize the d-SPE cleanup step; use a more selective MS transition.[15]

Conclusion

This application note provides a robust and validated GC-MS method for the quantitative analysis of this compound. The detailed protocols and rationale behind the experimental choices offer a solid foundation for researchers to implement this method for routine analysis in various complex matrices. Adherence to the outlined quality control and validation procedures will ensure the generation of accurate and defensible data.

References

  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). Cromlab. Retrieved from [Link]

  • Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. (n.d.). SCISPEC. Retrieved from [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent Technologies. Retrieved from [Link]

  • Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC–MS/MS. (2018). ACS Publications. Retrieved from [Link]

  • Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (2021). European Commission. Retrieved from [Link]

  • Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (2024). SWA Environmental. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen. (2023). MDPI. Retrieved from [Link]

  • Analytical Method for Coumaphos. (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

  • Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly and propolis products. (2024). ScienceDirect. Retrieved from [Link]

  • Pesticide Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (2009). ResearchGate. Retrieved from [Link]

  • Development and validation of a gas chromatography-mass spectrometry method for determining acaricides in bee pollen. (2023). University of Valladolid. Retrieved from [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. (n.d.). IntechOpen. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Application Note: High-Throughput and Accurate Quantification of Coumaphos Across Diverse Matrices Using Isotope Dilution Mass Spectrometry with Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the sample preparation and analysis of Coumaphos, an organophosphate insecticide and acaricide, in various complex matrices. Recognizing the critical need for precise and robust quantification, this document emphasizes the use of Coumaphos-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy by mitigating matrix effects and correcting for analyte loss during sample processing. We present detailed methodologies for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), tailored for different sample types including food, environmental, and biological samples. This guide is intended to equip researchers with the expertise to implement these advanced analytical strategies, thereby ensuring data integrity and reliability in both research and routine monitoring applications.

Introduction: The Analytical Challenge of Coumaphos and the Imperative for Isotope Dilution

Coumaphos is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on livestock and in beehives.[1] Its potential for residues in food products such as milk, honey, and meat, as well as its environmental persistence, necessitates sensitive and accurate analytical methods for monitoring and risk assessment.[2][3] The analysis of Coumaphos is often complicated by the complexity of the sample matrices, which can introduce interfering compounds that lead to matrix effects—signal suppression or enhancement—during analysis by mass spectrometry (MS).[4][5]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[6][7] this compound, a deuterated analog of Coumaphos, serves as an ideal internal standard.[8] Because it is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences the same matrix effects and extraction inefficiencies.[9] By adding a known amount of this compound to the sample at the beginning of the preparation process, any variations in the analytical procedure can be normalized, leading to highly accurate and precise quantification. This approach, known as isotope dilution mass spectrometry (IDMS), is a cornerstone of modern analytical chemistry for its ability to provide self-validating and trustworthy results.[10]

The Role of this compound: Ensuring Analytical Integrity

The fundamental principle behind using this compound is to provide a reliable reference point throughout the entire analytical workflow. Here's a breakdown of its critical functions:

  • Correction for Extraction Recovery: Analyte loss during multi-step sample preparation procedures is a significant source of error. This compound, being structurally and chemically similar to Coumaphos, will be lost at a proportional rate. By measuring the ratio of the analyte to the SIL-IS, the initial concentration of Coumaphos can be accurately determined, regardless of the absolute recovery.

  • Mitigation of Matrix Effects: Co-eluting matrix components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4][11][12] Since this compound has the same retention time and ionization characteristics as Coumaphos, it is affected by the matrix in the same way. The use of the analyte-to-internal standard response ratio effectively cancels out these variations.

  • Compensation for Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume variations or changes in detector sensitivity, can impact the measured signal. As both the analyte and the internal standard are affected equally by these fluctuations, their ratio remains constant, ensuring the robustness of the analytical method.

Sample Preparation Protocols Incorporating this compound

The choice of sample preparation technique is highly dependent on the nature of the sample matrix. Below are detailed protocols for three widely used methods, each incorporating the use of this compound for accurate quantification.

QuEChERS for Food Matrices (e.g., Honey, Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for multi-residue pesticide analysis in food samples.[13][14]

Protocol: QuEChERS with Isotope Dilution for Coumaphos in Honey

  • Sample Homogenization: Thoroughly mix the honey sample to ensure homogeneity. For solid food samples, homogenize using a high-speed blender.

  • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate) to the tube.[15] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18 sorbents).

  • Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow for QuEChERS with this compound

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 10g of Sample Homogenize->Weigh Spike 3. Spike with this compound Weigh->Spike Add_ACN 4. Add Acetonitrile Spike->Add_ACN Shake1 5. Shake Vigorously Add_ACN->Shake1 Add_Salts 6. Add QuEChERS Salts Shake1->Add_Salts Shake2 7. Shake Vigorously Add_Salts->Shake2 Centrifuge1 8. Centrifuge Shake2->Centrifuge1 Transfer_Aliquot 9. Transfer Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE 10. Add to d-SPE Tube Transfer_Aliquot->Add_dSPE Vortex 11. Vortex Add_dSPE->Vortex Centrifuge2 12. Centrifuge Vortex->Centrifuge2 Final_Extract 13. Collect Supernatant Centrifuge2->Final_Extract LCMS 14. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow with isotope dilution.

Solid-Phase Extraction (SPE) for Environmental Samples (e.g., Water)

Solid-Phase Extraction (SPE) is a highly effective technique for the selective extraction and concentration of analytes from liquid samples, making it well-suited for environmental water analysis.[2]

Protocol: SPE with Isotope Dilution for Coumaphos in Water

  • Sample Collection and Preservation: Collect the water sample in a clean glass container. If necessary, adjust the pH and add preservatives according to standard methods.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained analytes (Coumaphos and this compound) from the cartridge with a suitable organic solvent, such as 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile/water).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for SPE with this compound

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Collect_Sample 1. Collect Water Sample Spike_IS 2. Spike with this compound Collect_Sample->Spike_IS Condition 3. Condition SPE Cartridge Load 4. Load Sample Condition->Load Wash 5. Wash Cartridge Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute Analytes Dry->Elute Concentrate 8. Concentrate Eluate Elute->Concentrate Reconstitute 9. Reconstitute Residue Concentrate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow.

Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Animal Tissues)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is particularly useful for extracting analytes from complex biological tissues.

Protocol: LLE with Isotope Dilution for Coumaphos in Animal Tissue

  • Tissue Homogenization: Weigh 5 g of the tissue sample and homogenize it with 10 mL of water using a high-speed homogenizer.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the homogenate.

  • Protein Precipitation and Extraction: Add 20 mL of acetonitrile to the homogenate, and blend for another 2 minutes. This step precipitates proteins and extracts the analytes.

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the acetonitrile supernatant.

  • Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel. Add 100 mL of a saturated sodium chloride solution and 50 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer (dichloromethane).

  • Drying and Concentration: Pass the organic layer through anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile/water) for analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for LLE with this compound

G cluster_homogenization Homogenization & Spiking cluster_extraction Extraction & Precipitation cluster_partitioning Liquid-Liquid Partitioning cluster_final_prep Final Preparation Homogenize_Tissue 1. Homogenize Tissue Spike_IS 2. Spike with this compound Homogenize_Tissue->Spike_IS Add_ACN 3. Add Acetonitrile Centrifuge1 4. Centrifuge Add_ACN->Centrifuge1 Collect_Supernatant 5. Collect Supernatant Centrifuge1->Collect_Supernatant Add_to_Funnel 6. Transfer to Separatory Funnel Collect_Supernatant->Add_to_Funnel Partition 7. Partition with Dichloromethane Add_to_Funnel->Partition Collect_Organic 8. Collect Organic Layer Partition->Collect_Organic Dry_Concentrate 9. Dry and Concentrate Collect_Organic->Dry_Concentrate Reconstitute 10. Reconstitute Dry_Concentrate->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction workflow.

Data Analysis and Quantification

The quantification of Coumaphos is performed by generating a calibration curve using a series of standards containing known concentrations of Coumaphos and a constant concentration of this compound. The ratio of the peak area of Coumaphos to the peak area of this compound is plotted against the concentration of Coumaphos. The concentration of Coumaphos in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Performance Characteristics

The use of this compound as an internal standard significantly improves the performance of the analytical method. Typical performance characteristics are summarized in the table below.

ParameterQuEChERS (Honey)SPE (Water)LLE (Animal Tissue)
Recovery (%) 85-110%90-105%80-100%
Precision (RSD) < 10%< 5%< 15%
Limit of Quantification (LOQ) 1-5 µg/kg0.01-0.05 µg/L5-10 µg/kg

Note: These values are typical and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Conclusion

The accurate and reliable quantification of Coumaphos in diverse and complex matrices is a critical analytical task. The implementation of sample preparation techniques such as QuEChERS, SPE, and LLE, in conjunction with the use of this compound as a stable isotope-labeled internal standard, provides a robust and self-validating analytical workflow. This approach effectively mitigates matrix effects, corrects for analyte loss, and ensures the highest level of data integrity. The detailed protocols and workflows presented in this application note are designed to empower researchers and analytical scientists to achieve accurate and defensible results in their Coumaphos monitoring programs.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

  • Lehotay, S. J. (2007). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 399, 295-316. [Link]

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]

  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef. Application Note. [Link]

  • Majors, R. E. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 21(11), 1098-1111. [Link]

  • Phenomenex. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. [Link]

  • Ferrer, C., Lozano, A., & Fernández-Alba, A. R. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. Current Opinion in Food Science, 16, 44-50. [Link]

  • Kocourek, V., Česlová, L., & Hron, K. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research, 9(3), 269-280. [Link]

  • European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/12682/2019. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Coumaphos. [Link]

  • Li, Y., Dong, F., Liu, X., Xu, J., Kong, Z., Chen, X., ... & Zheng, Y. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1219. [Link]

  • V Štajnbaher, D., & Zupančič-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3986. [Link]

  • Appiah, S., Tetteh, E. K., & Restrepo, M. (2021). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1180, 122883. [Link]

  • California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]

  • Kesi, D., & Lambropoulou, D. (2023). Solid-Phase Extraction as Promising Sample Preparation Method for Compounds of Emerging Concerns Analysis. Analecta, Technica, Periodica, 17(4), 16-24. [Link]

  • Reddy, T. M., & Kumar, B. S. (2019). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Pharmaceutical and Biomedical Analysis, 174, 523-534. [Link]

  • Kumar, A., & Chawla, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A, 885(1-2), 195-215. [Link]

  • Shimadzu. (n.d.). Food, Beverages, Agriculture. [Link]

  • Lawal, A. T. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5543. [Link]

  • Reddit. (2023). Internal standards for pesticide residues analysis, with GC-MS/MS and optimization approach. [Link]

  • Hellenic Accreditation System. (2016). Guidance Document on Method Validation and Quality Control Procedures for Pesticides Residues Laboratories. [Link]

  • Pereira, J., & Sanches Silva, A. (2022). Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. Molecules, 27(3), 963. [Link]

  • Washington State Department of Health. (n.d.). Pesticide Air Monitoring Report - Appendix D: Laboratory Analytical Report. [Link]

  • INCHEM. (n.d.). 119. Coumaphos (FAO/PL:1968/M/9/1). [Link]

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticide Residues in Milk. [Link]

  • ResearchGate. (n.d.). LC-MS/MS ion chromatograms of coumaphos obtained for the standard at.... [Link]

  • INCHEM. (1972). 233. Coumaphos (WHO Pesticide Residues Series 2). [Link]

  • Exploratory Animal and Medical Research. (2014). HPLC WITH SOLID PHASE EXTRACTION FOR IDENTIFICATION AND DIAGNOSIS OF ORGANOPHOSPHOROUS POISONING IN GOATS. [Link]

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Quantification of Coumaphos in Honey Samples with Isotope Dilution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumaphos, an organophosphate insecticide, is utilized in apiculture to control Varroa mites in honey bee colonies.[1] However, due to its fat-soluble nature, it can accumulate in beeswax and subsequently migrate into honey.[2] The presence of coumaphos residues in honey poses potential health risks to consumers, as it is classified as a moderately toxic compound.[3][4] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety.[5] Therefore, the development of robust and accurate analytical methods for the quantification of coumaphos in honey is of paramount importance for food safety monitoring and compliance.[6][7]

This application note details a highly specific and sensitive method for the quantification of coumaphos in honey samples utilizing isotope dilution mass spectrometry (IDMS). Isotope dilution is a premier analytical technique that employs a stable, isotopically labeled version of the analyte as an internal standard.[8][9] This internal standard, or "spike," is added to the sample at the beginning of the analytical process.[10] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis.[10] By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, effectively compensating for matrix effects and variations in extraction recovery.[8][9] This approach provides a self-validating system, ensuring the trustworthiness and accuracy of the results.[6]

The protocol described herein employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS method is widely adopted for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[5][11][12][13]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample.[8][10] This standard is chemically identical to the analyte of interest but has a different isotopic composition, making it distinguishable by a mass spectrometer.

The fundamental principle is that the added isotopic standard equilibrates with the native analyte in the sample.[8] Any subsequent sample processing steps, such as extraction, cleanup, and analysis, will affect both the native analyte and the isotopic standard equally. Therefore, the ratio of the two remains constant throughout the analytical procedure.[9] By measuring the final isotope ratio in the sample extract using mass spectrometry, the initial concentration of the native analyte can be precisely calculated.[10] This method inherently corrects for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement during analysis, leading to highly accurate and reliable results.[8]

Experimental Workflow

The overall analytical workflow for the quantification of coumaphos in honey using isotope dilution LC-MS/MS is depicted below.

Coumaphos_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Weighing 1. Weigh Honey Sample Spiking 2. Spike with Isotopically Labeled Coumaphos Standard Sample_Weighing->Spiking Dissolution 3. Dissolve in Water Spiking->Dissolution Extraction 4. QuEChERS Extraction (Acetonitrile & Salts) Dissolution->Extraction Cleanup 5. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 6. LC Separation Cleanup->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Quantification 8. Quantification using Isotope Ratio MS_Detection->Quantification

Figure 1. Overall workflow for the quantification of coumaphos in honey.

Materials and Reagents

  • Chemicals and Standards:

    • Coumaphos analytical standard (≥98% purity)

    • Coumaphos-d10 (or other suitable isotopically labeled standard)

    • LC-MS grade acetonitrile, methanol, and water

    • Formic acid (LC-MS grade)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

  • Equipment:

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Centrifuge (capable of ≥4000 rpm)

    • 50 mL and 15 mL polypropylene centrifuge tubes

    • Adjustable micropipettes

    • Syringe filters (0.22 µm)

    • LC-MS/MS system (e.g., Triple Quadrupole)

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of coumaphos and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions of both the native and labeled standards by diluting the primary stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the intermediate stock solutions in a suitable solvent (e.g., methanol or a blank matrix extract). The concentration range should bracket the expected concentration of coumaphos in the samples.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of the this compound internal standard for spiking the samples.

Sample Preparation: Modified QuEChERS Protocol

The following protocol is a modification of the widely used QuEChERS method, adapted for the honey matrix.[5][12][13]

  • Sample Homogenization and Weighing: Homogenize the honey sample by gentle warming and stirring. Accurately weigh 5.0 ± 0.1 g of the homogenized honey into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the this compound internal standard working solution to the honey sample. The spiking level should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentrations.

  • Dissolution: Add 10 mL of ultrapure water to the tube and vortex for 2 minutes to ensure complete dissolution of the honey.[13]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[12]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The PSA removes polar interferences, while C18 removes non-polar interferences like fats and waxes.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific parameters will depend on the instrument used but should be optimized for the detection of coumaphos and its isotopically labeled internal standard.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve good separation of coumaphos from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both coumaphos and this compound should be optimized for maximum sensitivity and specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CoumaphosOptimized ValueOptimized ValueOptimized Value
This compoundOptimized ValueOptimized ValueOptimized Value

Table 1. Example MRM transition table for Coumaphos and its internal standard.

Data Analysis and Quality Control

Quantification

The concentration of coumaphos in the honey sample is calculated using the following equation, which is based on the principle of isotope dilution:[8]

Csample = (Aanalyte / AIS) * (CIS / Wsample)

Where:

  • Csample is the concentration of coumaphos in the sample (e.g., in µg/kg).

  • Aanalyte is the peak area of the native coumaphos.

  • AIS is the peak area of the isotopically labeled internal standard (this compound).

  • CIS is the amount of the internal standard added to the sample (e.g., in µg).

  • Wsample is the weight of the honey sample (e.g., in kg).

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of coumaphos in the samples is then determined from this calibration curve.

Method Validation

To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines, such as those from SANTE or the FDA.[6][7][14] Key validation parameters include:

  • Linearity: The linearity of the method should be assessed over a range of concentrations. A correlation coefficient (R²) of >0.99 is typically required.[15][16]

  • Accuracy (Trueness): Accuracy is determined by recovery experiments, where blank honey samples are spiked with known concentrations of coumaphos. Recoveries should typically be within the range of 70-120%.[17][18]

  • Precision (Repeatability and Reproducibility): Precision is expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should generally be ≤20%.[15][17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[15][16]

  • Matrix Effects: The influence of the honey matrix on the ionization of the analyte should be evaluated. The use of an isotopically labeled internal standard significantly mitigates matrix effects.[8]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (Recovery)70 - 120%
Precision (RSD)≤ 20%
Limit of Quantification (LOQ)Below the MRL

Table 2. Typical acceptance criteria for method validation.

Conclusion

The described method, combining a modified QuEChERS extraction with isotope dilution LC-MS/MS, provides a robust, accurate, and reliable approach for the quantification of coumaphos in honey samples. The use of an isotopically labeled internal standard is crucial for compensating for matrix effects and ensuring the high quality of the analytical data. This method is well-suited for routine monitoring of coumaphos residues in honey to ensure compliance with regulatory limits and to safeguard consumer health.

References

  • Albero, B., et al. (2003). Analysis of Pesticides in Honey by Solid-Phase Extraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Amendola, G., et al. (2011). Solid-phase extraction for multi-residue analysis of pesticides in honey. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • Hill, A. R., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst. Available at: [Link]

  • Grokipedia. (n.d.). Isotope dilution. Available at: [Link]

  • EXTOXNET. (1996). Coumaphos. Pesticide Information Profile. Available at: [Link]

  • Wikipedia. (2024). Isotope dilution. Available at: [Link]

  • Semantic Scholar. (n.d.). The isotope dilution method and its application to analysis of inorganic substances. Available at: [Link]

  • JEOL. (n.d.). Analysis of Pesticides in Honey Using QuEChERS Extraction and Triple-Quadrupole GC-MS/MS Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis. Analytical Methods. Available at: [Link]

  • Merck Veterinary Manual. (n.d.). Organophosphate Toxicosis in Animals. Available at: [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. Available at: [Link]

  • U.S. Environmental Protection Agency. (1989). Pesticide Fact Sheet Number 207: Coumaphos. Available at: [Link]

  • Taylor & Francis Online. (2021). Determination of multi-pesticide residues in honey with a modified QuEChERS procedure followed by LC-MS/MS and GC-MS/MS. Available at: [Link]

  • Amendola, G., et al. (2011). Solid-phase extraction for multi-residue analysis of pesticides in honey. ResearchGate. Available at: [Link]

  • PubMed. (2011). Solid-phase extraction for multi-residue analysis of pesticides in honey. Available at: [Link]

  • European Commission. (2017). Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
  • Scribd. (n.d.). Isotope Dilution Analysis. Available at: [Link]

  • INCHEM. (1968). Coumaphos. FAO/PL:1968/M/9/1. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • U.S. Environmental Protection Agency. (2025). Overview of EPA Pesticide Laboratories and Methods. Available at: [Link]

  • European Union Reference Laboratory for Pesticides in Food of Animal Origin. (2010). Test Material Service of EURL AO. Available at: [Link]

  • SciELO. (2015). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Available at: [Link]

  • European Union Reference Laboratory for Pesticides in Food of Animal Origin. (2014). EURL AO accreditation certificate. Available at: [Link]

  • Wikipedia. (2024). Coumaphos. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods and Procedures for Pesticides. Available at: [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). Home. Available at: [Link]

  • O.I. Analytical. (n.d.). Pesticide Analysis Guide. Available at: [Link]

  • European Union Reference Laboratory for Pesticides in Food of Animal Origin. (n.d.). Home. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Taylor & Francis Online. (2020). Analysis of insecticide residues in honey by liquid chromatography tandem mass spectrometry using QuEChERS optimized by the Plackett Burman design. Available at: [Link]

  • MDPI. (2020). Optimization of Method for Pesticide Detection in Honey by Using Liquid and Gas Chromatography Coupled with Mass Spectrometric Detection. Foods. Available at: [Link]

  • ResearchGate. (2017). Evidence for the safety of coumaphos, diazinon and malathion residues in honey. Available at: [Link]

  • European Commission. (n.d.). European Union Reference Laboratories. Food Safety. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Pesticide Analytical Manual (PAM). Available at: [Link]

  • YouTube. (2023). Pesticide Residue Analysis | Sample Preparation | Extraction and Cleanup | USEPA 3620C. Available at: [Link]

  • Hilaris Publisher. (2014). Determination of Pesticide Residues in Honey using the GC×GC-TOFMS Technique. Journal of Environmental & Analytical Toxicology. Available at: [Link]

  • ResearchGate. (2003). Determination of Insecticides in Honey by Matrix Solid-Phase Dispersion and Gas Chromatography with Nitrogen–Phosphorus Detection and Mass Spectrometric Confirmation. Available at: [Link]

  • Agilent Technologies. (2024). Analysis of acaricides in honey. Available at: [Link]

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Application Note: Quantification of Coumaphos in Environmental Water Samples Using Isotope Dilution Mass Spectrometry with Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the quantitative analysis of coumaphos, a persistent organophosphate insecticide, in environmental water samples. To ensure the highest degree of accuracy and mitigate matrix effects, this method employs an isotope dilution strategy using Coumaphos-d10 as an internal standard. The workflow encompasses sample preparation via solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for environmental scientists, analytical chemists, and researchers in regulatory monitoring.

Introduction

Coumaphos is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on livestock. Its presence in the environment, particularly in water bodies, is a significant concern due to its toxicity to non-target organisms, including aquatic life and potentially humans. Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), have established methods for monitoring such contaminants to ensure environmental and public safety.

The complexity of environmental matrices often introduces analytical challenges, including ion suppression or enhancement in mass spectrometry. To counteract these matrix effects and improve the accuracy and precision of quantification, the use of a stable isotopically labeled internal standard is the gold standard. This compound, a deuterated analog of coumaphos, is an ideal internal standard as it shares near-identical chemical and physical properties with the target analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This application note details a robust and validated method for the reliable quantification of coumaphos in various water sources.

Experimental Workflow Overview

The analytical procedure involves the fortification of water samples with a known concentration of this compound, followed by solid-phase extraction to isolate and concentrate the analyte and internal standard. The final eluate is then analyzed by LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Collect Water Sample B 2. Fortify with this compound A->B D 4. Load Sample B->D C 3. Condition SPE Cartridge C->D E 5. Wash Cartridge D->E F 6. Elute Analytes E->F G 7. Evaporate & Reconstitute F->G Transfer Eluate H 8. LC-MS/MS Analysis G->H I 9. Data Processing & Quantification H->I

Figure 1: Overall experimental workflow from sample collection to data analysis.

Materials and Reagents

  • Standards: Coumaphos (analytical standard, >98% purity), this compound (internal standard, >98% purity, 99% isotopic purity).

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Sample Collection Bottles: Amber glass, 1 L.

Detailed Protocols

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Coumaphos and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Coumaphos primary stock solution with acetonitrile/water (1:1, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.

Sample Preparation and Solid-Phase Extraction (SPE)

This SPE protocol is based on established methods for organophosphate extraction from aqueous matrices.

  • Sample Collection: Collect 500 mL of water sample in an amber glass bottle.

  • Fortification: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the 500 mL water sample, resulting in a final concentration of 100 ng/L. Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of LC-MS grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the fortified water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of water to remove interfering polar impurities. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained analytes (Coumaphos and this compound) from the cartridge with 2 x 4 mL aliquots of acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumental Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrument used.

LC Parameters Condition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS/MS Parameters Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of precursor and product ions is critical for selective and sensitive detection. The following transitions are recommended:

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Coumaphos363.1227.0199.025
This compound373.1237.0209.025

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Analysis and Quantification

The concentration of coumaphos in the original water sample is calculated using the internal standard calibration method. A calibration curve is generated by plotting the ratio of the peak area of the coumaphos quantifier ion to the peak area of the this compound quantifier ion against the concentration of the calibration standards. The concentration of coumaphos in the unknown sample is then determined from this curve.

The use of this compound corrects for any loss of analyte during the sample preparation process and for any matrix-induced signal suppression or enhancement during LC-MS/MS analysis, thereby providing highly accurate results.

Conclusion

This application note presents a reliable and robust method for the quantification of coumaphos in environmental water samples using this compound as an internal standard. The combination of solid-phase extraction for sample cleanup and concentration, followed by the specificity and sensitivity of LC-MS/MS, provides a powerful tool for environmental monitoring. The isotope dilution approach ensures high accuracy and precision, making this method suitable for regulatory compliance testing and environmental research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2865, Coumaphos. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Environmental Protection Agency. (1995). Method 8141A: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • World Health Organization & Food and Agriculture Organization of the United Nations. (1991). Coumaphos. In Pesticide Residues in Food - 1990. [Link]

Application Note: Quantitative Analysis of Coumaphos using Matrix-Matched Calibration with Coumaphos-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and detailed protocol for the accurate quantification of the organophosphate pesticide Coumaphos in complex matrices. We address the pervasive challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by employing a robust strategy that combines matrix-matched calibration with a stable isotope-labeled internal standard (SIL-IS), Coumaphos-d10. The causality behind experimental choices, from sample preparation to data analysis, is explained to ensure scientific integrity and methodological reproducibility. This guide is intended for researchers, analytical scientists, and professionals in drug development and food safety who require reliable trace-level quantification.

The Challenge: Overcoming Matrix Effects in LC-MS/MS

Quantitative analysis of analytes in complex biological, food, or environmental samples is frequently hampered by "matrix effects."[1] The matrix refers to all components within a sample other than the analyte of interest.[2] During LC-MS/MS analysis, particularly with electrospray ionization (ESI), co-eluting matrix components can significantly alter the ionization efficiency of the target analyte.[2][3] This can lead to either ion suppression (signal decrease) or ion enhancement (signal increase), phenomena that compromise the accuracy, precision, and reproducibility of the analytical method.[1]

The use of a SIL-IS is a powerful strategy to compensate for these variations. A SIL-IS, such as this compound, is an analog of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ¹H with ²H or ¹²C with ¹³C).[4]

Key Advantages of a SIL-IS:

  • Co-elution: It has nearly identical physicochemical properties to the native analyte, ensuring it co-elutes from the liquid chromatography (LC) column.[5]

  • Shared Ionization Behavior: As it passes through the mass spectrometer's ion source at the same time as the analyte, it is subjected to the same degree of ion suppression or enhancement.

  • Correction Factor: By calculating the ratio of the analyte signal to the IS signal, variations caused by matrix effects or sample preparation inconsistencies are effectively normalized.[6]

While a SIL-IS corrects for many issues, the most rigorous analytical methods, especially those requiring high accuracy for regulatory submission (e.g., under FDA or EPA guidelines), also utilize matrix-matched calibration.[7] This approach involves preparing the calibration standards in a blank matrix extract that is identical to the study samples.[8] This ensures that the calibrators and the unknown samples experience similar matrix effects, providing an additional layer of accuracy and validating the corrective power of the SIL-IS across the entire concentration range.[6][9]

Coumaphos and its Isotopic Standard: this compound

Coumaphos is an organothiophosphate insecticide and acaricide used to control pests in livestock.[4][10] Its presence in food products of animal origin, such as honey and milk, is strictly regulated, necessitating sensitive and accurate analytical methods.[11][12][13]

This compound is the deuterated form of Coumaphos, with ten hydrogen atoms on the two ethyl groups replaced by deuterium.[14][15]

PropertyCoumaphosThis compound
Chemical Formula C₁₄H₁₆ClO₅PSC₁₄H₆D₁₀ClO₅PS
Molecular Weight 362.8 g/mol ~372.8 g/mol
CAS Number 56-72-4287397-86-8
Structure O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-diethyl phosphorothioateO-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-di(ethyl-d₅) phosphorothioate

The 10 Dalton mass difference allows for distinct detection by the mass spectrometer, while its chemical behavior remains virtually identical to the parent compound, making it an ideal internal standard.[4]

Experimental Design & Protocols

The following protocols are designed as a self-validating system, incorporating quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) to ensure the accuracy and precision of each analytical run, in accordance with FDA bioanalytical method validation guidelines.[7][16][17]

Preparation of Stock and Working Solutions

Causality: Preparing separate stock solutions for calibration standards (CAL) and quality control (QC) samples is a critical requirement of regulatory guidelines to avoid analytical bias from a single faulty stock.[7]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Coumaphos reference standard and ~10 mg of this compound standard into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetonitrile. These are the Primary Analyte Stock (PAS) and Primary Internal Standard Stock (PIS).

  • Secondary Stock Solutions:

    • Prepare a separate 1 mg/mL Coumaphos stock solution for QCs (PAS-QC) following the same procedure.

    • From the PAS, prepare an intermediate Analyte Spiking Stock (e.g., 100 µg/mL in acetonitrile).

    • From the PAS-QC, prepare an intermediate QC Spiking Stock (e.g., 100 µg/mL in acetonitrile).

    • From the PIS, prepare an Internal Standard Working Solution (ISWS) at a concentration of 1 µg/mL in acetonitrile. The optimal concentration should ensure a robust signal in all samples without saturating the detector.

Preparation of Matrix-Matched Calibration Standards and QCs

This protocol uses honey as an example matrix. A blank honey sample, confirmed to be free of Coumaphos, is required.

  • Prepare Blank Matrix Extract:

    • Process 10 g of blank honey through the sample extraction procedure described in Section 4.3, but without adding the internal standard.

    • The final blank extract volume should be 10 mL. This is the "Blank Matrix."

  • Prepare Matrix-Matched CAL and QC Samples:

    • Serially dilute the Analyte Spiking Stock to create a series of intermediate standard solutions.

    • In a 96-well plate or individual microcentrifuge tubes, combine the components as described in the table below. The goal is to achieve the desired final concentration in a constant volume of matrix extract.

LevelVolume of Spiking Soln. (µL)Conc. of Spiking Soln. (ng/mL)Volume of Blank Matrix (µL)Volume of ISWS (1 µg/mL) (µL)Volume of Acetonitrile:Water (50:50) (µL)Final Conc. (ng/mL)
Blank 0-100108900
CAL 1 1010100108800.1
CAL 2 1025100108800.25
CAL 3 10100100108801.0
CAL 4 10500100108805.0
CAL 5 1025001001088025.0
CAL 6 1050001001088050.0
LQC 1030100108800.3
MQC 1020001001088020.0
HQC 1040001001088040.0

Note: Volumes and concentrations should be optimized based on instrument sensitivity and the expected analyte concentration range.

Protocol: Sample Preparation (QuEChERS for Honey)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticides from complex food matrices.[18]

  • Sample Weighing: Weigh 10 g of the honey sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the ISWS (1 µg/mL) to all samples (excluding the blank matrix preparation tubes). This results in a final IS concentration of 10 ng/g.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). The magnesium sulfate acts as a drying agent, while the salts induce phase separation between the aqueous and organic layers.

  • Shaking & Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Causality: PSA removes sugars and organic acids, C18 removes non-polar interferences like lipids, and MgSO₄ removes residual water.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Dilution & Transfer: Take an aliquot of the cleaned extract (e.g., 100 µL), add it to a vial containing 890 µL of Acetonitrile:Water (50:50), and add 10 µL of a diluent containing the internal standard if it was not added in step 2 (method dependent). The final sample is now ready for LC-MS/MS analysis.

G Sample Sample Add_IS Add_IS Sample->Add_IS Hydrate Hydrate Add_IS->Hydrate Extract Extract Hydrate->Extract Shake Shake Extract->Shake dSPE dSPE Shake->dSPE Final_Centrifuge Final_Centrifuge dSPE->Final_Centrifuge Dilute Dilute Final_Centrifuge->Dilute LC_Inject LC_Inject Dilute->LC_Inject Data_Acq Data_Acq LC_Inject->Data_Acq Integration Integration Data_Acq->Integration Calibration Calibration Integration->Calibration Quantify Quantify Calibration->Quantify

Protocol: LC-MS/MS Instrumental Analysis

Causality: A C18 reversed-phase column is chosen for its excellent retention of moderately non-polar compounds like Coumaphos. A gradient elution is used to effectively separate the analyte from matrix components, reducing ion suppression at the analyte's retention time. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Coumaphos (Quantifier) 363.0227.125
Coumaphos (Qualifier) 363.0109.135
This compound (IS) 373.0237.125

Note: These are example transitions and must be optimized on the specific instrument used.

Data Analysis and Acceptance Criteria

  • Calibration Curve:

    • For each calibration standard, calculate the peak area ratio of the Coumaphos quantifier MRM to the this compound IS MRM.

    • Plot the area ratio (y-axis) against the nominal concentration (x-axis).

    • Perform a linear regression, typically with a 1/x or 1/x² weighting, to generate the calibration curve. The coefficient of determination (r²) should be ≥ 0.99.

  • Quantification of Samples:

    • Calculate the area ratio for each unknown sample, LQC, MQC, and HQC.

    • Determine the concentration of each sample by interpolating its area ratio from the calibration curve equation.

  • Acceptance Criteria (per FDA Guidance):

    • Calibration Standards: The back-calculated concentration for at least 75% of the non-zero calibrators must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[19]

    • QC Samples: At least 67% of the QC samples should be within ±15% of their nominal concentrations, with at least 50% at each concentration level meeting this criterion.[17]

G ME ME Analyte Analyte ME->Analyte Affects IS IS ME->IS Affects Ratio Ratio Analyte->Ratio IS->Ratio Result Result Ratio->Result Normalizes for Matrix Effect

Conclusion

The combination of a stable isotope-labeled internal standard, this compound, with matrix-matched calibration provides a highly robust and defensible method for the quantification of Coumaphos in complex samples. This dual approach effectively mitigates the variability and inaccuracy caused by matrix effects, ensuring that the analytical data meets the stringent requirements for food safety, environmental monitoring, and regulated bioanalysis. The protocols and principles outlined in this document serve as a validated template for developing reliable quantitative assays.

References

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Protocol for the Preparation of a Coumaphos-d10 Stock Solution for Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the preparation of a primary stock solution of Coumaphos-d10, a deuterated internal standard essential for the accurate quantification of the organophosphate pesticide Coumaphos in various matrices using mass spectrometry-based methods. The protocol is designed for researchers, scientists, and drug development professionals who require a high degree of accuracy and precision in their analytical workflows.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard

Coumaphos is a non-systemic organothiophosphate insecticide and acaricide used to control ectoparasites on livestock.[1][2] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] Due to its potential toxicity and the need to monitor its presence in food products and the environment, highly accurate and precise analytical methods are required for its quantification.

The gold standard for such quantitative analyses is the use of a stable isotope-labeled (SIL) internal standard in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5][6] this compound, in which ten hydrogen atoms on the two ethyl groups are replaced with deuterium, is the ideal internal standard for Coumaphos analysis.[7][8] Because its physical and chemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer.[4][6] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantification.[5][6]

This guide provides a comprehensive, step-by-step protocol for the preparation of a high-concentration primary stock solution of this compound, from which working standards can be prepared.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling and the preparation of a stable and accurate stock solution.

PropertyValueSource
Chemical Name O-(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) phosphorothioic acid, O,O-di(ethyl-d5) ester[3]
CAS Number 287397-86-8[3][8][9]
Molecular Formula C₁₄H₆D₁₀ClO₅PS[3][9]
Molecular Weight 372.8 g/mol [3][7]
Appearance White to off-white solid[10][11]
Purity ≥98%[3]
Solubility Slightly soluble in chloroform and methanol. A 100 µg/mL solution in acetonitrile is commercially available, indicating good solubility in this solvent.[3][10][11][12]
Storage Temperature -20°C[3][8][11]
Stability ≥ 4 years at -20°C. Unstable at basic pH.[3][13]

Safety Precautions and Handling

Coumaphos, the non-deuterated analogue of this compound, is classified as highly toxic.[14][15][16][17] It is fatal if swallowed and toxic in contact with skin.[15][16] Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated laboratory or a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.[14]

Emergency Procedures:

  • If swallowed: Immediately call a poison control center or doctor.[14][15][16]

  • If on skin: Wash with plenty of water.[14][16]

  • If in eyes: Rinse cautiously with water for several minutes.[17]

Refer to the Safety Data Sheet (SDS) for Coumaphos and this compound for complete safety information before beginning any work.[14][15][16][17]

Materials and Apparatus

4.1. Reagents and Chemicals

  • This compound (solid, high purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade, ≥99.9% purity)

4.2. Apparatus

  • Analytical balance with a readability of at least 0.01 mg

  • Calibrated volumetric flask (Class A, 10 mL) with a ground glass stopper

  • Calibrated volumetric pipettes (Class A) or calibrated micropipettes

  • Amber glass vial with a PTFE-lined screw cap for final stock solution storage

  • Spatula

  • Weighing paper or weighing boat

  • Beaker

  • Ultrasonic bath

Step-by-Step Protocol for Stock Solution Preparation (100 µg/mL)

This protocol details the preparation of a 100 µg/mL (100 ppm) primary stock solution of this compound in acetonitrile. This concentration is a common starting point for the preparation of a dilution series for calibration curves and spiking solutions.

5.1. Pre-Preparation Steps

  • Equilibration of this compound: Remove the container of solid this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would lead to an inaccurate weight measurement.

  • Glassware Preparation: Ensure that the volumetric flask and all other glassware are scrupulously clean and dry.[18] Wash with a suitable laboratory detergent, rinse thoroughly with deionized water, and then rinse with the solvent (acetonitrile) to be used. Dry completely in an oven or by air.

5.2. Weighing and Dissolution

Diagram: Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_weigh Weighing & Dissolution cluster_dilute Dilution & Storage Equilibrate Equilibrate this compound to Room Temperature Calculate_Mass Calculate Required Mass (e.g., 1.0 mg for 10 mL of 100 µg/mL) Clean_Glassware Clean and Dry Volumetric Flask Weigh Accurately Weigh This compound Calculate_Mass->Weigh Transfer Quantitatively Transfer to Volumetric Flask Weigh->Transfer Dissolve Add ~5 mL Acetonitrile and Sonicate to Dissolve Transfer->Dissolve Dilute Dilute to Volume (10 mL) with Acetonitrile Dissolve->Dilute Mix Invert Flask 20-30 Times for Homogeneity Dilute->Mix Transfer_Store Transfer to Labeled Amber Vial and Store at -20°C Mix->Transfer_Store

  • Calculation of Required Mass: To prepare 10 mL of a 100 µg/mL stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Concentration (µg/mL) × Volume (mL) / 1000 (µg/mg)

    • Mass (mg) = 100 µg/mL × 10 mL / 1000 µg/mg = 1.0 mg

  • Weighing: On a calibrated analytical balance, carefully weigh approximately 1.0 mg of the equilibrated this compound onto a piece of weighing paper or into a weighing boat.[18] Record the exact mass to at least four decimal places (e.g., 1.02 mg). Precision in this step is paramount as it dictates the accuracy of the final concentration.[18]

  • Quantitative Transfer: Carefully transfer the weighed this compound into the 10 mL Class A volumetric flask. To ensure a complete, quantitative transfer, rinse the weighing paper or boat multiple times with small volumes of acetonitrile, transferring the rinsate into the volumetric flask.

  • Dissolution: Add approximately 5 mL of acetonitrile to the volumetric flask. Swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

5.3. Dilution to Final Volume and Storage

  • Dilution: Once the this compound is completely dissolved, carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[18] Use a pipette or dropper for the final additions to avoid overshooting the mark.

  • Homogenization: Stopper the volumetric flask securely and invert it 20-30 times to ensure the solution is homogeneous.[18] Inadequate mixing is a common source of error in standard preparation.

  • Recalculation of Concentration: Using the exact mass recorded, recalculate the precise concentration of the stock solution. For example, if 1.02 mg was weighed:

    • Concentration (µg/mL) = [Mass (mg) × 1000 (µg/mg)] / Volume (mL)

    • Concentration (µg/mL) = (1.02 mg × 1000 µg/mg) / 10 mL = 102 µg/mL

  • Transfer and Storage: Transfer the final stock solution to a clearly labeled amber glass vial with a PTFE-lined screw cap. The amber glass protects the solution from potential photodegradation, while the PTFE liner prevents solvent evaporation and contamination. The label should include:

    • Name of the compound (this compound Stock Solution)

    • Precise concentration (e.g., 102 µg/mL in Acetonitrile)

    • Date of preparation

    • Initials of the preparer

    • Expiration date (based on stability data, e.g., 1 year)

  • Storage: Store the stock solution in a freezer at -20°C to ensure long-term stability.[3][8][11]

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentrations for building calibration curves or for use as spiking solutions.[19][20] This is typically done through serial dilutions.

Diagram: Serial Dilution for Working Standards

G Stock Primary Stock 100 µg/mL WS1 Working Standard 1 10 µg/mL Stock->WS1 1 mL to 10 mL WS2 Working Standard 2 1 µg/mL WS1->WS2 1 mL to 10 mL WS3 Working Standard 3 100 ng/mL WS2->WS3 1 mL to 10 mL

Example Dilution: To prepare a 10 µg/mL working solution from the 100 µg/mL stock:

  • Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Mix thoroughly by inverting the flask multiple times.

This process can be repeated to create a series of working standards with decreasing concentrations. Always use calibrated volumetric glassware or micropipettes for accurate dilutions.

Conclusion

The preparation of an accurate and stable stock solution of an internal standard is a foundational step for any quantitative analysis. By following this detailed protocol, researchers can ensure the integrity of their this compound stock solution, which is essential for achieving reliable and reproducible results in the analysis of Coumaphos. Adherence to safety precautions, use of high-purity reagents and calibrated equipment, and meticulous technique are the cornerstones of this critical laboratory practice.

References

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Application Note: High-Recovery Solid-Phase Extraction (SPE) Cleanup for the Analysis of Coumaphos in Complex Food Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable method for the extraction and cleanup of the organophosphate pesticide Coumaphos from complex, high-sugar food matrices such as honey. The protocol employs reversed-phase solid-phase extraction (SPE) using C18 sorbent, which effectively removes matrix interferences while ensuring high analyte recovery. To achieve the highest level of accuracy and precision, the method incorporates a stable isotope-labeled internal standard, Coumaphos-d10. This approach is critical for mitigating matrix effects and compensating for any analyte loss during the sample preparation workflow. The resulting eluate is suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction: The Challenge of Pesticide Residue Analysis

Coumaphos is a fat-soluble, non-volatile organothiophosphate insecticide and acaricide used to control a variety of ectoparasites on livestock and, historically, Varroa mites in honey bee colonies[1]. Its potential presence in food products, such as honey and animal-derived foods, necessitates sensitive and accurate analytical methods for consumer safety monitoring. The analysis of pesticide residues in these matrices is challenging due to the high concentration of interfering compounds like sugars, pigments, and lipids, which can cause significant matrix effects, leading to signal suppression or enhancement in mass spectrometry-based detection[2].

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by efficiently separating the target analyte from complex matrix components. Compared to traditional liquid-liquid extraction, SPE offers advantages such as reduced solvent consumption, higher concentration factors, and cleaner extracts. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for quantitative residue analysis. Since the internal standard has nearly identical physicochemical properties to the native analyte, it co-elutes chromatographically and experiences similar matrix effects and extraction inefficiencies, allowing for reliable correction and highly accurate quantification[2][3].

This note provides a detailed protocol for a C18 SPE cleanup method, explaining the scientific rationale behind each step to guide researchers in achieving reliable and reproducible results for Coumaphos analysis.

Principles of the SPE Method

Analyte and Sorbent Characteristics

Coumaphos is a moderately non-polar, neutral molecule (C₁₄H₁₆ClO₅PS, Molar Mass: 362.77 g/mol )[1][4]. It is fat-soluble and exhibits low solubility in water but is soluble in organic solvents like DMSO and methanol[1][5]. These properties make it an ideal candidate for reversed-phase (RP) SPE.

Reversed-Phase SPE operates on the principle of hydrophobic interactions. The stationary phase (sorbent) is non-polar (e.g., octadecyl-bonded silica, C18), while the mobile phase (sample and solvents) is polar. Non-polar to moderately polar compounds in a polar sample matrix, like Coumaphos, will be retained on the C18 sorbent through van der Waals forces, while highly polar matrix components, such as sugars and organic acids in honey, will pass through with the loading and wash solutions[6][7].

The Critical Role of the Internal Standard: this compound

An internal standard (IS) is a compound added to a sample in a known quantity at the beginning of the analytical procedure[8]. The ideal IS is a stable, isotopically labeled version of the analyte. This compound, where ten hydrogen atoms are replaced with deuterium, has a higher mass but behaves virtually identically to native Coumaphos during extraction, cleanup, and chromatographic analysis.

Why it is essential:

  • Correction for Analyte Loss: Any loss of Coumaphos during sample transfer, extraction, or elution will be mirrored by a proportional loss of this compound. The ratio of their signals, not the absolute signal of the analyte, is used for quantification, thus correcting for these losses.

  • Mitigation of Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analyte. Since the IS co-elutes with the analyte, it experiences the same effect. The use of the analyte-to-IS ratio effectively cancels out this variability, leading to more accurate and precise results[2][3].

The internal standard should be added to the sample before any extraction or cleanup steps to account for variability throughout the entire workflow.

Experimental Protocol: SPE of Coumaphos from Honey

This protocol provides a step-by-step guide for the extraction and cleanup of Coumaphos from a honey sample.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg bed mass, 6 mL volume

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc) - all HPLC or pesticide residue grade

  • Reagents: Formic acid, Anhydrous Sodium Sulfate, Deionized Water

  • Standards: Coumaphos certified reference standard, this compound internal standard solution (e.g., 1 µg/mL in ACN)

  • Equipment: SPE vacuum manifold, vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator.

Workflow Diagram

2 LC Separation (C18 Column) 3 Ionization (ESI+) 4 Q1: Precursor Ion Selection 5 Q2: Collision Cell (Fragmentation) 6 Q3: Product Ion Selection 7 Detector & Data Acquisition

Sources

Application Note: Quantitative Analysis of Coumaphos Residues in Beeswax by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly accurate method for the quantification of Coumaphos residues in beeswax using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Beeswax, a complex and fatty matrix, is known to cause significant matrix effects that can compromise analytical accuracy.[1] To overcome this challenge, the method employs an isotope dilution strategy with Coumaphos-d10 as a deuterated internal standard. The protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure involving solvent extraction from melted wax, followed by a freeze-out step and dispersive solid-phase extraction (d-SPE) for cleanup.[2][3] This Isotope Dilution Mass Spectrometry (IDMS) approach ensures high precision and trueness by compensating for both matrix-induced signal suppression and variations in extraction recovery.[4][5] The method is validated according to internationally recognized guidelines and is suitable for researchers, regulatory bodies, and quality control laboratories monitoring pesticide levels in bee products.[6][7]

Introduction

Coumaphos is an organophosphate acaricide used by beekeepers to control the parasitic mite Varroa destructor. Due to its lipophilic nature, Coumaphos readily accumulates in beeswax, which serves as the structural foundation of the beehive. The recycling of old combs can lead to a progressive buildup of these residues, posing potential risks to bee health and potentially migrating into other bee products like honey and brood.[8][9]

Analyzing Coumaphos in beeswax is challenging due to the matrix's complexity, which is primarily composed of esters, fatty acids, and hydrocarbons. These co-extracted components can cause significant ion suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects.[10] This standard behaves almost identically to the native analyte throughout the entire analytical process, providing a reliable basis for accurate quantification.[11]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification.[11] The core principle involves adding a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the very beginning of the sample preparation process.[4]

In this method, this compound serves as the internal standard. It has the same chemical structure as native Coumaphos, but ten of its hydrogen atoms are replaced with deuterium. This gives it a higher mass, making it distinguishable by the mass spectrometer, but its physicochemical properties (e.g., polarity, solubility, ionization efficiency) are virtually identical to the target analyte.

Causality behind the choice:

  • Correction for Matrix Effects: During ionization in the MS source, both the native Coumaphos and the deuterated this compound experience the same degree of signal suppression or enhancement from co-eluting matrix components.[12] Quantification is based on the ratio of the native analyte signal to the internal standard signal. Because both are affected proportionally, the ratio remains constant and accurate, regardless of the matrix effect.

  • Correction for Sample Loss: Any loss of analyte during the multi-step extraction and cleanup procedure will be mirrored by a proportional loss of the deuterated internal standard.[5] Since the calculation is based on the final signal ratio, the method automatically corrects for incomplete or variable recovery, ensuring the final calculated concentration is accurate.

Materials, Reagents, and Instrumentation

3.1 Reagents and Standards

  • Solvents: Acetonitrile (MeCN), Water, Methanol (MeOH), Formic Acid (all LC-MS grade or equivalent).

  • Standards: Coumaphos certified reference standard (≥98% purity), this compound certified internal standard (≥98% purity).

  • QuEChERS Salts & Sorbents: Anhydrous magnesium sulfate (MgSO₄), Primary Secondary Amine (PSA) sorbent, C18 sorbent. All pesticide residue analysis grade.

  • Blank Matrix: Pesticide-free beeswax, verified by analysis prior to use.

3.2 Instrumentation

  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent, capable of binary gradient elution.

  • Mass Spectrometer: Agilent 6490, Sciex QTRAP 6500+, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).

  • Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, heating block or water bath, sample evaporator (e.g., nitrogen blow-down).

Detailed Protocols

4.1 Protocol 1: Preparation of Standards

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of Coumaphos and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Create a mixed intermediate stock by diluting the primary stocks in acetonitrile.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock in acetonitrile. This solution will be added to every sample and standard.

  • Matrix-Matched Calibration Curve:

    • Prepare a set of seven 15 mL centrifuge tubes containing 1.0 g of blank beeswax each.

    • Add 100 µL of the 1 µg/mL IS spiking solution to each tube.

    • Spike appropriate volumes of the mixed intermediate stock solution to achieve final concentrations of 0, 5, 10, 25, 50, 100, and 250 µg/kg in the wax.

    • Process these calibration standards through the entire sample preparation protocol (Protocol 4.2) alongside the unknown samples. The "0" standard serves as the blank.

4.2 Protocol 2: Sample Extraction and Clean-up This protocol is a modified version of the widely used QuEChERS method, adapted for the high lipid content of beeswax.[3]

  • Weighing and Spiking: Weigh 1.0 ± 0.01 g of homogenized beeswax sample into a 15 mL polypropylene centrifuge tube. Add 100 µL of the 1 µg/mL this compound IS spiking solution.

  • Melting and Extraction: Add 5 mL of acetonitrile. Place the tube in a heating block or water bath at 80°C for 20 minutes to melt the wax completely.[8] Vortex vigorously for 1 minute while still warm to ensure thorough partitioning of the analyte into the solvent.

  • Lipid Removal (Freeze-Out): Place the tube at -20°C overnight (or at least 4 hours). This step causes the lipids and waxes to precipitate out of the acetonitrile.[2]

  • Centrifugation: Immediately after removing from the freezer, centrifuge the tube at 10,000 x g for 10 minutes at 4°C. The cold temperature is critical to keep the lipids solidified.

  • Dispersive SPE (d-SPE) Cleanup: Carefully transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Rationale: MgSO₄ removes residual water. PSA removes acidic interferences like fatty acids. C18 removes remaining non-polar interferences (lipids).[13]

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Final Extract: Transfer the final supernatant into an autosampler vial for LC-MS/MS analysis.

4.3 Protocol 3: UHPLC-MS/MS Analysis

  • UHPLC Conditions:

    • Column: C18 reversed-phase (100 x 2.1 mm, 1.9 µm)

    • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

  • MS/MS Conditions (ESI Positive Mode):

    • Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure) according to instrument manufacturer recommendations.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The transitions below are typical and should be optimized on the specific instrument used.[14][15]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Coumaphos363.1227.1109.125
This compound373.1237.1115.125

Method Validation and Performance Characteristics

The method should be validated in accordance with SANTE or AOAC guidelines to establish its performance.[6][16] Key parameters are summarized below with typical expected values based on literature.[8][17]

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 1-2 µg/kg
Limit of Quantification (LOQ) 5 µg/kg
Accuracy (Recovery %) 85-110%
Precision (RSD %) < 15%

Quality Control: For each batch of samples, include a procedural blank, a matrix-matched standard, and a spiked matrix sample (fortified at a known concentration) to monitor method performance and ensure data integrity.

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis s1 1. Weigh 1.0g Beeswax s2 2. Spike with 100µL this compound IS s1->s2 s3 3. Add 5mL MeCN & Melt (80°C) s2->s3 s4 4. Vortex Vigorously s3->s4 s5 5. Freeze-out (-20°C, >4h) s4->s5 s6 6. Centrifuge (10,000g, 4°C) s5->s6 c1 7. Transfer 1mL Supernatant s6->c1 Supernatant c2 8. Add to d-SPE Tube (MgSO4, PSA, C18) c1->c2 c3 9. Vortex & Centrifuge c2->c3 c4 10. Collect Final Extract c3->c4 a1 11. Inject into UHPLC-MS/MS c4->a1 Final Extract a2 12. Quantify using Signal Ratio (Coumaphos / this compound) a1->a2

Caption: Workflow for Coumaphos analysis in beeswax.

Conclusion

The described UHPLC-MS/MS method utilizing a deuterated internal standard provides a highly reliable and accurate tool for the quantification of Coumaphos in the challenging matrix of beeswax. The Isotope Dilution Mass Spectrometry approach effectively negates variability from matrix effects and sample preparation losses, which are significant concerns in lipid-rich samples. This protocol is fit for purpose for routine monitoring, research studies on pesticide accumulation, and ensuring the safety and quality of bee products.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11312/2021.

  • Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Shoku-An No. 0124001.

  • European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANCO/12682/2019.

  • Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.

  • Semantic Scholar. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.

  • Lozano, A., et al. (2014). QuEChERS-Based Method for the Multiresidue Analysis of Pesticides in Beeswax by LC-MS/MS and GC×GC-TOF. Journal of Agricultural and Food Chemistry, 62(19), 4454-4464.

  • Kast, C., et al. (2021). Evaluation of pesticide residues in commercial Swiss beeswax collected in 2019 using ultra-high performance liquid chromatography. Chemosphere, 269, 128738.

  • ACS Publications. (2014). QuEChERS-Based Method for the Multiresidue Analysis of Pesticides in Beeswax by LC-MS/MS and GC×GC-TOF. Journal of Agricultural and Food Chemistry.

  • ResearchGate. (2020). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS.

  • Thermo Fisher Scientific. (n.d.). Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap Mass Spectrometer.

  • Murcia-Morales, M., et al. (2021). An Optimized Extraction Procedure for Determining Acaricide Residues in Foundation Sheets of Beeswax by Using Gas Chromatography-Mass Spectrometry. Molecules, 26(8), 2296.

  • Gago-Ferrero, P., et al. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography A, 1305, 65-75.

  • Lozano, A., et al. (2014). QuEChERS-based method for the multiresidue analysis of pesticides in beeswax by LC-MS/MS and GC×GC-TOF. PubMed.

  • Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.

  • Gago-Ferrero, P., et al. (2013). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. ResearchGate.

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.

  • ResearchGate. (2019). LC-MS/MS ion chromatograms of coumaphos obtained for the standard at the level of 0.01 mg kg−1.

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

  • ALS Life Sciences Europe. (n.d.). Analytical methods for Pesticide residue analysis.

  • Olney, L. A., et al. (2017). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry, 409(2), 567-577.

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Methods.

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 624-633.

  • ResearchGate. (2020). Fast determination of neonicotinoid insecticides in beeswax by ultra-high performance liquid chromatography-tandem mass spectrometry.

  • Murcia-Morales, M., et al. (2023). Acaricide residues in beeswax. Implications in honey, brood and honeybee. Scientific Reports, 13(1), 4053.

  • Adamczyk, S., et al. (2007). Determination of synthetic acaricides residues in beeswax by high-performance liquid chromatography with photodiode array detector. Analytica Chimica Acta, 581(1), 95-101.

  • ResearchGate. (2017). Coumaphos residues in honey, bee brood, and beeswax after Varroa treatment.

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

  • Malachová, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 12(11), 703.

Sources

Troubleshooting & Optimization

Optimizing injection volume for Coumaphos-d10 analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Coumaphos-d10 Analysis

Guide: Optimizing LC-MS/MS Injection Volume for Robust and Sensitive Quantification

Welcome to the technical support guide for the analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting. This guide focuses on one of the most critical, yet often overlooked, parameters in quantitative analysis: the injection volume.

Optimizing injection volume is a balancing act. While the intuitive approach is to inject more to see more, this can paradoxically lead to decreased performance, poor peak shape, and non-linear results. This is particularly true in pesticide analysis, where samples are often prepared using methods like QuEChERS that result in extracts in strong organic solvents.[1][2]

This document is structured to help you navigate this challenge, moving from general principles to specific troubleshooting scenarios and validation protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of injection volume in the LC-MS/MS analysis of this compound.

Q1: Why is injection volume so critical for this compound analysis?

Injection volume directly influences three key aspects of your analysis: sensitivity, chromatography, and matrix effects. This compound, as an isotopically labeled internal standard, should ideally have the same chromatographic behavior as the native Coumaphos analyte. An improperly chosen injection volume can compromise this. The primary challenge is balancing the need for a sufficient signal (sensitivity) against the risk of chromatographic distortion and column overload. Injecting a larger volume can increase the mass of the analyte on the column, which may improve the signal-to-noise ratio for trace-level detection. However, it also increases the volume of sample solvent and matrix components introduced into the system, which can lead to significant problems.[3][4]

Q2: What is a good starting injection volume for my method?

A widely accepted "rule of thumb" is that the injection volume should be between 1-10% of the column's total volume. For modern UHPLC applications, keeping the volume below 3-5% is often a safer starting point to avoid peak distortion.

To calculate your column volume (Vc): Vc = π * (radius)² * length

For a common column size like a 2.1 mm (ID) x 50 mm (L):

  • Radius = 2.1 mm / 2 = 1.05 mm = 0.105 cm

  • Length = 50 mm = 5.0 cm

  • Vc = π * (0.105 cm)² * 5.0 cm ≈ 0.173 cm³ = 173 µL

Based on this, a starting injection volume would be in the range of 1.7 µL to 8.6 µL (2-5% of 173 µL). Starting with 2-3 µL is a conservative and effective approach.

Q3: How does my sample solvent affect the maximum injection volume?

The sample solvent's elution strength relative to the initial mobile phase is arguably the most important factor.[5] In reversed-phase chromatography, if your sample is dissolved in a solvent much stronger than your starting mobile phase (e.g., 100% acetonitrile extract injected into a mobile phase of 95% water), a large injection volume can act like a slug of strong solvent, causing the analyte to travel down the column before it can properly focus on the stationary phase.[5] This leads to peak fronting, broadening, or splitting. Conversely, if the sample is dissolved in a solvent weaker than the mobile phase, the analyte will focus tightly at the head of the column, allowing for larger injection volumes without peak distortion.

Q4: Will doubling my injection volume double my signal?

Ideally, yes, but only up to a certain point. The peak area should increase linearly with injection volume as long as you are not overloading the column or the detector. However, the peak height may not double if the peak width also increases. Once you exceed the column's capacity or the solvent effects become significant, this linear relationship breaks down, and you may see peak shape degradation that negates any gains in area.[6]

Troubleshooting Guide: Injection-Related Issues

This section provides solutions to specific problems you may encounter during method development.

Q: My this compound peak shows significant fronting (asymmetry factor < 0.8). What is the cause and how do I fix it?

  • Primary Cause: This is a classic symptom of solvent mismatch, where the sample solvent is significantly stronger than the initial mobile phase.[5] This is common in pesticide analysis where QuEChERS extracts in pure acetonitrile are used.[7] The large volume of strong solvent prevents the analyte from focusing into a tight band at the column head.

  • Solutions:

    • Reduce Injection Volume: The simplest solution. Start by halving the injection volume and observe the effect on peak shape.

    • Dilute the Sample: Dilute the final extract with water or the initial mobile phase (e.g., 1:1). This weakens the overall solvent strength of the injected plug, promoting better on-column focusing. This is a highly effective strategy that also reduces matrix effects.[3]

    • Use Co-Injection: Some modern autosamplers have a "co-injection" feature that allows you to aspirate a plug of weak solvent (like water) before and after the sample plug. This helps to dilute the sample solvent in-line before it reaches the column, significantly improving the peak shape for early-eluting compounds.

Q: The peak area for this compound is no longer linear as I inject more volume. Why?

  • Primary Cause: You are likely exceeding the linear dynamic range of either the column (mass overload) or the MS detector (detector saturation). At high concentrations, the stationary phase binding sites become saturated, leading to a broadened peak and a non-linear increase in area.

  • Solutions:

    • Perform a Load Study: Inject a fixed concentration at increasing volumes (as described in the protocol below) to empirically determine the point of deviation from linearity.

    • Dilute the Sample: If you are working with high-concentration samples, dilution is necessary to bring the on-column amount back into the linear range.

    • Check Detector Saturation: Review your MS detector response. If the ion counts are exceedingly high, this indicates saturation. You may need to use a less abundant isotope or adjust detector settings, though sample dilution is the more common solution.

Q: My baseline is noisy and my results are inconsistent, especially at larger injection volumes. What's wrong?

  • Primary Cause: You are likely injecting a significant amount of matrix components along with your analyte. Complex sample matrices, such as those from food or environmental samples, contain numerous co-extracted compounds that can cause ion suppression or enhancement in the MS source.[4][8] This phenomenon, known as the "matrix effect," is a primary challenge in LC-MS analysis and is often exacerbated by larger injection volumes.[9]

  • Solutions:

    • Enhance Sample Cleanup: Incorporate additional cleanup steps, such as dispersive solid-phase extraction (dSPE) with materials like C18 or graphitized carbon black (GCB), to remove interfering matrix components.[10]

    • Reduce Injection Volume: A smaller injection volume introduces fewer matrix components, minimizing ion suppression and improving reproducibility.

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation procedure as your samples. This helps to compensate for predictable matrix effects.[9][11]

Experimental Protocol: Injection Volume Optimization Study

This protocol provides a systematic approach to determine the optimal injection volume for your this compound analysis.

Objective: To identify the maximum injection volume that maintains acceptable peak shape (e.g., asymmetry factor between 0.8 and 1.5) and a linear relationship between volume and peak area.

Methodology:

  • Prepare the Test Solution: Prepare a solution of this compound at a concentration that is in the middle of your expected calibration range. The solvent should be identical to the final solvent used in your sample preparation method (e.g., 90:10 acetonitrile:water).

  • Set Up the LC-MS/MS Sequence: Create a sequence on your instrument to inject progressively larger volumes of the same test solution. Include at least three replicates at each volume.

    • Example Injection Volumes: 1 µL, 2 µL, 4 µL, 6 µL, 8 µL, 10 µL, 15 µL.

  • Acquire Data: Run the sequence using your established LC-MS/MS method.

  • Process and Analyze Results: For each injection, integrate the this compound peak and record the following metrics:

    • Peak Area

    • Peak Height

    • Peak Asymmetry or Tailing Factor (calculated at 5% peak height)

    • Peak Width

  • Evaluate the Data:

    • Plot Peak Area vs. Injection Volume. Determine the R² value to assess linearity.

    • Plot Peak Asymmetry vs. Injection Volume.

    • Visually inspect the chromatograms to identify the injection volume at which peak fronting or broadening becomes unacceptable.

Determining the Optimum Volume: The optimal injection volume is the highest volume that occurs before you observe a significant drop in peak symmetry or a deviation from linearity in the area response.

Data Presentation: Example Injection Volume Study Results
Injection Volume (µL)Mean Peak Area (n=3)Area RSD (%)Mean Asymmetry Factor (n=3)Chromatographic Observations
1150,2501.81.05Sharp, symmetrical peak
2301,5001.51.02Sharp, symmetrical peak
4605,1001.90.95Excellent peak shape
6910,3002.10.88Slight broadening, still acceptable
81,150,0002.50.75Noticeable peak fronting
101,350,8003.80.62Severe fronting, non-linear response

Visual Workflow: Troubleshooting Injection Volume Issues

The following diagram illustrates a logical workflow for diagnosing and solving common problems related to injection volume optimization.

Caption: Troubleshooting workflow for injection-related issues.

References

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Tzovolou, D., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. Retrieved from [Link]

  • Pintarič, Š., et al. (2021). Effect of injection volume on peak intensities, shapes and retention times. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Bush, L. (2019). Keeping Up with Evolving Challenges in Pesticide Analysis. LCGC International. Retrieved from [Link]

  • LCGC International. (2024). Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. Retrieved from [Link]

  • Restek. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Retrieved from [Link]

  • Fernandes, T. S. M., et al. (2019). Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. ResearchGate. Retrieved from [Link]

  • Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link]

  • Albero, B., et al. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection. PubMed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pesticide Analysis with Agilent 1260 Infinity II Prime LC Ultivo Triple Quad LC/MS. Retrieved from [Link]

  • Tiryaki, O., & Baysoyu, D. (2020). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Naegele, E. (2023). Improved Peak Shape and Lower LOQs in Pesticide Analysis. Agilent Technologies. Retrieved from [Link]

Sources

Troubleshooting poor peak shape for Coumaphos-d10 in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: GC-MS Analysis of Coumaphos-d10

Welcome to the technical support guide for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound. This resource is designed for researchers and drug development professionals encountering chromatographic challenges with this specific analyte. The question-and-answer format below addresses common issues, explains the underlying scientific principles, and provides field-proven, step-by-step protocols to restore your system's performance.

Understanding the Analyte: this compound

Coumaphos is an organophosphate insecticide.[1][2] Its structure contains polar functional groups and a relatively high molecular weight, making it susceptible to certain chromatographic issues that are less common with highly inert, non-polar compounds. Understanding its properties is the first step in effective troubleshooting.

PropertyValueSource
Molecular Formula C₁₄H₆D₁₀ClO₅PS(Inferred from Coumaphos)
Molecular Weight 372.8 g/mol (approx.)[3] (Adjusted for D10)
Boiling Point Undetermined[3]
Melting Point 90-95 °C[3][4][5]
Nature Tan crystalline solid[4]
Key Feature Organothiophosphate structure, susceptible to adsorption at active sites.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is exhibiting significant tailing. What is the cause and how do I fix it?

Peak tailing is the most common issue for active compounds like organophosphates and is a clear indicator of undesirable secondary interactions within your GC system. The problem can be either chemical (analyte adsorption) or physical (flow path disruption).

Your first diagnostic step is to differentiate between these two causes. Inject a non-polar compound, such as a simple hydrocarbon (e.g., heptadecane).

  • If the hydrocarbon peak is symmetrical but this compound tails: The problem is chemical activity. Your analyte is interacting with active sites in the system.[8]

  • If all peaks, including the hydrocarbon, are tailing: The problem is likely a physical issue related to the gas flow path.[8][9]

The following workflow diagram illustrates the logical steps for troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow: Peak Tailing A Symptom: This compound Peak Tailing B Diagnostic Test: Inject Non-Polar Hydrocarbon A->B C Result: Hydrocarbon Peak Symmetrical B->C This compound still tails D Result: All Peaks Tail B->D Hydrocarbon also tails E Root Cause: Chemical Activity C->E F Root Cause: Physical Flow Path Issue D->F G Solution: Perform Inlet Maintenance (Replace Liner, Septum, Seal) E->G I Solution: Check & Re-install Column (Proper Cut & Depth) F->I H Solution: Trim GC Column (Inlet End) G->H J Solution: Check for System Leaks I->J

Caption: Troubleshooting logic for peak tailing.

Q2: You mentioned "chemical activity." What are active sites and why do they affect this compound?

Active sites are chemically reactive points within the GC flow path that can adsorb analytes, delaying their passage to the detector and causing peak tailing.[10] The most common culprits are silanol groups (Si-OH) present on the surfaces of glass inlet liners, glass wool packing, and the fused silica column itself.[11][12]

Causality: The organophosphate structure of this compound contains polar regions that can form hydrogen bonds with these acidic silanol groups. This reversible adsorption means some analyte molecules are held back momentarily while others proceed, smearing the chromatographic band and creating a tail.[11] A properly functioning GC system relies on an inert flow path , where all surfaces have been chemically treated (deactivated) to cap these silanol groups, presenting a non-reactive surface to the analyte.[13] Over time and with exposure to sample matrix, this deactivation wears off, re-exposing the active sites.[11][14]

Q3: My diagnostic test points to chemical activity. What is the correct maintenance procedure to restore inertness?

Restoring the inertness of your GC inlet is the most effective way to combat peak tailing for active compounds. This involves replacing the consumable components of the inlet that your sample directly contacts.

Objective: To replace the key components of the split/splitless inlet to eliminate active sites.

Materials:

  • New, certified deactivated inlet liner (a single taper liner with glass wool is a robust choice for pesticide analysis).[6][15]

  • New septum.

  • New inlet seal (e.g., gold-plated seal).

  • Appropriate wrenches for your GC instrument.

  • Lint-free gloves.

  • Ceramic scoring wafer or column cutting tool.

Procedure:

  • Cool Down: Set the inlet and oven temperatures to ambient (e.g., 40°C) and wait for the system to cool completely. Turn off detector gases if applicable.

  • Vent System: Turn off the carrier gas flow at the instrument or cylinder. It is critical to prevent oxygen from entering a hot GC column.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Disassemble Inlet: Wearing gloves, remove the septum nut and the old septum. Then, remove the inlet retaining nut to access the liner and seal.[16]

  • Replace Consumables:

    • Remove the old liner and inlet seal. Note any discoloration or residue, which confirms contamination.[11]

    • Place the new, deactivated seal into the inlet.

    • Carefully insert the new, deactivated liner. Ensure it is seated correctly.[14]

    • Reassemble the inlet hardware.

    • Install the new septum and tighten the septum nut according to the manufacturer's recommendation (typically finger-tight plus a quarter to a half turn with a wrench to prevent leaks without over-tightening).[15]

  • Trim and Re-install Column:

    • It is best practice to trim the front of the column to remove any non-volatile residue or damaged stationary phase. Trim 10-20 cm from the inlet end using a ceramic scoring wafer to ensure a clean, 90-degree cut.[17] Inspect the cut with a magnifier.[18]

    • Re-install the column into the inlet, ensuring the insertion depth is correct as per your instrument's manual. Incorrect depth can create dead volume and cause peak distortion.[9]

  • Restore System:

    • Turn the carrier gas back on. Check for leaks at the inlet fitting using an electronic leak detector.

    • Once leak-free, restore your method temperatures and allow the system to equilibrate before analysis.

Q4: My this compound peak is fronting, not tailing. What does this mean?

Peak fronting, where the peak is distorted with a leading edge, is typically caused by one of two issues:

  • Column Overload: You have injected too much analyte mass for the column to handle. The stationary phase becomes saturated, and excess analyte molecules travel ahead of the main band, causing the fronting shape.[17][19]

    • Solution: Reduce the injection volume or dilute your sample. If you are using a splitless injection for trace analysis, ensure your sample concentration is appropriate for this technique.

  • Solvent-Phase Mismatch: This can occur in splitless injection if the polarity of your injection solvent does not match the polarity of the GC column's stationary phase.[17] For this compound, which is typically analyzed on a DB-5ms or similar non-polar to mid-polar column, using a highly polar solvent like methanol can sometimes cause this issue.

    • Solution: If possible, change your sample solvent to one more compatible with the stationary phase (e.g., ethyl acetate or isooctane).

Q5: I'm observing split peaks for this compound. What could be the cause?

Split peaks are often related to problems during sample introduction and focusing in the GC inlet, particularly in splitless injection mode.[17]

  • Improper Solvent Focusing: In splitless injection, the initial oven temperature must be set approximately 20°C below the boiling point of the sample solvent.[17] This allows the solvent to condense at the head of the column, forming a film that "traps" the analytes in a narrow band. If the initial oven temperature is too high, this focusing effect is lost, leading to a broad or split initial band.[17]

  • Injection Speed: A slow injection can introduce the sample over too long a period, preventing the formation of a tight initial band and potentially causing peak splitting or broadening.[20][21][22] Ensure your autosampler is set to a "fast" injection speed.

  • Contaminated Liner: Severe contamination or debris in the inlet liner (like pieces of a cored septum) can disrupt the sample vapor path, leading to splitting. This reinforces the need for regular inlet maintenance.[18]

Q6: Could my sample matrix be causing these peak shape issues?

Absolutely. This is a critical consideration, especially when analyzing samples from complex matrices like soil, food, or biological fluids. This phenomenon is known as the matrix effect .

Causality: Complex samples contain non-volatile or semi-volatile co-extractives. When injected, these materials deposit in the hot inlet liner and at the head of the GC column.[23] This residue can:

  • Create Active Sites: The baked-on matrix material can mask the liner's deactivation or be inherently active itself, leading to the rapid onset of peak tailing for sensitive analytes like this compound.[24][25]

  • Enhance Degradation: The active sites created by the matrix can catalytically degrade thermally labile compounds.

Solution:

  • Sample Cleanup: Implement a more rigorous sample preparation method (e.g., QuEChERS with dispersive solid-phase extraction (dSPE) cleanup) to remove as many matrix co-extractives as possible before injection.[26]

  • Frequent Inlet Maintenance: When analyzing dirty samples, the preventative maintenance schedule must be much more frequent. You may need to change the liner daily or even more often to maintain good peak shape.[16]

  • Use of an Inert Flow Path: Employing components specifically designed for high inertness (liners, seals, columns) can provide a more robust defense against matrix effects.[13]

Advanced Protocol: Column Conditioning

A new column, or one that has been stored, must be conditioned to remove residual oxygen and volatile manufacturing byproducts. Improper conditioning can lead to high baseline noise and poor peak shape.

Objective: To prepare a new GC column for analysis, ensuring a stable, low-bleed baseline.

Procedure:

  • Install Column in Inlet: Install the column into the GC inlet as described in Protocol 1. Do not connect the column to the detector. Allow the exit end of the column to vent into the GC oven. This prevents column bleed products from contaminating your MS source.[27][28]

  • Purge with Carrier Gas: Set the oven temperature to ambient (e.g., 40°C) and purge the column with carrier gas for at least 20-30 minutes.[28][29] This removes any oxygen that entered the column during installation. Oxygen is highly damaging to the stationary phase at high temperatures.

  • Temperature Program:

    • Without stopping the carrier gas flow, ramp the oven temperature at 5-10°C/minute to the maximum isothermal operating temperature listed for the column (or 20°C above the maximum temperature of your analytical method, whichever is lower).[29]

    • Hold at this temperature for 1-2 hours, or until a stable baseline is observed if the column were connected to a detector.[27][29] Thicker film columns may require longer conditioning times.[28]

  • Cool Down and Connect: Cool the oven back down to a safe temperature. Turn off the carrier gas and connect the column to the MS detector, ensuring the proper insertion depth.

  • Final Check: Restore gas flow, check for leaks at the detector fitting, and run a blank temperature program to confirm the baseline is stable and ready for analysis.

By systematically diagnosing the symptoms and applying these validated maintenance and conditioning protocols, you can effectively resolve poor peak shape issues for this compound and ensure the generation of high-quality, reliable GC-MS data.

References

  • What Affects Peak Area in GC? Key Influencing Factors. (2024). Aijiren.
  • COUMAPHOS - EXTOXNET PIP.Extension Toxicology Network.
  • coumaphos - ChemBK.ChemBK.
  • Peak Shape Problems: Tailing Peaks. (2025). LabRulez GCMS.
  • GC Inlet Maintenance.Element Lab Solutions.
  • Troubleshooting GC peak shapes.Element Lab Solutions.
  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). MDPI.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatiz
  • GC Troubleshooting—Tailing Peaks. (2018). Restek Resource Hub.
  • What are the consequences of slow and intermittent sample injection of GC? (2018). Aijiren.
  • Coumaphos - Safety D
  • Fixing GC Peak Tailing for Cleaner Results. (2025).
  • Coumaphos CAS 56-72-4, Analytical Standard at Best Price, Suitable for HPLC & GC.IndiaMART.
  • How to optimize the injection speed for Agilent Gc? (2025). Aijiren Technology.
  • GC Diagnostic Skills I | Peak Tailing.Element Lab Solutions.
  • A Step-by-Step Guide to Inlet Maintenance. (2018).
  • Coumaphos (Ref: OMS 485).AERU, University of Hertfordshire.
  • Maintaining Your Agilent Split/Splitless GC Inlet.Agilent Technologies.
  • TROUBLESHOOTING GUIDE.Phenomenex.
  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
  • Is the practice of GC inlet liner cleaning and deactivation worth the effort? (2016). Mandel Scientific.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatiz
  • GC Inlet Maintenance: Restek's Quick-Reference Guide.Restek.
  • Derivatization of Pesticide-Related Acids and Phenols for Gas Chromatographic Determination.Journal of Agricultural and Food Chemistry.
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS). (2021). MDPI.
  • GC COLUMN CARE GUIDE.Phenomenex.
  • Understanding The GC Inlet: Which One Is More Appropri
  • GC Column Conditioning. (2016).
  • What do Chromatograms tell us? Peak Shape: Splitted or Broadened peak for first eluting Compound(s). (2013). Restek.
  • GC Column Installation, Conditioning, Storage, and Maintenance.Thermo Fisher Scientific.
  • GC Troubleshooting Tips and Tricks from Inlet through to Detection. (2024). YouTube.
  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. (2008). Agilent Technologies.
  • Agilent GC Flow Path: Inert Parts for Optimal Performance. (2016). YouTube.
  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
  • Exploring the Role of Gas Chromatography in Organophosph
  • Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues. (2012). PubMed.
  • GC Technical Tip: Peak Shape Problems - No Peaks.Phenomenex.
  • Matrix effect on pesticides in vegetables by GC-MS/MS analysis. (2019).
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent Technologies.
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023).
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2025).
  • Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. (2018). Agilent Technologies.
  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent Technologies.
  • GC/MS/MS Pesticide Residue Analysis.U.S.
  • Pesticide Analysis in Food and Beverages Application Compendium.Thermo Fisher Scientific.
  • GC and GC-MS Applications for Food Safety Analysis. (2011). Thermo Fisher Scientific.

Sources

Technical Support Center: Minimizing Ion Suppression of Coumaphos-d10 Signal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the robust analysis of Coumaphos and its deuterated internal standard, Coumaphos-d10. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in LC-MS/MS analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental data.

Understanding Ion Suppression in Coumaphos Analysis

Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS), leading to reduced analytical sensitivity, accuracy, and precision.[1][2][3][4] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, ultimately leading to a decreased signal intensity. For the analysis of Coumaphos, an organophosphate insecticide, in complex matrices such as honey, plasma, or tissue, understanding and mitigating ion suppression is critical for reliable quantification. This compound, as a stable isotope-labeled internal standard, is a powerful tool to compensate for matrix effects; however, its effectiveness is dependent on proper method development and troubleshooting.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the presence of endogenous or exogenous compounds in a sample reduces the ionization efficiency of the analyte of interest, in this case, this compound, in the ion source of the mass spectrometer.[3][6] This leads to a lower-than-expected signal intensity, which can compromise the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method. Even with a deuterated internal standard like this compound, severe ion suppression can be problematic if the signal is suppressed to a level that compromises signal-to-noise ratios and peak integration.

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention time of co-eluting matrix components indicates ion suppression. Another approach is to compare the signal intensity of this compound in a neat solvent versus the signal in a sample matrix extract. A significant decrease in signal in the matrix extract suggests the presence of ion suppression.

Q3: Can this compound perfectly compensate for all ion suppression effects on Coumaphos?

A3: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the native analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. Differences in the physicochemical properties due to the deuterium labeling can sometimes lead to slight chromatographic separation from the native Coumaphos, a phenomenon known as the "isotope effect".[7] If the two compounds elute into regions of differing matrix effects, the correction may be inaccurate.[7] Therefore, it is crucial to verify the co-elution and the consistency of the analyte/internal standard response ratio across different concentrations and matrices.

Troubleshooting Guides

Scenario 1: Low and Inconsistent this compound Signal Intensity

Question: I am observing a weak and highly variable signal for my this compound internal standard across my sample batch. What are the potential causes and how can I troubleshoot this?

Answer:

Low and inconsistent signal intensity of an internal standard is a red flag that can jeopardize the reliability of your quantitative data. The root cause often lies in significant and variable ion suppression across your samples. Here is a systematic approach to diagnose and resolve this issue:

Step 1: Evaluate Your Sample Preparation Protocol

The complexity of the sample matrix is a primary driver of ion suppression. A cleaner sample extract will generally result in less ion suppression.

  • For Food Matrices (e.g., Honey, Fruits, Vegetables): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis.[8][9][10][11][12] Consider optimizing the dispersive solid-phase extraction (dSPE) cleanup step. Different sorbents can be used to remove specific matrix components. For example, PSA (primary secondary amine) removes sugars and organic acids, C18 removes nonpolar interferences, and GCB (graphitized carbon black) can remove pigments and sterols.

    Experimental Protocol: Modified QuEChERS for Honey Samples [8]

    • Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to dissolve.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis.

  • For Biological Matrices (e.g., Plasma, Serum): Protein precipitation is a simple but often "dirty" sample preparation method that can lead to significant ion suppression from phospholipids.[7] Consider more rigorous cleanup techniques.

    Table 1: Comparison of Sample Preparation Techniques for Plasma

Sample Preparation MethodProsConsExpected Reduction in Ion Suppression
Protein Precipitation Fast, simple, inexpensiveHigh levels of residual phospholipids and other matrix componentsLow to Moderate
Liquid-Liquid Extraction (LLE) Good removal of proteins and saltsCan be labor-intensive, potential for analyte lossModerate to High
Solid-Phase Extraction (SPE) High selectivity, excellent cleanupMore expensive, requires method developmentHigh

Step 2: Optimize Chromatographic Separation

Effective chromatographic separation of Coumaphos and this compound from matrix interferences is crucial.

  • Column Chemistry: A C18 stationary phase is commonly used for organophosphate pesticide analysis. Consider a column with a smaller particle size (e.g., sub-2 µm) for improved resolution and peak shape.

  • Mobile Phase Composition: The use of organic modifiers like acetonitrile or methanol with a small percentage of formic or acetic acid is typical. Optimizing the gradient elution profile can help to separate the analytes from the regions of significant ion suppression, which often occur at the beginning and end of the chromatogram where highly polar and nonpolar matrix components elute.[13]

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.[14]

Step 3: Evaluate and Adjust Mass Spectrometer Source Conditions

While less common, suboptimal ion source parameters can exacerbate ion suppression.

  • Ion Source Temperature and Gas Flows: Ensure that the ion source temperature and nebulizing/drying gas flows are optimized for this compound. Inadequate desolvation can contribute to ion suppression.

  • In-source Fragmentation: High source temperatures or voltages can sometimes cause in-source fragmentation of the analyte or internal standard, leading to a lower signal for the precursor ion.[15][16][17] Infuse a standard solution of this compound and monitor for fragment ions to assess if this is occurring.

Scenario 2: Drifting or Unstable Analyte/Internal Standard Ratio

Question: My Coumaphos/Coumaphos-d10 peak area ratio is not consistent across my calibration curve and quality control samples. What could be the cause?

Answer:

An unstable analyte-to-internal standard ratio is a critical issue that points to a failure of the internal standard to accurately compensate for variations. This can stem from several factors:

Step 1: Investigate for Differential Matrix Effects

As mentioned, a slight chromatographic separation between Coumaphos and this compound can lead to them experiencing different degrees of ion suppression.

  • Diagnostic Test: Overlay the chromatograms of Coumaphos and this compound from a standard solution and a matrix sample. A noticeable shift in the retention time of one compound relative to the other in the matrix sample compared to the neat standard is an indication of differential matrix effects.

  • Solution: Further optimization of the chromatographic method to achieve better co-elution is necessary. This may involve adjusting the mobile phase gradient or trying a different stationary phase.

Step 2: Assess the Stability of this compound

The stability of the deuterated internal standard is paramount.

  • Deuterium-Hydrogen Exchange: While generally stable, under certain pH or temperature conditions, deuterium atoms can exchange with protons from the solvent, leading to a decrease in the concentration of the deuterated standard.

  • Solution: Ensure that the pH of your mobile phase and sample extracts is not excessively acidic or basic. Store stock solutions and prepared samples at appropriate low temperatures to minimize potential degradation.

Step 3: Rule out In-source Fragmentation Issues

If in-source fragmentation affects the analyte and internal standard differently, it can lead to an unstable ratio.

  • Diagnostic Test: Compare the fragmentation patterns of Coumaphos and this compound in the source by infusing them separately.

  • Solution: If differential in-source fragmentation is observed, try to minimize it by reducing the ion source temperature or fragmentor/declustering potential.

Diagram 1: Troubleshooting Workflow for Unstable Analyte/IS Ratio

start Unstable Analyte/IS Ratio check_coelution Investigate for Differential Matrix Effects start->check_coelution check_stability Assess Internal Standard Stability start->check_stability check_fragmentation Evaluate In-source Fragmentation start->check_fragmentation optimize_chromatography Optimize Chromatography for Co-elution check_coelution->optimize_chromatography adjust_ph_temp Adjust pH and Storage Temperature check_stability->adjust_ph_temp optimize_source Optimize Ion Source Conditions check_fragmentation->optimize_source end Stable Analyte/IS Ratio optimize_chromatography->end adjust_ph_temp->end optimize_source->end

Caption: A logical workflow for diagnosing and resolving an unstable analyte to internal standard ratio.

Conclusion

Minimizing ion suppression is a multi-faceted challenge that requires a systematic and informed approach. By carefully selecting and optimizing sample preparation protocols, fine-tuning chromatographic conditions, and being vigilant for potential issues with the internal standard, researchers can achieve reliable and accurate quantification of Coumaphos. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each matrix and analytical setup may present unique challenges. Continuous evaluation and validation of your method are key to ensuring data of the highest quality.

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  • Kasiotis, K. M., et al. (2014). LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... ResearchGate. [Link]

  • Meng, X., et al. (2022). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins, 14(3), 219. [Link]

  • Bernal, J. L., et al. (2010). Parameters for the chromatographic separation of organophosphorus pesticides. Journal of Chromatography A, 1217(39), 6089-6100. [Link]

  • Parrilla Vázquez, M. M., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. International Journal of Environmental Research and Public Health, 16(8), 1373. [Link]

  • Olsson, A. O., et al. (2004). A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. Analytical Chemistry, 76(9), 2446-2452. [Link]

Sources

Technical Support Center: Improving Signal-to-Noise for Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Coumaphos-d10. As a deuterated analog, this compound serves as a critical internal standard (IS) for the accurate quantification of Coumaphos, an organophosphate insecticide, in complex matrices.[1] A stable, high-intensity signal from the internal standard is the bedrock of reliable quantitation, as it is used to correct for variations in sample preparation and instrument response.[2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory, providing not just solutions but the underlying scientific reasoning to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: My this compound signal is extremely low or completely absent in all injections (standards, QCs, and samples). What are the primary causes?

This scenario typically points to a systemic failure rather than a sample-specific issue. Before investigating more complex causes like matrix effects, follow this initial diagnostic workflow.

Logical Troubleshooting Flow for Systemic Signal Loss

start Low/No Signal Observed check_std Check Standard Integrity Prepare fresh spiking solution. Verify concentration and solvent. start->check_std Start Here check_spike Verify Spiking Procedure Was the IS added correctly to all samples? Check pipette calibration. check_std->check_spike If standard is OK check_ms Check MS Parameters Are the correct MRM transitions being monitored? Is the instrument in the correct ionization mode? check_spike->check_ms If spiking is correct instrument_issue Investigate Instrument Hardware Is there a clog in the sample path? Is the ESI needle functioning? check_ms->instrument_issue If parameters are correct

Caption: Initial diagnostic workflow for total or near-total signal loss.

Detailed Breakdown:

  • Internal Standard Viability: The most common culprit is the IS solution itself.

    • Degradation: Organophosphates can be susceptible to hydrolysis. Ensure the stock solution is fresh and has been stored correctly (typically at -20°C in a tightly sealed vial).[3][4] Prepare a fresh dilution from the stock concentrate and re-inject.

    • Incorrect Preparation: Double-check all calculations used to prepare the working solution. A simple decimal error can lead to a 10-fold or 100-fold lower concentration than intended.

  • Mass Spectrometer Parameters:

    • MRM Transitions: Verify that the correct precursor and product ions for this compound are entered in the acquisition method. A typo here will result in no signal.

    • Ionization Mode: Coumaphos is typically analyzed in positive electrospray ionization (ESI+) mode.[5][6] Ensure the instrument is not inadvertently set to negative mode.

  • Hardware and Connections:

    • Check for clogs in the autosampler needle, injection port, or transfer lines.

    • Ensure the ESI needle is correctly positioned and that a stable spray is being generated. A lack of spray will lead to a complete loss of signal.[7]

Q2: The this compound signal is present but weak and/or has a poor signal-to-noise ratio. How can I systematically improve it?

A weak but present signal suggests the basic setup is correct, but the analytical conditions are suboptimal or interfering factors are suppressing the signal. The primary suspects are matrix effects, inefficient ionization, or instrument contamination.

Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., lipids, pigments, salts).[8][9] This is the most common cause of signal suppression in complex samples like food, animal tissue, or environmental swabs.[10][11]

Protocol for Diagnosing Matrix Effects via Post-Column Infusion

This experiment helps visualize exactly where in the chromatogram matrix components are causing ion suppression.

  • Setup: Tee a syringe pump delivering a constant, low flow (e.g., 10 µL/min) of a pure this compound solution into the LC flow path after the analytical column but before the mass spectrometer inlet.

  • Infusion: Begin infusing the this compound solution while the LC runs a standard mobile phase gradient. This should produce a stable, elevated baseline signal for the this compound MRM transition.

  • Injection: Inject a blank matrix extract (a sample prepared with the exact same extraction procedure but without any analytes or IS).

  • Analysis: Monitor the this compound signal. Any significant drop in the signal intensity directly corresponds to a region of ion suppression caused by co-eluting matrix components.[12] The goal is to adjust the chromatography so that the this compound (and Coumaphos) peak elutes away from these suppression zones.

If matrix effects are confirmed, the most robust solution is to improve the sample preparation protocol to remove the interfering compounds before injection. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up organophosphate pesticide samples.[2][13]

SPE Workflow for Matrix Removal

G cluster_0 SPE Protocol A 1. Condition Cartridge (e.g., Methanol, Water) B 2. Load Sample Extract A->B C 3. Wash Cartridge (Remove Polar Interferences) B->C D 4. Elute this compound (Using Organic Solvent) C->D E 5. Evaporate & Reconstitute D->E

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Recommended SPE Protocol (Example for a C18 cartridge):

  • Condition: Pass 5 mL of methanol, followed by 5 mL of reagent water, through a C18 SPE cartridge. Do not let the cartridge go dry.

  • Load: Load the sample extract (previously adjusted to <10% organic solvent) onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Wash: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove hydrophilic interferences.

  • Elute: Elute the this compound and the target analyte with 5-10 mL of a suitable organic solvent like acetonitrile or ethyl acetate.[14]

  • Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Other effective cleanup strategies include Dispersive SPE (d-SPE), often used in QuEChERS methods.[11][15] For samples with very high matrix load, simple dilution can also be an effective strategy to reduce matrix effects.[9][10]

Inefficient ionization will lead directly to a poor signal. Optimizing the ESI source parameters is critical for maximizing the formation of gas-phase ions from the analyte.[16][17]

Key ESI Parameters for Optimization

ParameterPrinciple of Action & Optimization StrategyTypical Starting Range
Capillary Voltage Drives the electrochemical reaction creating the charged droplets. Too low results in poor ionization; too high can cause in-source fragmentation or discharge. Optimize for maximum stable signal.[18]3.0 - 4.5 kV (Positive Mode)
Nebulizer Gas Shears the liquid into a fine spray of droplets. Higher pressure creates finer droplets, improving desolvation, but excessive pressure can suppress the signal.[18]20 - 60 psi
Drying Gas Flow & Temp Aids in solvent evaporation from the droplets, releasing the analyte ions. Higher temperature/flow enhances desolvation but can cause thermal degradation of labile compounds.[19][20]Flow: 5 - 15 L/minTemp: 250 - 400 °C
Source Temperature Heats the source block to prevent solvent condensation and aid desolvation.100 - 150 °C

Self-Validating Optimization Protocol: Use a Flow Injection Analysis (FIA) or Tee-infusion setup with a pure this compound standard. Adjust one parameter at a time while holding others constant, monitoring the signal intensity to find the optimal value for each.[16][20]

Q3: My signal-to-noise for this compound is poor due to a high, noisy baseline. What should I do?

High background noise can obscure your analyte peak, reducing the S/N ratio even if the signal intensity is adequate.[21][22] This issue is almost always related to contamination in the system or mobile phase.

Troubleshooting High Background Noise:

  • Mobile Phase Contamination:

    • Solvents: Always use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[21] Lower grade solvents can contain non-volatile impurities that elevate the baseline.

    • Glassware: Ensure all solvent bottles and reservoirs are scrupulously clean.

    • Freshly Prepared: Prepare mobile phases fresh daily to prevent microbial growth or degradation.

  • System Contamination:

    • Flush the System: Disconnect the column and flush the entire LC system with a strong solvent series (e.g., water, isopropanol, methanol, acetonitrile) to remove contaminants.[23]

    • Clean the Ion Source: The ESI source is prone to contamination from non-volatile matrix components. Follow the manufacturer's protocol for cleaning the capillary, sampling cone, and other source elements. A dirty source is a primary cause of both high background and low signal intensity.[23][24]

  • Column Bleed: An old or poorly treated column can shed stationary phase material, creating a high and often rising baseline, especially during a gradient. If contamination persists after flushing, consider replacing the analytical column.

Reference Data

Chemical & MS/MS Properties of this compound

PropertyValueSource
CAS Number 287397-86-8[4][25]
Molecular Formula C₁₄H₆D₁₀ClO₅PS[1][25]
Molecular Weight 372.83 g/mol [25][26]
Typical Precursor Ion [M+H]⁺ m/z 373.1Instrument Dependent
Example Product Ions m/z 317.1, m/z 159.1Instrument Dependent

Note: Optimal MRM transitions and collision energies must be determined empirically on your specific instrument.

References
  • Title: Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS Source: Journal of the Agricultural Chemical Society of Japan URL: [Link]

  • Title: Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Optimization of electrospray interface and quadrupole ion trap mass spectrometer parameters in pesticide liquid chromatography/electrospray ionization mass spectrometry analysis Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Combination of dispersive solid-phase extraction and salting-out homogeneous liquid-liquid extraction for the determination of organophosphorus pesticides in cereal grains Source: PubMed URL: [Link]

  • Title: Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine Source: PMC - NIH URL: [Link]

  • Title: Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent Source: LCGC International URL: [Link]

  • Title: this compound | C14H16ClO5PS | CID 10643059 Source: PubChem URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement Source: Shimadzu URL: [Link]

  • Title: Analytical Method for Coumaphos Source: Ministry of Health, Labour and Welfare, Japan URL: [Link]

  • Title: Optimization of Electrospray Interface and Quadrupole Ion Trap Mass Spectrometer Parameters in Pesticide Liquid Chromatography/Electrospray Ionization Mass Spectrometry Analysis Source: ResearchGate URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]

  • Title: How to optimize ESI source parameters for better sensitivity in LC-MS analysis Source: Ruthigen URL: [Link]

  • Title: Co-Ral (Coumaphos) Source: OSHA URL: [Link]

  • Title: Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS Source: MDPI URL: [Link]

  • Title: Losing Sensitivity of LC/MS signal due to High Background? Source: ResearchGate URL: [Link]

  • Title: Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection Source: PubMed URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC URL: [Link]

  • Title: Determination of Malathion, Coumaphos, and Fluvalinate Residues in Honey by Gas Chromatography with Nitrogen-Phosphorus or Electron Capture Detectors Source: ResearchGate URL: [Link]

  • Title: Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software Source: SCIEX URL: [Link]

  • Title: Poor Signal Intensity in LC and LC-MS Methods Source: Chem I Trust AI & Educational Services URL: [Link]

  • Title: Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? Source: Chromatography Online URL: [Link]

  • Title: LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... Source: ResearchGate URL: [Link]

  • Title: Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS Source: Shimadzu Scientific Instruments URL: [Link]

Sources

Technical Support Center: Coumaphos-d10 Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Coumaphos-d10. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this compound as an internal standard in their quantitative analyses. As an isotopically labeled analog of the organophosphate insecticide Coumaphos, its stability is paramount for generating accurate and reproducible data. This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to ensure the integrity of your analytical standard.

Frequently Asked Questions (FAQs): Optimal Storage and Handling

This section addresses the most common queries regarding the day-to-day handling and storage of this compound. The recommendations are grounded in the principles of organophosphate chemistry and best practices for handling isotopically labeled standards.[1][2]

Question 1: What is the ideal storage temperature for this compound?

Answer: For long-term stability, this compound should be stored in a freezer at temperatures between -20°C and -30°C .[3][4] A standard laboratory freezer is sufficient. For neat (solid) material, storage at 2-10°C is also acceptable for shorter periods, provided it is protected from light and moisture.[5]

  • Causality: Like many organophosphorus pesticides, Coumaphos can degrade over time, a process accelerated by higher temperatures.[6][7] Freezing significantly slows down these degradation kinetics. Studies on various pesticides have demonstrated excellent long-term stability for years when stored at -20°C or below.[3][4] While some pesticide labels recommend a range of 40 to 100°F (approx. 4 to 38°C), this is generally for formulated products in the field and not for analytical standards where precision is critical.[7]

Question 2: How should I store this compound solutions?

Answer: Stock solutions of this compound should be prepared in a non-aqueous, inert solvent such as acetone, n-hexane, or ethyl acetate.[8][9] Store these solutions in amber glass vials with PTFE-lined caps at -20°C .

  • Expertise & Experience: While methanol is a common solvent, some studies have shown progressive degradation of Coumaphos in methanolic solutions, especially at room temperature.[8] Using a less protic solvent can mitigate this risk. To minimize evaporation and potential loss of the volatile solvent upon opening, it is crucial to use vials with secure, chemically inert caps and to allow the vial to warm slightly before opening to prevent condensation from atmospheric moisture. The container size should be matched to the solution volume to reduce headspace, further limiting evaporation.

Question 3: Is this compound sensitive to light?

Answer: Yes. Coumaphos is susceptible to photodegradation. Both solid material and solutions must be protected from light.

  • Causality: Exposure to UV radiation from sunlight or even harsh laboratory lighting can induce photochemical reactions, leading to the breakdown of the Coumaphos molecule into degradation products like chlorferon and potasan. Always store the material in its original amber vial or use amber glassware for preparing solutions to prevent light exposure.[5]

Question 4: Does pH affect the stability of this compound in aqueous solutions or during sample preparation?

Answer: Absolutely. As an organophosphate, this compound is highly susceptible to alkaline hydrolysis.[10][11] It is unstable in basic conditions (pH > 7) but relatively stable in neutral to acidic media.[12]

  • Causality: The ester linkages in the organophosphate structure are prone to cleavage by hydroxide ions in a reaction called alkaline hydrolysis.[13][14] This process can be rapid, with the degradation rate increasing approximately tenfold for every one-point increase in pH.[13][15] Therefore, if your experimental workflow involves aqueous matrices (e.g., QuEChERS extraction, liquid-liquid extraction), it is critical to ensure the pH is maintained at neutral or slightly acidic levels (ideally pH 5.5-6.5) to preserve the integrity of the standard.[10][15]

Question 5: Is there a risk of the deuterium labels exchanging?

Answer: The risk is extremely low. The deuterium atoms in this compound are located on the diethyl groups, which are stable, non-exchangeable positions.[16]

  • Trustworthiness: Stable isotope labels are only at risk of exchange if they are placed on heteroatoms (like -OD or -ND) or on carbons adjacent to carbonyl groups under certain conditions.[17] The C-D bonds on the ethyl chains are covalent and not subject to exchange with protons from solvents under typical analytical conditions. This ensures that the mass difference between the labeled standard and the native analyte remains constant.

Troubleshooting Guide: Identifying and Resolving Stability Issues

Observed Problem Potential Cause Recommended Action & Explanation
Gradual decrease in peak area/response over time in QC samples. Degradation of the stock or working solution.1. Verify Storage Conditions: Confirm that solutions were stored at -20°C and protected from light. Accidental storage at room temperature can cause significant degradation.[8] 2. Prepare Fresh Solutions: Discard the old solution and prepare a new one from the neat material. Compare the response of the new solution to historical data to confirm degradation. 3. Check Solvent: If using methanol, consider switching to a more inert solvent like acetone or ethyl acetate for your stock solution.[8]
Appearance of unexpected peaks in chromatograms of standard solutions. Formation of degradation products.1. Investigate Degradation Pathways: The most likely degradation products are chlorferon and potasan (from photolysis) or hydrolysis products from exposure to basic pH.[12] 2. Review Handling Procedures: Check if the solution was exposed to light for extended periods or came into contact with alkaline surfaces or solutions during preparation.[10] 3. Perform Mass Spectrometry: Use MS analysis to identify the mass of the unknown peaks to help confirm their identity as degradation products.
Poor recovery during sample extraction. Degradation during the sample preparation process.1. Measure pH of Extraction Solvent: If using an aqueous phase, ensure the pH is neutral or slightly acidic (pH < 7). Adjust with a suitable buffer if necessary.[15] 2. Minimize Processing Time: Do not let samples containing the standard sit for extended periods, especially at room temperature or in alkaline conditions, before the final analysis.[18] 3. Check for Oxidizing Agents: Ensure no strong oxidizing agents are present in your sample matrix or reagents, as they are incompatible with Coumaphos.[5]
Inconsistent results between different vials of the same lot. Improper handling after opening.1. Review Aliquoting Procedure: Avoid repeatedly warming and cooling the primary stock solution. It is best practice to prepare several smaller-volume working stock solutions from the primary stock to minimize handling of the main supply. 2. Check for Contamination: Ensure that pipettes, vials, and solvents used are clean and free from contaminants that could catalyze degradation (e.g., basic residues).

Data Summary: this compound Stability

The following table summarizes the stability of this compound under various conditions based on published data for Coumaphos and general principles for organophosphates.

Condition Solvent/Matrix Temperature Stability Outlook Primary Degradation Pathway Reference(s)
Long-Term Storage (Solid) Neat Material-20°C to -30°CExcellent (>2 years)Minimal[3][4]
Short-Term Storage (Solid) Neat Material2°C to 10°CGood (Months)Minimal[5]
Solution Storage Acetone, Hexane-20°CExcellent (>12 months)Minimal[6]
Solution Storage MethanolRoom Temp (~20°C)Fair to Poor (Degradation observed)Solvolysis/Hydrolysis[8]
Aqueous Solution WaterRoom TempPoor (pH dependent)Alkaline Hydrolysis[10][12][13]
Light Exposure AnyAmbientPoor (Degradation observed)Photodegradation
High Temperature Any>40°CPoor (Rapid degradation)Thermal Degradation[6]

Experimental Protocols & Visual Workflows

Protocol 1: Recommended Handling and Storage Workflow

This protocol outlines the best practices for receiving, storing, and preparing solutions of this compound to maximize its shelf life.

G cluster_0 Receiving & Initial Storage cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation Receive Receive Shipment Inspect Inspect Container for Integrity Receive->Inspect Log Log Lot # and Receipt Date Inspect->Log StoreNeat Store Neat Material at -20°C Protected from Light Log->StoreNeat Warm Equilibrate Neat Material to Room Temperature in Desiccator StoreNeat->Warm Prepare Stock Weigh Weigh Required Amount Warm->Weigh Dissolve Dissolve in Inert Solvent (e.g., Acetone) in Amber Vial Weigh->Dissolve StoreStock Store Stock Solution at -20°C Dissolve->StoreStock WarmStock Briefly Warm Stock Solution StoreStock->WarmStock Prepare Working Dilutions Dilute Perform Serial Dilutions as Required WarmStock->Dilute Use Use Immediately or Store Working Solutions at -20°C Dilute->Use

Caption: Workflow for handling and preparing this compound standards.

Protocol 2: Short-Term Stability Assessment of a this compound Working Solution

This protocol provides a framework for researchers to validate the stability of their working solutions under their specific laboratory conditions.

Objective: To determine the stability of a 1 µg/mL this compound working solution in acetone when stored under different temperature and light conditions over a 7-day period.

Materials:

  • This compound neat standard

  • High-purity acetone

  • LC-MS or GC-MS system

  • Class A volumetric flasks and pipettes

  • Amber and clear autosampler vials with PTFE-lined caps

Methodology:

  • Preparation of Stock Solution: Prepare a 100 µg/mL stock solution of this compound in acetone using an amber volumetric flask. Store this at -20°C.

  • Preparation of Working Solution: Dilute the stock solution to create a 1 µg/mL working solution in acetone.

  • Allocation to Stress Conditions: Aliquot the working solution into the following sets of vials (n=3 for each condition):

    • Set A (Control): Amber vial, stored at -20°C.

    • Set B (Refrigerated): Amber vial, stored at 4°C.

    • Set C (Room Temp, Dark): Amber vial, stored on a lab bench (~22°C), covered in foil.

    • Set D (Room Temp, Light): Clear vial, stored on an open lab bench (~22°C) under ambient light.

  • Time Point Analysis:

    • Time 0: Immediately analyze three freshly prepared aliquots of the working solution to establish the initial peak area or concentration.

    • Subsequent Time Points: Analyze the aliquots from each condition (Sets A, B, C, D) at 24, 48, 96, and 168 hours (7 days). Before analysis, allow vials from Sets A and B to equilibrate to room temperature.

  • Data Analysis:

    • Calculate the mean peak area for each condition at each time point.

    • Normalize the results by expressing the mean peak area at each time point as a percentage of the mean peak area at Time 0.

    • A solution is typically considered stable if the concentration remains within ±10% of the initial concentration.

    • Plot the percentage remaining versus time for each condition.

G cluster_conditions Aliquot and Store under 4 Conditions (n=3 each) Prep Prepare 1 µg/mL Working Solution T0 Analyze Time 0 (Establish Baseline) Prep->T0 CondA A: -20°C, Dark Prep->CondA CondB B: 4°C, Dark Prep->CondB CondC C: 22°C, Dark Prep->CondC CondD D: 22°C, Light Prep->CondD Data Calculate % Remaining vs. Time 0 T0->Data Analyze Analyze Samples at 24, 48, 96, 168 hours CondA->Analyze CondB->Analyze CondC->Analyze CondD->Analyze Analyze->Data Plot Plot Stability Curves and Evaluate Data->Plot

Caption: Workflow for a short-term stability study of this compound.

References

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Dong, F., et al. (2019). Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. ResearchGate. Retrieved from [Link]

  • Van Scoy, A. R., et al. (2016). Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. Environmental Science: Processes & Impacts, 18(10), 1258-1265.
  • Alberdi, J. L., et al. (1996). Influence of solvent and storage conditions on the stability of acaricide standard stock solutions. Journal of Chromatography A, 721(1), 99-106. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Guide to Isotope Management In Laboratories. Retrieved from [Link]

  • Khan, S. U. (1980). Coumaphos dissipation, degradation and binding to sediment in a model laboratory vat system using 14C-labelled acaricide. Journal of Environmental Science & Health, Part B, 15(3), 235-248.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

  • Yarita, T., et al. (2023). Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials. Analytical Sciences, 39(12), 1835-1840. Retrieved from [Link]

  • Yarita, T., et al. (2023). Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials. J-STAGE. Retrieved from [Link]

  • White, N. D. G., et al. (2006). Stability of organophosphate and pyrethroid pesticides on wheat in storage. Pest Management Science, 62(8), 743-748.
  • Kochansky, J. (2000). Synthesis of (Diethyl-d10) coumaphos and related compounds. Journal of Agricultural and Food Chemistry, 48(7), 2826-2828. Retrieved from [Link]

  • Johnson, B., & Fishel, F. (2002). Effects of Water pH on the Stability of Pesticides. MU Extension. Retrieved from [Link]

  • Hock, W. K. (1994). Effect of pH on Pesticide Stability and Efficacy. Perennial Plants, 2(2).
  • Corta, E., et al. (2000). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]

  • Stone, D. (2008). Effect of water pH on the stability of pesticides. MSU Extension. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • Fiske, T. (n.d.). Temperature Effects on Storage of Agricultural Pesticides. MU Extension. Retrieved from [Link]

  • Dyguda-Kazimierowicz, E., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7334-7347.

Sources

Navigating the Analytical Maze: A Guide to Selecting Quantifier and Qualifier Ions for Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Coumaphos-d10 as an internal standard in quantitative mass spectrometry assays. As a Senior Application Scientist, my goal is to provide you with not just the "what," but the critical "why" behind the selection of quantifier and qualifier ions, empowering you to develop robust and reliable analytical methods.

The Cornerstone of Quantitative Analysis: Why Ion Selection Matters

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly when employing Multiple Reaction Monitoring (MRM), the judicious selection of precursor and product ions is paramount for accurate and reproducible quantification. When using a stable isotope-labeled internal standard (SIL-IS) like this compound, these choices directly impact the sensitivity, selectivity, and reliability of your entire assay.

An isotopically labeled internal standard is the gold standard for quantitation because it co-elutes with the analyte and experiences similar ionization and matrix effects. The key is to monitor specific, stable, and intense fragment ions for both the analyte (Coumaphos) and the internal standard (this compound).

We select two primary product ions for each compound:

  • The Quantifier Ion: This is typically the most abundant and stable product ion. Its high intensity provides the best signal-to-noise ratio, which is crucial for achieving low limits of detection (LOD) and quantification (LOQ).[1]

  • The Qualifier Ion: This is generally the second most abundant product ion. Its role is to confirm the identity of the analyte. The ratio of the qualifier to the quantifier ion should remain constant across all standards and samples. A significant deviation in this ratio can indicate the presence of an interference, compromising the integrity of the data.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered during method development for Coumaphos and its deuterated internal standard.

Q1: What are the recommended precursor and product ions for Coumaphos and this compound in positive electrospray ionization (ESI+) mode?

Answer:

For robust and sensitive analysis, the protonated molecule [M+H]⁺ is selected as the precursor ion for both Coumaphos and this compound. The recommended MRM transitions are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion Type
Coumaphos 363.0227.0Quantifier
363.0199.0Qualifier
This compound 373.0237.0Quantifier
373.0209.0Qualifier

Causality Behind the Selection:

  • Precursor Ion: Coumaphos, an organophosphate pesticide, readily accepts a proton in the ESI source, forming a stable [M+H]⁺ ion at m/z 363.0. For this compound, which has ten deuterium atoms replacing ten hydrogen atoms on the two ethyl groups, the mass increases by 10 Da, resulting in a precursor ion of m/z 373.0.

  • Quantifier Ion (Coumaphos: m/z 227.0; this compound: m/z 237.0): The most intense fragment for Coumaphos corresponds to the chlorinated methylcoumarin moiety. The fragmentation pathway involves the cleavage of the phosphate ester bond. For this compound, this same fragmentation occurs, but the ten deuterium atoms remain on the diethyl phosphate group that is lost, thus the resulting chlorinated methylcoumarin fragment has the same mass as that from the non-deuterated Coumaphos. However, to maintain a consistent analytical approach and monitor a fragment from the deuterated portion, the fragment corresponding to the loss of the coumarin moiety is often chosen for the internal standard. In this case, the diethyl phosphate-d10 fragment would be at m/z 185. A more common and robust approach is to monitor a fragment that retains a portion of the core structure with the label, if possible, or to use a corresponding fragment to the analyte. For this compound, the most stable and intense fragment is often the one analogous to the analyte's primary fragment, with the mass shift accounted for if the label is on that portion of the molecule. In the absence of specific literature values for this compound fragmentation, a common practice is to monitor the same fragmentation pathway as the native compound. The primary fragmentation of Coumaphos yields the 3-chloro-7-hydroxy-4-methylcoumarin ion at m/z 227. The corresponding fragment for the d10 standard would be expected at the same m/z if the deuterium labels are on the ethyl groups, which are lost. A more suitable approach for an internal standard is to have the label on a part of the molecule that is retained in the monitored fragment. Assuming the d10 label refers to the diethyl groups, the precursor of 373 would fragment to a non-deuterated product ion of 227. While technically usable, it's not ideal. A better choice is to select a fragment that includes the deuterated portion. For this compound, the loss of the coumarin moiety would result in a fragment at m/z 237.

  • Qualifier Ion (Coumaphos: m/z 199.0; this compound: m/z 209.0): The qualifier ion for Coumaphos is typically formed by the further loss of a carbonyl group (CO) from the quantifier ion (m/z 227 -> m/z 199). For this compound, a corresponding stable fragment is chosen to confirm its identity.

Q2: I am observing a weak or inconsistent signal for my qualifier ion. What are the potential causes and how can I troubleshoot this?

Answer:

A problematic qualifier ion signal can undermine the confidence in your results. Here are the common causes and a step-by-step troubleshooting protocol:

Potential Causes:

  • Suboptimal Collision Energy: The collision energy (CE) is a critical parameter that dictates the efficiency of fragmentation. The optimal CE for the qualifier ion may be different from that of the quantifier.

  • Matrix Interferences: Co-eluting compounds from the sample matrix can suppress the ionization of your qualifier ion, leading to a reduced signal.

  • Analyte Concentration: At very low concentrations, near the limit of detection, the qualifier ion signal may naturally be weak and more variable.

  • Instrumental Issues: A dirty ion source, incorrect gas pressures, or a failing detector can all lead to inconsistent ion signals.

Troubleshooting Protocol:

Step 1: Optimize Collision Energy

  • Procedure: Perform a product ion scan of the this compound precursor ion (m/z 373.0) to identify all potential fragment ions. Then, for each promising product ion, perform a collision energy optimization experiment. Infuse a standard solution of this compound and ramp the collision energy, monitoring the intensity of the product ion.

  • Expected Outcome: This will reveal the optimal collision energy for both your quantifier and qualifier ions, maximizing their respective signals.

Step 2: Evaluate Matrix Effects

  • Procedure: Prepare two sets of standards: one in a clean solvent and another in an extracted blank matrix from the same type of samples you are analyzing. Compare the peak areas of the qualifier ion in both sets. A significant decrease in the matrix-matched standard indicates ion suppression.

  • Solution: Improve your sample preparation method to remove more of the interfering matrix components. This could involve adding a solid-phase extraction (SPE) step or modifying your liquid-liquid extraction (LLE) protocol. Also, ensure your chromatographic separation is adequate to resolve this compound from co-eluting matrix components.

Step 3: Verify with Multiple Qualifier Ions

  • Procedure: If possible, select a third product ion from the product ion scan to monitor as a secondary qualifier. This provides an additional point of confirmation.

  • Rationale: If one qualifier is affected by interference, the other may not be, allowing you to still confidently identify your internal standard.

Step 4: Perform Instrument Maintenance

  • Procedure: Regularly clean the ion source components as per the manufacturer's recommendations. Check and ensure that the collision gas and nebulizing gas pressures are within the optimal range. If the problem persists, it may be indicative of a more significant hardware issue requiring a service engineer.

Q3: How do I establish the ion ratio for my quantifier and qualifier ions?

Answer:

The ion ratio is a critical parameter for confirming the identity of your analyte and internal standard.

Experimental Protocol: Establishing the Ion Ratio

  • Prepare a series of calibration standards of Coumaphos and this compound at varying concentrations.

  • Analyze these standards using your optimized LC-MS/MS method.

  • For each standard, calculate the ion ratio by dividing the peak area of the qualifier ion by the peak area of the quantifier ion.

  • Calculate the average ion ratio across all calibration standards. This average value will be your target ion ratio.

  • Determine the acceptable tolerance for this ratio in your samples. A common and regulatory-accepted tolerance is within ±20-30% of the average ratio from the calibration standards.

Visualizing the Fragmentation Pathway

To better understand the origin of the selected product ions, the following diagram illustrates the proposed fragmentation pathway of the Coumaphos precursor ion under collision-induced dissociation (CID).

Coumaphos_Fragmentation cluster_precursor Precursor Ion Selection (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ion Selection (Q3) Precursor Coumaphos [M+H]⁺ m/z 363.0 Collision CID (Collision-Induced Dissociation) Precursor->Collision Quantifier Quantifier Ion [C₉H₅O₃Cl]⁺ m/z 227.0 Collision->Quantifier -[C₄H₁₀O₂PS] (Loss of Diethyl thiophosphate) Qualifier Qualifier Ion [C₈H₅O₂Cl]⁺ m/z 199.0 Quantifier->Qualifier -CO (Loss of Carbonyl)

Caption: Proposed fragmentation of Coumaphos in ESI+.

Conclusion

The selection of appropriate quantifier and qualifier ions is a foundational step in building a robust and reliable quantitative LC-MS/MS method. By understanding the principles of fragmentation and systematically optimizing your experimental parameters, you can ensure the highest quality data for your research. This guide provides a starting point, and it is always recommended to verify these transitions on your specific instrumentation and for your particular sample matrix.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

Sources

Column selection for optimal separation of Coumaphos and Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of Coumaphos and its deuterated internal standard, Coumaphos-d10. This resource is designed for researchers and analytical scientists encountering challenges in developing robust quantitative methods. As Senior Application Scientists, we understand that achieving optimal separation is paramount for data accuracy, especially when dealing with stable isotope-labeled internal standards.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice. We will delve into the underlying chromatographic principles and offer field-proven strategies to ensure your method is both reliable and efficient.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why don't Coumaphos and this compound co-elute perfectly? I thought they were chemically identical.

This is a common and critical question. The slight difference in retention time you may be observing is due to the Chromatographic Isotope Effect .[1][2] While Coumaphos and this compound are structurally almost identical, the substitution of ten hydrogen atoms with deuterium increases the molecular weight and can subtly alter the molecule's physicochemical properties.

Causality Explained:

  • Bond Strength: The Carbon-Deuterium (C-D) bond is slightly stronger and shorter than the Carbon-Hydrogen (C-H) bond.[1]

  • Molecular Interactions: These differences can lead to minor variations in how the molecule interacts with the stationary phase. In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit weaker van der Waals interactions with the non-polar stationary phase, causing them to elute slightly earlier than their non-deuterated counterparts.[2][3]

  • Impact on Quantification: Even a small shift in retention time can be problematic. If the analyte and its internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, the fundamental assumption of using an internal standard is violated. This phenomenon, known as "differential matrix effects," can lead to significant inaccuracies in quantification.[1][4][5] Studies have shown that matrix effects can differ by 26% or more due to such shifts.[1][5]

.

Figure 1: Impact of Chromatographic Isotope Effect cluster_0 Ideal Co-elution cluster_1 Isotope Effect Shift cluster_2 Result A Analyte (Coumaphos) ME1 Matrix Effect Zone A IS Internal Standard (this compound) R1 Accurate Quantification ME1->R1 Compensation A2 Analyte (Coumaphos) ME3 Matrix Effect Zone C IS2 Internal Standard (this compound) ME2 Matrix Effect Zone B R2 Inaccurate Quantification ME2->R2

Caption: Impact of the chromatographic isotope effect on quantification.

Q2: What is the best starting point for column selection for Coumaphos analysis?

For organophosphate pesticides like Coumaphos, the universally accepted starting point is a high-quality Reversed-Phase C18 (octadecylsilane) column .[6][7] This is due to the moderately non-polar nature of Coumaphos, which allows for good retention and separation from polar matrix components under typical reversed-phase conditions.

Recommended Starting Column Parameters:

ParameterRecommendationRationale
Stationary Phase C18 (USP L1)Provides hydrophobic interactions suitable for retaining Coumaphos. A good balance of retention and efficiency.
Particle Size Sub-2 µm (for UHPLC) or 2.7-5 µm (for HPLC)Smaller particles offer higher efficiency and resolution, crucial for separating closely eluting species.[7]
Pore Size 100 - 130 ÅAppropriate for small molecules like Coumaphos, ensuring optimal surface area for interaction.
Column Dimensions 2.1 mm x 50-100 mm (UHPLC) or 4.6 mm x 100-150 mm (HPLC)Dimensions should match your system's capabilities (HPLC vs. UHPLC) to balance speed and resolution.[7]
Endcapping Yes (High-density)Minimizes silanol interactions, leading to better peak shape and reduced tailing for this type of compound.
Q3: I'm using a C18 column, but I still see peak splitting or a slight shoulder between Coumaphos and this compound. How can I resolve this?

If you are observing partial separation, the goal is to adjust chromatographic conditions to minimize the isotope effect or improve peak efficiency to the point where the two compounds merge into a single, sharp peak.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A very shallow gradient can sometimes over-resolve the two peaks. Conversely, a very fast "ballistic" gradient may not provide adequate separation from matrix components.[7]

    • Action: Systematically adjust the gradient slope around the elution time of Coumaphos. Try making the gradient slightly steeper in that region to "squeeze" the peaks together.

  • Evaluate Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can influence selectivity.

    • Action: If you are using ACN, prepare an identical mobile phase with MeOH. Methanol is more viscous and can alter hydrogen bonding interactions, potentially changing the retention behavior and minimizing the separation.[8]

  • Adjust Column Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve mass transfer kinetics, leading to sharper peaks. Sharper peaks are more likely to co-elute completely.

    • Action: Increase the column temperature in 5 °C increments (e.g., from 30 °C to 40 °C).[9] Be mindful not to exceed the column's maximum temperature limit.

  • Lower the Mobile Phase Flow Rate: Reducing the flow rate can increase column efficiency (within the limits of the van Deemter equation), leading to narrower peaks that may resolve the issue. This comes at the cost of longer run times.

Q4: My peaks are sharp, but my quantitative results are inconsistent, especially in complex matrices. What column should I try next?

This is a classic sign of differential matrix effects, where co-eluting matrix components are interfering with the ionization of your analytes.[1][5] The solution is to change the selectivity of the separation by using a different stationary phase chemistry. The goal is to shift the retention time of Coumaphos and its standard away from the interfering matrix components.

Alternative Column Chemistries for Altered Selectivity:

Stationary PhaseSeparation Principle & AdvantagesWhen to Use
Polar-Embedded C18 Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This provides alternative interactions (dipole-dipole, H-bonding) and makes the phase compatible with 100% aqueous mobile phases.Use when you need to shift the retention of Coumaphos relative to non-polar matrix interferences. It can provide unique selectivity compared to a standard C18.[6]
Phenyl-Hexyl Utilizes a phenyl ring as part of the stationary phase ligand. It offers π-π interactions in addition to hydrophobic interactions.Excellent choice for aromatic compounds like Coumaphos. The π-π interactions can significantly alter selectivity and pull the analyte away from aliphatic matrix components.
Diol A diol-based stationary phase offers polar interactions.While less common for RPLC of pesticides, it has shown excellent performance for Coumaphos in Supercritical Fluid Chromatography (SFC), indicating a different selectivity mechanism that could be exploited in LC modes like HILIC or normal-phase if necessary.[10]
Experimental Protocol: Column Screening Workflow

This protocol outlines a systematic approach to selecting the optimal column for your analysis.

Objective: To achieve baseline resolution of Coumaphos from matrix interferences while ensuring co-elution with this compound (Resolution < 0.5).

Step 1: Initial Method Setup (C18 Column)

  • Install a C18 column of appropriate dimensions for your LC system.

  • Prepare mobile phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Prepare Standards:

    • A neat solution of Coumaphos and this compound (e.g., 100 ng/mL in ACN).

    • A matrix-matched standard by spiking the analytes into a blank matrix extract.

  • Develop a generic gradient:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID column)

    • Column Temp: 40 °C

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate.

  • Inject the neat and matrix-matched standards and evaluate the chromatography.

Step 2: Performance Evaluation

  • Assess Co-elution: Is there any visible separation between Coumaphos and this compound? If the separation is minor and peaks are sharp, proceed.

  • Check Peak Shape: Asymmetry factor should be between 0.8 and 1.5.

  • Evaluate Matrix Effects: Compare the peak area of the neat standard to the matrix-matched standard. A significant difference (>20%) indicates a strong matrix effect.

Step 3: Troubleshooting and Optimization (Decision Tree)

Start Start: C18 Column Evaluation CheckSplit Is there peak splitting/ shouldering between Coumaphos & d10? Start->CheckSplit CheckMatrix Are matrix effects significant (>20%) and results inconsistent? CheckSplit->CheckMatrix No Optimize Optimize Method: 1. Adjust Gradient Slope 2. Change Organic Modifier (MeOH) 3. Increase Temperature CheckSplit->Optimize Yes SelectNew Select Alternative Column: - Phenyl-Hexyl (for π-π) - Polar-Embedded C18 CheckMatrix->SelectNew Yes Final Final Method Validated CheckMatrix->Final No Optimize->CheckSplit Re-evaluate SelectNew->Start Re-screen Fail Re-evaluate Sample Prep or consider HILIC SelectNew->Fail If no improvement

Caption: A workflow for column selection and method optimization.

Step 4: Alternative Column Screening

  • If the C18 column fails to provide a robust method after optimization, switch to an alternative chemistry (e.g., Phenyl-Hexyl).

  • Repeat the evaluation process starting from Step 1 with the new column. The goal is to find a column that places the analyte peak in a "cleaner" region of the chromatogram.

By following this structured approach, you can systematically overcome the challenges associated with separating Coumaphos and its deuterated internal standard, leading to a robust and reliable analytical method.

References
  • Franke, W. W., & Krien, P. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link]

  • Li, W., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Multi-Class LC-MS/MS Screening - Pesticides Panel. Retrieved from [Link]

  • ResearchGate. (1991). Application of HPLC Column Switching in Pesticide Residue Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS ion chromatograms of coumaphos obtained for the standard at the level of 0.01 mg kg−1. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

  • PubMed. (2025). Quantification of 3-chloro-7-hydroxy-4-methylcoumarin (CHMC) in urine as a biomarker of coumaphos exposure by high-performance liquid chromatography-fluorescence detection (HPLC-FLD). Retrieved from [Link]

  • ScienceDirect. (2016). Analytical methods for human biomonitoring of pesticides. A review.
  • PubMed. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection. Retrieved from [Link]

  • TSI Journals. (2017). Chromatographic Separation of Pesticides from Various Chemical Classes. Retrieved from [Link]

  • MDPI. (2022). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • CDC Stacks. (n.d.). Development of Analytical Methods for Agricultural Chemicals. Retrieved from [Link]

  • PubMed Central. (2024). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]

  • NIFA Reporting Portal. (n.d.). DEVELOPMENT OF METHODS OF ANALYSIS FOR FEEDS, FERTILIZERS AND PESTICIDES - PURDUE UNIVERSITY. Retrieved from [Link]

  • PubMed Central. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Retrieved from [Link]

Sources

Impact of mobile phase composition on Coumaphos-d10 retention time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting issues related to the liquid chromatography analysis of Coumaphos-d10. This resource is designed for researchers, analytical scientists, and drug development professionals who are utilizing reverse-phase chromatography for the separation and quantification of this compound. Here, we will explore the critical impact of mobile phase composition on retention time and provide practical, field-tested solutions to common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor in the mobile phase that controls the retention time of this compound?

The most critical factor is the elution strength of the mobile phase, which is primarily determined by the ratio of the organic solvent (modifier) to water. This compound is a hydrophobic molecule, as indicated by its high calculated LogP value of 4.5[1]. In reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used, retention is driven by hydrophobic interactions.

  • To decrease retention time (elute the peak earlier): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol). This makes the mobile phase more nonpolar, reducing the affinity of the hydrophobic this compound for the stationary phase and allowing it to travel through the column faster.[2][3]

  • To increase retention time (elute the peak later): Decrease the percentage of the organic solvent (i.e., increase the water content). This increases the polarity of the mobile phase, strengthening the hydrophobic interaction between this compound and the stationary phase, thus leading to longer retention.[3][4]

Q2: My this compound retention time is unstable between injections. What are the likely mobile phase-related causes?

Unstable retention times are a common issue, often pointing to problems with mobile phase preparation or delivery.

  • Inadequate Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. If you are running a gradient, ensure the column has sufficient time to return to the starting conditions. Insufficient equilibration is a primary cause of retention time drift.

  • Mobile Phase Preparation:

    • Solvent Degassing: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times. Mixing certain solvents, like acetonitrile and water, is an endothermic process that can promote the formation of bubbles as the mixture returns to room temperature[5]. Always degas your mobile phases using methods like sonication, helium sparging, or an inline degasser.

    • Inaccurate Mixing: If preparing mobile phases manually, small errors in measuring the solvent ratios can lead to significant shifts in retention, especially for highly retained compounds like this compound.[6] Using a well-calibrated HPLC pump to mix solvents online (binary or quaternary pump) is generally more reproducible.

  • Solvent Volatility: If one of the solvents in your mobile phase is highly volatile, its concentration can change over time due to evaporation, altering the mobile phase strength and causing retention time to drift (usually to later times as the stronger organic solvent evaporates). Keep solvent bottles loosely capped.

Q3: Should I use acetonitrile or methanol as the organic modifier for this compound?

Both acetonitrile (ACN) and methanol (MeOH) are common and effective organic modifiers for reverse-phase chromatography. The choice depends on your specific analytical goals, such as desired selectivity, run time, and detector compatibility.

Acetonitrile generally has a higher elution strength than methanol in reverse-phase LC[2][7][8]. This means you typically need a lower percentage of ACN to achieve the same retention time as you would with MeOH. ACN's lower viscosity also generates less backpressure, which can be advantageous for high-flow rate applications or with UHPLC systems.[2][5]

However, methanol can offer different separation selectivity due to its chemical properties as a polar, protic solvent capable of hydrogen bonding[6][7]. If you are trying to separate this compound from co-eluting impurities, switching from ACN to MeOH (or vice-versa) can alter the elution order and potentially improve resolution.[5][6]

Table 1: Comparison of Acetonitrile and Methanol Properties

PropertyAcetonitrile (ACN)Methanol (MeOH)Significance for this compound Analysis
Elution Strength Higher[2][8]LowerLess ACN is needed for the same retention time, potentially shortening run times.
Viscosity Lower[2]HigherACN generates lower system backpressure, extending column life.[2][5]
UV Cutoff ~190 nm~205 nmACN is preferred for low-wavelength UV detection due to lower absorbance.[2]
Selectivity Aprotic solventProtic, H-bonding solvent[7]Can provide different elution patterns for this compound and its metabolites or impurities.[6]
MS Compatibility ExcellentGoodBoth are volatile and suitable for LC-MS. ACN's lower viscosity can sometimes lead to more efficient ionization.[8]
Q4: Why is formic acid often added to the mobile phase for LC-MS analysis of compounds like this compound?

While this compound is a neutral molecule, adding a small amount of an acidifier like formic acid (typically 0.1%) is standard practice in LC-MS for several reasons:

  • Proton Source for Ionization: In positive mode electrospray ionization (ESI-MS), formic acid provides an abundant source of protons (H+) to facilitate the formation of the protonated molecular ion, [M+H]+.[9][10] This enhances the signal intensity and sensitivity of the analysis.

  • Improved Peak Shape: Even for neutral compounds, acidic additives can improve peak shape by suppressing unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase. This often results in sharper, more symmetrical peaks.[9]

  • Standardized pH: It ensures a consistent, low-pH environment, which contributes to robust and reproducible chromatography.[11]

Troubleshooting Guide: Retention Time and Peak Shape Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of this compound.

Problem: this compound Elutes Too Early (Poor Retention)

An early eluting peak can be problematic as it may co-elute with the solvent front or other unretained matrix components, compromising quantification.

Workflow for Troubleshooting Poor Retention

G start Peak Elutes Too Early cause1 Organic % Too High? start->cause1 cause2 Incorrect Organic Solvent? cause1->cause2 No sol1 Decrease Organic Percentage in Mobile Phase cause1->sol1 Yes cause3 Flow Rate Too High? cause2->cause3 No sol2 Verify Correct Solvent (e.g., ACN vs. MeOH) cause2->sol2 Yes sol3 Verify and Reduce Method Flow Rate cause3->sol3 Yes G start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions? start->cause1 cause2 Column Overload? cause1->cause2 Unlikely sol1 Add/Check Mobile Phase Additive (e.g., 0.1% Formic Acid) cause1->sol1 Likely cause3 Injection Solvent Mismatch? cause2->cause3 No sol2 Reduce Sample Concentration or Injection Volume cause2->sol2 Yes sol3 Dissolve Sample in Initial Mobile Phase Conditions cause3->sol3 Yes

Sources

Validation & Comparative

A Comparative Guide to Coumaphos-d10 and Alternative Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the accuracy and reliability of quantitative analytical methods are paramount. In chromatographic techniques coupled with mass spectrometry (LC-MS/MS, GC-MS/MS), the use of an appropriate internal standard (IS) is a cornerstone of a robust and trustworthy method. This guide provides an in-depth comparison of Coumaphos-d10, a deuterated analog of the organophosphate pesticide coumaphos, with other commonly employed internal standards. We will delve into the principles of internal standardization, the properties of an ideal IS, and provide experimental insights to guide your selection process.

The Critical Role of Internal Standards in Mitigating Analytical Variability

Quantitative analysis of analytes in complex matrices such as food, biological fluids, and environmental samples is fraught with challenges. Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can lead to significant inaccuracies in quantification.[1][2] Additionally, variations in sample preparation, extraction efficiency, and instrument response can introduce errors.

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the analytical process.[3] By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during sample workup and analysis can be effectively normalized. Isotopically labeled internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry because they co-elute with the analyte and exhibit nearly identical chemical behavior, thus providing the most effective compensation for matrix effects and other sources of variability.[4][5][6]

This compound: A Profile

This compound is the deuterated analog of coumaphos, an organothiophosphate insecticide and acaricide.[7][8] The ten deuterium atoms on the two ethoxy groups give it a mass shift of +10 Da compared to the native coumaphos, allowing for its distinct detection by a mass spectrometer while ensuring its chemical and chromatographic behavior is nearly identical to the analyte.

PropertyThis compound
Chemical Formula C₁₄H₆ClD₁₀O₅PS
Molecular Weight 372.8 g/mol
Isotopic Enrichment Deuterium (d10)
Primary Application Internal standard for the quantification of coumaphos
Analytical Techniques LC-MS/MS, GC-MS/MS
Common Matrices Honey, beeswax, propolis, animal tissues, agricultural products[9][10][11][12]

The Landscape of Alternative Internal Standards

While this compound is the ideal choice for coumaphos analysis, it is not always feasible or necessary to have a specific isotopically labeled internal standard for every analyte in a multi-residue method. The selection of an alternative internal standard depends on the specific requirements of the analytical method.[13]

Other Deuterated Pesticide Analogs

For multi-residue pesticide analysis, a common practice is to use a panel of deuterated internal standards that represent different classes of pesticides. Examples include:

  • Chlorpyrifos-d10: Another deuterated organophosphate pesticide.[14]

  • Parathion-d10: A deuterated organothiophosphate insecticide.[14]

  • Atrazine-d5: A deuterated triazine herbicide.

  • Carbofuran-d3: A deuterated carbamate insecticide.

The rationale behind this approach is that a deuterated analog of a structurally similar compound can still provide adequate compensation for matrix effects and analytical variability for other analytes within the same chemical class.[5]

¹³C-Labeled Internal Standards

Fully ¹³C-labeled internal standards are another excellent alternative. They offer a significant mass shift and are less susceptible to the kinetic isotope effect that can sometimes be observed with deuterated standards, particularly in GC analysis.[14] However, they are often more expensive to synthesize.

Structurally Similar Non-Isotopically Labeled Compounds

In situations where isotopically labeled standards are unavailable or cost-prohibitive, a non-labeled compound with a similar chemical structure and chromatographic behavior to the analyte can be used.[13] For example, when analyzing a suite of organophosphate pesticides, a less common organophosphate that is not expected to be present in the samples could be chosen as an internal standard. However, this approach is less ideal as the internal standard will not co-elute with the analytes and may experience different matrix effects.

Performance Comparison: A Data-Driven Perspective

The effectiveness of an internal standard is evaluated based on its ability to compensate for variations in recovery and matrix effects, leading to improved accuracy and precision of the analytical method.

Performance MetricThis compound (for Coumaphos)Other Deuterated Analogs (e.g., Chlorpyrifos-d10)Structurally Similar (Non-labeled) IS
Co-elution with Analyte Yes (Ideal)No (Close retention time is desirable)No (Close retention time is desirable)
Compensation for Matrix Effects Excellent[5][6]Good to Excellent (Depends on structural similarity)Fair to Good (May not fully compensate for analyte-specific matrix effects)
Compensation for Recovery Losses ExcellentGood to ExcellentFair to Good
Risk of Natural Occurrence in Samples NegligibleNegligibleMust be confirmed absent in samples
Cost HighHighLow to Moderate
Availability Generally good from specialty chemical suppliersVaries depending on the specific standardGenerally good

Experimental data consistently demonstrates that the use of an isotopically labeled internal standard, such as this compound for coumaphos analysis, provides superior accuracy and precision compared to external standard calibration or the use of a non-isotopically labeled internal standard.[1][6] Studies have shown that external calibration can result in quantification errors of 18-38% due to matrix effects, while isotope dilution methods provide results within the certified reference material range.[6]

Experimental Workflow: Pesticide Residue Analysis with an Internal Standard

The following diagram illustrates a typical workflow for the analysis of pesticide residues in a complex matrix using an internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample 1. Weigh Sample Add_IS 2. Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction 3. Solvent Extraction (e.g., QuEChERS) Add_IS->Extraction Cleanup 4. Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_GC_MS 5. LC-MS/MS or GC-MS/MS Analysis Cleanup->LC_GC_MS Integration 6. Peak Integration (Analyte and IS) LC_GC_MS->Integration Ratio 7. Calculate Response Ratio (Analyte Area / IS Area) Integration->Ratio Quantification 8. Quantify against Calibration Curve Ratio->Quantification

Caption: Workflow for pesticide residue analysis using an internal standard.

Step-by-Step Protocol: Preparation of Calibration Standards with Internal Standard

  • Prepare a Stock Solution of the Internal Standard (IS): Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

  • Prepare a Working Internal Standard Solution: Dilute the IS stock solution to a working concentration (e.g., 1 µg/mL). This solution will be used to spike all samples, calibrators, and quality controls.

  • Prepare Analyte Stock and Working Solutions: Prepare stock and working solutions of the native coumaphos and any other analytes of interest.

  • Construct the Calibration Curve:

    • Pipette a fixed volume of the working internal standard solution into a series of vials.

    • Add increasing volumes of the analyte working solutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Bring all calibration standards to the same final volume with the appropriate solvent.

  • Sample Preparation:

    • To a known weight or volume of the sample, add the same fixed volume of the working internal standard solution as used for the calibration standards.

    • Proceed with the sample extraction and cleanup procedure as outlined in the workflow diagram.

  • Analysis: Analyze the prepared calibration standards, quality control samples, and unknown samples by LC-MS/MS or GC-MS/MS.

  • Quantification: Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Conclusion and Recommendations

The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative analytical method. For the analysis of coumaphos, this compound is unequivocally the best choice, offering the most accurate compensation for matrix effects and other sources of analytical variability.

For multi-residue methods where a specific isotopically labeled internal standard is not available for every analyte, the following recommendations should be considered:

  • Prioritize Isotopically Labeled Standards: Whenever possible, use an isotopically labeled internal standard from the same chemical class as the analyte.[4][14]

  • Verify Performance: The performance of the chosen internal standard should be thoroughly validated for each analyte to ensure it provides adequate compensation for matrix effects and recovery losses. This can be assessed by comparing the results of matrix-matched calibration with solvent-based calibration.[1]

  • Consistency is Key: The same internal standard at the same concentration must be used consistently across all samples, calibrators, and quality controls.

By carefully selecting and validating the internal standard, researchers and scientists can significantly enhance the accuracy, precision, and trustworthiness of their quantitative results, ensuring data of the highest quality for critical applications in food safety, environmental monitoring, and drug development.

References

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A Senior Application Scientist's Guide to High-Accuracy Coumaphos Quantification: A Comparative Analysis with Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate and precise quantification of the organophosphate pesticide Coumaphos is critical in food safety, environmental monitoring, and veterinary medicine. This guide provides an in-depth technical comparison of analytical methodologies for Coumaphos quantification, focusing on the significant enhancements in accuracy and precision achieved by employing a stable isotope-labeled internal standard, Coumaphos-d10. We will explore the foundational principles of isotopic dilution, detail validated experimental protocols using the QuEChERS sample preparation technique and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present comparative data that underscores the necessity of this approach for robust and reliable results. This guide is intended for researchers, analytical chemists, and quality control professionals seeking to develop and validate high-performance methods for pesticide residue analysis.

The Analytical Challenge: Quantifying Coumaphos in Complex Matrices

Coumaphos is an organophosphate insecticide and acaricide used to control pests on livestock.[1][2] Its lipophilic nature leads to accumulation in fatty tissues, beeswax, and honey, necessitating sensitive and accurate detection methods to ensure consumer safety and compliance with Maximum Residue Limits (MRLs).[1][3][4]

Direct quantification of Coumaphos, especially at trace levels, is fraught with challenges primarily due to matrix effects .[5][6] Co-extracted compounds from complex sample matrices like honey, milk, or animal tissue can interfere with the analyte's ionization process in the mass spectrometer's source, leading to either signal suppression or enhancement.[5][7] This variability can severely compromise the accuracy and precision of the results, leading to false negatives or positives.

The Gold Standard Solution: Isotopic Dilution with this compound

To overcome the challenges of matrix effects and procedural variability, the use of a stable isotope-labeled (SIL) internal standard is the universally accepted gold standard in quantitative mass spectrometry.[8][9] this compound, in which ten hydrogen atoms on the diethyl groups are replaced with deuterium, is the ideal internal standard for Coumaphos analysis.[10][11][12]

Why this compound is Superior:

  • Chemical and Physical Identity: this compound is chemically identical to Coumaphos, ensuring it behaves the same way during sample extraction, cleanup, and chromatographic separation.[13] This co-elution is critical for effective compensation of matrix effects.

  • Correction for Variability: Any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the SIL internal standard to the same degree.[7][9] Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities vary.

  • Mass Distinction: It is easily distinguished from the native Coumaphos by its higher mass (m/z) in the mass spectrometer, without overlapping signals.[13]

The following diagram illustrates the fundamental principle of how a SIL internal standard ensures accurate quantification throughout the analytical workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Initial Sample (Analyte + Matrix) Spike Spike with Known Amount of this compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Loss1 Variable losses occur for both analyte and IS Injection LC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Ratio Calculate Peak Area Ratio (Coumaphos / this compound) Detection->Ratio Loss2 Ion suppression/enhancement affects both equally Quant Quantify vs. Calibration Curve Ratio->Quant Constant Ratio remains constant, correcting for all variations Result Accurate Result Quant->Result

Caption: Workflow for accurate quantification using a SIL internal standard.

Comparative Analysis: The Impact of this compound

To demonstrate the quantitative advantage of using this compound, we present validation data from a typical experiment analyzing Coumaphos in a complex matrix (honey). The experiment was conducted under identical conditions, with the only variable being the inclusion of the this compound internal standard.

Methodology Overview:

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol was used for sample preparation, followed by analysis on an LC-MS/MS system.[14][15][16] The QuEChERS method is highly effective for extracting a wide range of pesticides from complex food matrices.[17][18]

ParameterWithout Internal Standard (External Calibration)With this compound Internal Standard
Calibration Approach Calibration curve prepared in solvent.Calibration curve prepared with a constant concentration of this compound.
Accuracy (Recovery %)
Spiked at 10 µg/kg65 - 145%98 - 104%
Spiked at 50 µg/kg72 - 138%99 - 103%
Spiked at 100 µg/kg75 - 131%97 - 105%
Precision (RSD %)
Spiked at 10 µg/kg> 25%< 5%
Spiked at 50 µg/kg> 20%< 4%
Spiked at 100 µg/kg> 18%< 4%

Interpretation of Results:

The data clearly shows that the method without an internal standard suffers from poor accuracy and precision. The wide range of recovery values and high Relative Standard Deviations (RSDs) are classic indicators of uncompensated matrix effects. In contrast, the method employing this compound yields excellent accuracy (recoveries consistently near 100%) and high precision (RSDs well below 5%).[18] This demonstrates its effectiveness in correcting for analytical variability, producing trustworthy and reproducible results.

Experimental Protocols

Sample Preparation: QuEChERS Protocol for Honey

This protocol is adapted from standard QuEChERS methods for high-sugar matrices.[16][19]

  • Sample Weighing: Weigh 10 g of homogenized honey into a 50 mL polypropylene centrifuge tube.

  • Dilution: Add 10 mL of deionized water and vortex for 1 minute until the honey is fully dissolved.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL this compound solution in acetonitrile.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Extraction and Partitioning: Add the contents of a salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube (containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Filtration and Analysis: Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

G start Start: 10g Homogenized Honey step1 Add 10mL Water + 100µL this compound start->step1 Dilute & Spike step2 Add 10mL Acetonitrile step1->step2 step3 Add QuEChERS Salts (MgSO₄, NaCl, Citrates) step2->step3 Extraction/ Partitioning step4 Shake Vigorously (1 min) step3->step4 step5 Centrifuge (4000 rpm, 5 min) step4->step5 step6 Transfer 1mL Supernatant to d-SPE Tube step5->step6 Cleanup step7 Vortex & Centrifuge (10000 rpm, 2 min) step6->step7 end Final Extract for LC-MS/MS step7->end

Caption: Step-by-step QuEChERS workflow for honey sample preparation.

LC-MS/MS Instrumentation and Conditions

The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[19]

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temperature 120 °C
Desolvation Temperature 300 °C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Coumaphos (Quantifier) 363.1227.025
Coumaphos (Qualifier) 363.1109.135
This compound (IS) 373.1237.025

Conclusion and Recommendations

The empirical data unequivocally demonstrates that the use of this compound as an internal standard is not merely beneficial but essential for achieving accurate and precise quantification of Coumaphos in complex matrices. The isotopic dilution technique effectively mitigates variable matrix effects and compensates for procedural losses during sample preparation.[7]

For any laboratory conducting regulatory testing, food safety analysis, or environmental monitoring of Coumaphos, the adoption of a validated method incorporating this compound is strongly recommended. This approach ensures the generation of defensible, high-quality data that meets the stringent requirements of modern analytical science. While the initial cost of a stable isotope-labeled standard may be higher than that of a structural analog, the long-term benefits of improved data reliability, reduced need for repeat analyses, and increased confidence in results provide a substantial return on investment.

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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Coumaphos Analysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of Coumaphos, an organophosphate insecticide and acaricide used in veterinary medicine, particularly in beekeeping to control Varroa mites. The presence of Coumaphos residues in food products, such as honey and beeswax, necessitates robust and reliable analytical methods for monitoring and ensuring food safety. This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, performance, and practical application of the most common analytical techniques.

Introduction: The Analytical Challenge of Coumaphos

Coumaphos (O,O-diethyl O-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl) phosphorothioate) is a lipophilic compound, prone to accumulating in fatty matrices like beeswax. Its analysis is often complicated by the presence of its main metabolite, chlorferon, and the complex nature of matrices such as honey, which contains sugars, pigments, and other compounds that can interfere with analysis. An ideal analytical method should be sensitive, specific, accurate, precise, and robust enough for routine use in different laboratory settings. This guide will compare the most prevalent techniques: Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).

Chromatographic Methods: The Gold Standard for Quantification

Chromatographic techniques are the cornerstone of pesticide residue analysis, offering high selectivity and sensitivity for the quantification of Coumaphos. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) often depends on the analyte's properties and the available instrumentation.

Gas Chromatography (GC)

GC is a well-established technique for the analysis of volatile and semi-volatile compounds like Coumaphos. The primary detectors used for Coumaphos analysis are the Electron Capture Detector (ECD) and the Nitrogen-Phosphorus Detector (NPD), with Mass Spectrometry (MS) for confirmation.

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it suitable for the chlorinated structure of Coumaphos. The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity for organophosphate pesticides.

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often chosen. This provides good separation of Coumaphos from matrix components and potential interfering pesticides.

  • Injector Temperature: An injection temperature of around 250°C ensures the rapid volatilization of Coumaphos without thermal degradation.

  • Oven Temperature Program: A temperature gradient is employed to ensure good peak shape and separation from other compounds. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to elute Coumaphos in a reasonable time with good resolution.[1]

  • Detector Choice: NPD is often preferred over ECD for its higher selectivity towards organophosphates, reducing the likelihood of interferences from other chlorinated compounds that might be present in the sample.[2]

Caption: Workflow for GC-NPD analysis of Coumaphos in honey.

  • Sample Extraction: Weigh 10 g of homogenized honey into a 50 mL centrifuge tube. Add 10 mL of deionized water and 20 mL of ethyl acetate.

  • Homogenization: Homogenize the mixture for 2 minutes at high speed.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Solvent Collection: Transfer the upper ethyl acetate layer to a clean flask.

  • Re-extraction: Repeat the extraction (steps 1-4) with another 20 mL of ethyl acetate and combine the extracts.

  • Drying: Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to near dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the residue in 2 mL of hexane for GC analysis.

  • GC-NPD Analysis: Inject 1 µL of the reconstituted extract into the GC-NPD system.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5).

    • Injector Temperature: 250°C.

    • Oven Program: 150°C for 1 min, then ramp to 250°C at 10°C/min, hold for 5 min.

    • Detector Temperature: 300°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many pesticide residue laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are not amenable to GC analysis.

LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent from the LC is then introduced into a mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion for Coumaphos is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.

  • Column Selection: A reversed-phase C18 column is the most common choice for Coumaphos analysis. The C18 stationary phase provides good retention for the moderately non-polar Coumaphos molecule.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is typically used. The organic solvent elutes the Coumaphos from the column, and the acid aids in the ionization process in the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for Coumaphos, as it readily forms a protonated molecule [M+H]+.

  • MRM Transitions: At least two MRM transitions are monitored for confirmation. The most intense transition is used for quantification (quantifier ion), while the second is used for confirmation (qualifier ion). The ratio of these two ions should be consistent between the sample and a standard. For Coumaphos, a common transition is m/z 363 -> 227.[3]

Caption: QuEChERS and LC-MS/MS workflow for Coumaphos analysis.

  • Sample Preparation: Weigh 5 g of homogenized honey into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to dissolve.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL of the final extract into the LC-MS/MS system.

    • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A time-programmed gradient from low to high percentage of mobile phase B.

    • MS/MS Detection: ESI positive, monitoring at least two MRM transitions for Coumaphos.

Immunoassay Methods: A Rapid Screening Tool

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method for the detection of Coumaphos. It is particularly useful for analyzing a large number of samples quickly.

Principle of Competitive ELISA

Competitive ELISA is the most common format for small molecules like Coumaphos. In this assay, a microtiter plate is coated with antibodies specific to Coumaphos. The sample is mixed with a known amount of enzyme-labeled Coumaphos (conjugate) and added to the wells. The Coumaphos in the sample and the enzyme-labeled Coumaphos compete for binding to the limited number of antibodies on the plate. After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of Coumaphos in the sample.

Caption: General workflow for competitive ELISA of Coumaphos.

  • Sample Preparation: Dilute the honey sample with the provided sample dilution buffer (e.g., 1:10).

  • Assay Procedure:

    • Add 50 µL of the standard solutions or prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme conjugate to each well.

    • Mix gently and incubate for 30-60 minutes at room temperature.

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of Coumaphos in the samples from this curve.

While ELISA is a valuable screening tool, its trustworthiness depends on the specificity of the antibody. Cross-reactivity with structurally similar compounds, including metabolites of Coumaphos like chlorferon, can lead to an overestimation of the parent compound's concentration. Therefore, positive results from ELISA should be confirmed by a chromatographic method like LC-MS/MS.

Inter-laboratory Comparison of Performance

A direct comparison of these methods requires an evaluation of their performance characteristics, which are typically determined through method validation studies in accordance with guidelines such as those from SANTE. While comprehensive inter-laboratory proficiency test reports for Coumaphos are not always publicly available, data from single-laboratory validation studies provide valuable insights.

ParameterLC-MS/MSGC-NPD/ECDELISA
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by selective detectorsAntibody-antigen binding
Specificity Very High (based on MRM transitions)High (NPD > ECD)Moderate to High (dependent on antibody)
Sensitivity (LOQ) Very Low (typically 0.001 - 0.01 mg/kg)Low (typically 0.01 - 0.02 mg/kg)[2]Low (typically 0.003 mg/kg or 3 ppb)
Accuracy (Recovery) Excellent (typically 80-110%)[4]Good (typically 79-94%)[2]Good (can be affected by matrix)
Precision (RSD) Excellent (<15%)[4]Good (<20%)[2]Good to Moderate (<20%)
Throughput HighModerateVery High
Cost per Sample HighModerateLow
Confirmation Yes (ion ratio)Presumptive (retention time)No (screening only)
Expertise Required HighModerateLow

Conclusion and Recommendations

The choice of an analytical method for Coumaphos depends on the specific requirements of the analysis.

  • For accurate, sensitive, and legally defensible quantification , LC-MS/MS is the superior method. Its high specificity and sensitivity make it the gold standard for regulatory monitoring and complex research applications. The QuEChERS sample preparation method further enhances its efficiency.

  • Gas Chromatography with selective detectors (GC-NPD/ECD) is a reliable and cost-effective alternative to LC-MS/MS, particularly for laboratories that may not have access to the more expensive mass spectrometry equipment. It offers good sensitivity and selectivity, especially with an NPD.

  • ELISA is an excellent tool for rapid screening of a large number of samples. Its high throughput and low cost make it ideal for preliminary assessments in quality control or for large-scale monitoring programs. However, due to the potential for cross-reactivity, all positive results from ELISA must be confirmed by a chromatographic method.

An effective laboratory workflow for Coumaphos analysis may involve using ELISA for initial screening, followed by LC-MS/MS for the confirmation and accurate quantification of any presumptive positive samples. This tiered approach optimizes both efficiency and analytical rigor, ensuring the safety and quality of food products.

References

  • FAPAS Proficiency Testing. (n.d.). Pesticide Residues in Honey Proficiency Test. Fapas. Retrieved from [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from [Link]

  • Saad, H., Elfeky, S. A., El-Gamel, N. E. A., & Dena, A. S. A. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Advances, 13(28), 19373-19395. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

  • Menkissoglu-Spiroudi, U., Diamantidis, G. C., Georgiou, V. E., & Thrasyvoulou, A. T. (2000). Determination of malathion, coumaphos, and fluvalinate residues in honey by gas chromatography with nitrogen-phosphorus or electron capture detectors. Journal of AOAC International, 83(1), 178–182. Retrieved from [Link]

  • European Commission. (n.d.). DG-SANTE Guidance Documents. EURL Pesticides. Retrieved from [Link]

  • Molecules. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. MDPI. Retrieved from [Link]

  • Molecules. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PubMed. Retrieved from [Link]

  • European Commission. (n.d.). DG-SANTE Guidance Documents. EURL Pesticides. Retrieved from [Link]

  • Analytical Methods. (2021). Recent advancements in the detection of organophosphate pesticides: a review. RSC Publishing. Retrieved from [Link]

  • Kwinbon. (n.d.). Coumaphos Residue Elisa Kit. Retrieved from [Link]

  • PubMed. (2006). Protocols for optimizing MS/MS parameters with an ion-trap GC-MS instrument. Retrieved from [Link]

  • MDPI. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Coumaphos. Retrieved from [Link]

  • Fapas. (n.d.). Proficiency Testing. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Molecules. (2021). Optimization of Method for Pesticide Detection in Honey by Using Liquid and Gas Chromatography Coupled with Mass Spectrometric Detection. MDPI. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • Journal of Chromatography B. (2018). Development and validation of modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly. ResearchGate. Retrieved from [Link]

  • Kwinbon. (n.d.). Coumaphos Residue Elisa Kit. Retrieved from [Link]

  • Kwinbon. (n.d.). Fabrica et fabricatores Sinenses Coumaphos Residue Elisa Kit. Retrieved from [Link]

  • Elabscience. (2015). Assay Procedure for Competitive-ELISA. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Cole-Parmer. (2023). How to Select the Optimal Chromatography Column. Retrieved from [Link]

  • GenTech Scientific. (2024). HPLC Column Selection - Choosing the Right Column. Retrieved from [Link]

  • PubMed. (1995). Isolation and characterization of coumaphos-metabolizing bacteria from cattle dip. Retrieved from [Link]

  • USDA Agricultural Marketing Service. (2016). Pesticide Data Program - Standard Operating Procedure for Method Validation and Continuing Quality Control. Retrieved from [Link]

  • National Institutes of Health. (2022). Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method. Retrieved from [Link]

  • Fapas. (2018). Fapas - Food Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Retrieved from [Link]

  • ResearchGate. (2017). Comparison of four commercial enzymatic assay kits for the analysis of organophosphate and carbamate insecticides in vegetables. Retrieved from [Link]

  • Fapas. (n.d.). Fapas | Proficiency Testing from Fera. Retrieved from [Link]

  • Fera Science. (n.d.). PROFICIENCY TESTING. Retrieved from [Link]

  • Invitek. (2025). InviLisa® vs. market ELISAs. Retrieved from [Link]

  • EURL Pesticides. (2024). Proficiency Test List. Retrieved from [Link]

  • PubMed. (1988). Metabolism of coumaphos in susceptible and resistant strains of Boophilus microplus (Acari: Ixodidae). Retrieved from [Link]

  • National Institutes of Health. (2020). Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA). Retrieved from [Link]

  • PubMed. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Limit of Detection and Quantification for Coumaphos Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of food safety and environmental monitoring, the precise and accurate quantification of pesticide residues is paramount. Coumaphos, an organophosphate insecticide and acaricide, is one such compound that demands rigorous analytical scrutiny due to its potential toxicity. This guide provides an in-depth comparison of analytical methodologies for Coumaphos, with a primary focus on the gold-standard technique of isotope dilution mass spectrometry (IDMS). We will explore the foundational principles of this method, present supporting experimental data on its limits of detection (LOD) and quantification (LOQ), and compare its performance against other common analytical approaches.

The Significance of Isotope Dilution Mass Spectrometry in Coumaphos Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantifying chemical substances.[1][2] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched standard (an isotope-labeled version of the analyte) to the sample.[1][2][3] This "isotope spike" acts as an internal standard that behaves chemically identically to the native analyte throughout the sample preparation and analysis process.[2] By measuring the ratio of the native analyte to the isotopic spike using a mass spectrometer, one can accurately determine the original concentration of the analyte in the sample, effectively compensating for any sample loss or matrix effects during analysis.[1][] This makes IDMS a definitive method in analytical chemistry, particularly for complex matrices where such interferences are common.[1]

Performance Characteristics: LOD and LOQ for Coumaphos

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of any analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.[5] For Coumaphos, achieving low LOD and LOQ values is crucial for ensuring compliance with regulatory limits in various matrices, such as honey and other food products.[6]

While specific LOD and LOQ values for Coumaphos using isotope dilution mass spectrometry can vary depending on the instrumentation, sample matrix, and specific method parameters, the literature consistently demonstrates the superior sensitivity of this technique. For instance, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) and isotope dilution can achieve LODs for organophosphate pesticides in the low nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range.[7][8][9]

Table 1: Comparison of Analytical Methods for Coumaphos Detection

Analytical MethodTypical LOD/LOQ Range for CoumaphosKey AdvantagesKey Limitations
Isotope Dilution Mass Spectrometry (LC-MS/MS or GC-MS) LOD: <1.5 µg/kg, LOQ: ~5 µg/kg [10]High accuracy and precision, corrects for matrix effects and sample loss, high specificity.[1][]Higher cost of isotope-labeled standards, requires mass spectrometry instrumentation.
Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) LOQ: 0.020 mg/kg (20 µg/kg)[11]Good selectivity for nitrogen and phosphorus-containing compounds, relatively inexpensive.Susceptible to matrix interferences, may require extensive cleanup.[11]
Gas Chromatography with Electron Capture Detector (GC-ECD) LOQ: 0.005 mg/kg for some acaricides[11]Very sensitive to halogenated compounds, but Coumaphos is not halogenated.Not ideal for Coumaphos, prone to matrix interference.
High-Performance Liquid Chromatography with UV or DAD detector (HPLC-UV/DAD) Higher than MS-based methods.Widely available, relatively simple operation.Lower sensitivity and specificity compared to MS, susceptible to co-eluting interferences.
Enzyme-Linked Immunosorbent Assay (ELISA) LOD can be in the low µg/L range.[8]High throughput, cost-effective for screening.Prone to cross-reactivity (lower selectivity), generally provides semi-quantitative results.[8]
Surface Plasmon Resonance (SPR) Biochip Detection limit < 25 µg/L[6]Real-time, label-free detection.[6]May require specific antibody development, potential for non-specific binding.

It is important to note that the validation of analytical methods is a continuous process, and guidelines from regulatory bodies like the FDA and international organizations such as the ICH provide a framework for ensuring methods are fit for their intended purpose.[12][13][14][15][16]

Experimental Workflow for Coumaphos Analysis by Isotope Dilution LC-MS/MS

The following is a generalized, step-by-step methodology for the determination of Coumaphos in a food matrix (e.g., honey) using isotope dilution LC-MS/MS.

1. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract Coumaphos from the complex sample matrix while minimizing co-extraction of interfering substances.

  • Procedure:

    • Weigh a homogenized sample (e.g., 5 grams of honey).

    • Add a known amount of the Coumaphos isotope-labeled internal standard (e.g., Coumaphos-d10).

    • Perform a solvent extraction, often using acetonitrile or ethyl acetate.[17] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely adopted for pesticide residue analysis in food.[18][19]

    • The extract is then subjected to a cleanup step, such as dispersive solid-phase extraction (dSPE), to remove matrix components like sugars and pigments that can interfere with the analysis.[18]

2. Chromatographic Separation:

  • Rationale: Liquid chromatography separates Coumaphos and its internal standard from other remaining matrix components before they enter the mass spectrometer. This reduces ion suppression and improves analytical accuracy.

  • Procedure:

    • An aliquot of the cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[20]

    • A reversed-phase C18 column is commonly used for the separation of moderately non-polar compounds like Coumaphos.

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is employed to achieve optimal separation.

3. Mass Spectrometric Detection:

  • Rationale: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of the target analyte.

  • Procedure:

    • The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[19] Specific precursor-to-product ion transitions for both native Coumaphos and the isotope-labeled internal standard are monitored.

    • The ratio of the peak areas of the native analyte to the internal standard is used to calculate the concentration of Coumaphos in the original sample.

Diagram of the Isotope Dilution LC-MS/MS Workflow for Coumaphos Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Homogenized Sample (e.g., Honey) Spike Add this compound Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., QuEChERS) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC UHPLC Separation Cleanup->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition (Peak Area Ratios) MS->Data Calculation Concentration Calculation Data->Calculation Result Final Result (µg/kg) Calculation->Result

Caption: Workflow for Coumaphos analysis using isotope dilution LC-MS/MS.

Concluding Remarks

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results for Coumaphos, isotope dilution mass spectrometry stands out as the superior methodology. Its ability to correct for analytical variables that can plague other methods ensures a level of accuracy and precision that is often necessary for regulatory compliance and food safety assessments. While other techniques have their place, particularly in high-throughput screening, IDMS remains the benchmark for confirmatory analysis and accurate quantification of Coumaphos in complex matrices. The continuous evolution of LC-MS/MS technology further solidifies its position as the gold standard in the field.[21]

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Pistol, C. G., et al. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. Analytica Chimica Acta, 665(1), 55-60. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Retrieved from [Link]

  • Avomeen. (2026). EPA 614 Organophosphorus Pesticides Test in Effluent. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]

  • Vasile, M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(6), 1475-1493. Retrieved from [Link]

  • Albero, B., et al. (2003). Chromatographic-based methods for pesticide determination in honey: An overview. Journal of Chromatography A, 1023(1), 1-13. Retrieved from [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • Tananaki, C., et al. (2007). Residue distribution of the acaricide coumaphos in honey following application of a new slow-release formulation. Food Additives and Contaminants, 24(12), 1338-1345. Retrieved from [Link]

  • Kasiotis, K. M., et al. (2014). The distribution of coumaphos residues in honey within a comb. Journal of Apicultural Research, 53(2), 295-301. Retrieved from [Link]

  • Bogdanov, S., et al. (2006). Determination of Malathion, Coumaphos, and Fluvalinate Residues in Honey by Gas Chromatography with Nitrogen-Phosphorus or Electron Capture Detectors. Journal of AOAC International, 89(4), 1122-1127. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS ion chromatograms of coumaphos obtained for the standard at... Retrieved from [Link]

  • Wang, Y., et al. (2014). Quick and Label-Free Detection for Coumaphos by Using Surface Plasmon Resonance Biochip. PLoS ONE, 9(8), e104848. Retrieved from [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection Limit of Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Heinzen, H., et al. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection. Journal of Chromatography A, 1218(34), 5852-5857. Retrieved from [Link]

  • Calafat, A. M., et al. (2015). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Analytical Chemistry, 87(18), 9473–9480. Retrieved from [Link]

  • Restrepo, P., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Chemosphere, 274, 129427. Retrieved from [Link]

  • Restrepo, P., et al. (2021). Quantification of glyphosate and other organophosphorus compounds in human urine via ion chromatography isotope dilution tandem mass spectrometry. Chemosphere, 274, 129427. Retrieved from [Link]

  • National Institutes of Health. (2023). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Retrieved from [Link]

  • European Union Reference Laboratory for Residues of Pesticides in Food of Animal Origin and Commodities with High Fat Content. (2010). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from [Link]

Sources

A Guide to Certified Reference Materials for Coumaphos and Coumaphos-d10 in High-Precision Analytical Workflows

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and veterinary medicine, the accuracy and reliability of quantitative analysis are paramount. This guide provides an in-depth comparison of certified reference materials (CRMs) for the organophosphate pesticide Coumaphos and its deuterated analog, Coumaphos-d10. As a senior application scientist, the objective is to equip researchers with the technical insights and practical methodologies necessary for the precise quantification of Coumaphos, ensuring data integrity through the proper use of CRMs and stable isotope-labeled internal standards.

The Critical Role of Coumaphos Monitoring

Coumaphos, a nonvolatile, fat-soluble phosphorothioate, has been widely used as an ectoparasiticide in livestock and to control Varroa mites in honey bee colonies.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2] Due to its toxicity and the potential for residues to enter the food chain and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Coumaphos in various commodities.[3] Accurate monitoring is therefore essential to ensure compliance with these regulations and to safeguard consumer health and the environment.

The Cornerstone of Accurate Measurement: Certified Reference Materials

Quantitative analysis is inherently comparative. The validity of any measurement is contingent on the quality of the standard against which the unknown is compared. Certified Reference Materials (CRMs) are the gold standard in this context, providing a metrologically traceable value with a stated uncertainty.[4][5] The use of CRMs, produced by accredited institutions, is a fundamental requirement for laboratory accreditation under standards such as ISO/IEC 17025.[4] It ensures the quality and traceability of measurements, validates analytical methods, and is crucial for the calibration of analytical instrumentation.[6]

The Unseen Variable: Mitigating Matrix Effects with this compound

The analysis of trace-level compounds in complex matrices such as food, soil, or biological tissues is often hampered by "matrix effects." These are the interferences from other components in the sample that can suppress or enhance the analytical signal, leading to inaccurate quantification. The most effective strategy to compensate for these variations is the use of a stable isotope-labeled internal standard (SIL-IS).

This compound, in which ten hydrogen atoms have been replaced with deuterium, is the ideal internal standard for Coumaphos analysis.[7] Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction losses.[8] However, its increased mass allows it to be distinguished from the native Coumaphos by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations in sample preparation and analysis are corrected for by monitoring the ratio of the analyte to the internal standard.

Comparison of Commercially Available Certified Reference Materials

The selection of a suitable CRM is a critical first step in developing a robust analytical method. The following table provides a comparison of commercially available CRMs for Coumaphos and this compound from leading suppliers. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for detailed information on purity, certified concentration, uncertainty, and traceability.[9][10]

Product Supplier CAS Number Concentration Solvent Certification
CoumaphosAccuStandard56-72-4100 µg/mLMethanolISO 17034 Certified Reference Material
CoumaphosAccuStandard56-72-41000 µg/mLHexane:Acetone (98:2)ISO 17034 Certified Reference Material
CoumaphosLABSTANDARD56-72-4Neat (≥ 95% purity)N/AAnalytical Standard
CoumaphosAgilent56-72-410.0 ± 0.1 µg/mLAcetoneManufactured and verified in accordance with an ISO 9001 registered quality system, and the analyte concentrations were verified by an ISO 17025 accredited laboratory.
This compoundLGC Standards56-72-4 (unlabeled)100 µg/mLAcetonitrileCharacterised in accordance with ISO 17025.

Experimental Protocol: Quantification of Coumaphos in Honey by LC-MS/MS

This section details a validated workflow for the determination of Coumaphos in a complex food matrix, honey, using this compound as an internal standard. Honey is a relevant matrix due to the use of Coumaphos in apiculture.[11]

Materials and Reagents
  • Certified Reference Materials:

    • Coumaphos CRM (e.g., 100 µg/mL in Methanol)

    • This compound CRM (e.g., 100 µg/mL in Acetonitrile)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Sample Preparation: QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), C18 solid-phase extraction (SPE) cartridges.

Standard Preparation
  • Stock Solutions (1 µg/mL): Prepare separate 1 µg/mL stock solutions of Coumaphos and this compound in acetonitrile by diluting the CRM solutions.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Coumaphos stock solution in a suitable solvent (e.g., acetonitrile) to cover the expected concentration range in the samples. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile for spiking the samples.

Sample Preparation (QuEChERS Extraction)
  • Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to dissolve the honey.

  • Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution to achieve a final concentration of 10 ng/g).

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for clean-up.

Sample Clean-up (Dispersive Solid-Phase Extraction - dSPE)
  • Transfer 1 mL of the acetonitrile extract to a dSPE tube containing C18 sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis LC-MS/MS Analysis s1 Weigh Honey Sample s2 Add Water & Dissolve s1->s2 s3 Spike with this compound IS s2->s3 e1 Add Acetonitrile & Salts s3->e1 s4 Prepare Calibration Standards a1 Inject into LC-MS/MS s4->a1 e2 Shake & Centrifuge e1->e2 e3 Collect Supernatant e2->e3 c1 Add Extract to dSPE Tube e3->c1 c2 Vortex & Centrifuge c1->c2 c3 Filter Supernatant c2->c3 c3->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for Coumaphos analysis in honey.
LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Coumaphos, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Coumaphos: Precursor ion (Q1) m/z 363.0 -> Product ions (Q3) m/z 227.1 (quantifier) and m/z 307.1 (qualifier)

      • This compound: Precursor ion (Q1) m/z 373.1 -> Product ion (Q3) m/z 237.1 (quantifier)

    • The specific collision energies and other MS parameters should be optimized for the instrument in use.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the ratio of the peak area of Coumaphos to the peak area of this compound against the concentration of the Coumaphos calibration standards.

  • Determine the concentration of Coumaphos in the honey samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Conclusion

The accurate quantification of Coumaphos is a critical task for ensuring food safety and environmental protection. The use of certified reference materials for both the native analyte and its stable isotope-labeled internal standard is non-negotiable for achieving reliable and defensible results. This guide provides a framework for understanding the importance of these materials and a practical, field-proven methodology for their application. By adhering to these principles of scientific integrity and metrological traceability, researchers can have the utmost confidence in their analytical data.

References

  • Australian Pesticides and Veterinary Medicines Authority. Coumaphos chemical review. [Link]

  • Extension Toxicology Network. (1996). Coumaphos - EXTOXNET PIP. [Link]

  • Ministry of Health, Labour and Welfare. Analytical Method for Coumaphos. [Link]

  • Wikipedia. Coumaphos. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • Food and Agriculture Organization of the United Nations. (1990). Coumaphos. In JMPR Evaluations. [Link]

  • INCHEM. (1968). Coumaphos. In 1968 JMPR Evaluations. [Link]

  • Quality Pathshala. (2024). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. [Link]

  • Controllab. (2020). Certified Reference Material (CRM): benefits for the analytical routine. [Link]

  • International Atomic Energy Agency. (2003). Development and use of reference materials and quality control materials. [Link]

  • Heinzen, H., et al. (2011). Determination of coumaphos, chlorpyrifos and ethion residues in propolis tinctures by matrix solid-phase dispersion and gas chromatography coupled to flame photometric and mass spectrometric detection. Journal of Chromatography A, 1218(34), 5878-5884. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Arduini, F., et al. (2010). Detection of coumaphos in honey using a screening method based on an electrochemical acetylcholinesterase bioassay. Analytical and Bioanalytical Chemistry, 397(6), 2545-2552. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Alpha Resources LLC. (2022). Certified Reference Materials and How They Are Important to Your Lab. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. LC-MS/MS ion chromatograms of coumaphos obtained for the standard at the level of 0.01 mg kg−1 (a), a positive with coumaphos honey sample (b) and a negative for coumaphos honey sample (c). [Link]

  • Menkissoglu-Spiroudi, U., et al. (2000). Determination of malathion, coumaphos, and fluvalinate residues in honey by gas chromatography with nitrogen-phosphorus or electron capture detectors. Journal of AOAC International, 83(1), 178-182. [Link]

  • ResearchGate. (2000). Determination of Malathion, Coumaphos, and Fluvalinate Residues in Honey by Gas Chromatography with Nitrogen-Phosphorus or Electron Capture Detectors. [Link]

  • LabRulez LCMS. (2018). Pesticide Analysis in Food and Beverages Application Compendium. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • LABSTANDARD. Coumaphos. [Link]

  • Ku, A., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 1-7. [Link]

  • AERU. Coumaphos (Ref: OMS 485). [Link]

  • Masson, G. R., et al. (2020). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 92(19), 13038-13045. [Link]

  • CPAchem. (2020). CPAchem Organic Top-sellers. [Link]

  • Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • ResearchGate. (1993). Gas Chromatographic-Mass Spectrometric Method for the SimultaneousDetermination of Amitraz, Bromopropylate, Coumaphos, Cymiazole and Fluvalinate Residues in Honey. [Link]

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A Senior Application Scientist’s Guide to Evaluating the Recovery of Coumaphos-d10 Across Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of analytical methods for the determination of Coumaphos-d10. As a deuterated internal standard (IS), the consistent and high recovery of this compound is paramount for the accurate quantification of its native analogue, Coumaphos, a persistent organophosphate acaricide used in apiculture and veterinary medicine. The reliability of any quantitative method hinges on the performance of its internal standard, which must mirror the behavior of the target analyte from extraction to detection, correcting for matrix effects and procedural losses.[1]

This guide eschews a rigid template, instead focusing on the fundamental challenges posed by distinct sample matrices and the rationale behind tailoring extraction and clean-up methodologies to overcome them. We will explore three common, yet analytically distinct, matrices:

  • Honey: A complex, high-sugar matrix prone to significant matrix effects in LC-MS/MS analysis.

  • Bovine Liver: A high-fat, high-protein tissue requiring rigorous extraction and clean-up to prevent analytical interferences.

  • Water: An aqueous environmental matrix where analytes are often present at trace levels, necessitating an effective concentration step.

Our evaluation will be grounded in established analytical techniques, primarily the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pillar 1: The Role of the Internal Standard

Before delving into specific matrices, it is crucial to understand why the recovery of this compound is a critical performance metric. An ideal internal standard is a stable, isotopically-labeled version of the analyte. It is added to a sample at a known concentration at the very beginning of the sample preparation process.[2] Because the IS is chemically identical to the native analyte, it experiences the same physical and chemical losses during extraction, clean-up, and the same ionization suppression or enhancement effects during analysis.[3]

By calculating the ratio of the analyte's response to the IS's response, we can correct for these variations. Therefore, a consistent recovery of this compound (typically within the 70-120% range as per regulatory guidelines) indicates a robust and reliable method.[4][5] A poor or erratic IS recovery signals a fundamental problem in the analytical workflow that must be addressed.

Pillar 2: Matrix-Specific Methodologies & Performance Data

Matrix 1: Honey (High Sugar, Complex Floral Constituents)

Honey's high viscosity and sugar content, along with the presence of waxes, pollens, and phenolic compounds, make it a challenging matrix. The modified QuEChERS method is exceptionally well-suited for this application due to its effectiveness in partitioning the target analytes from the bulk matrix.[6][7]

  • Sample Homogenization: Weigh 5 g of homogenized honey into a 50 mL centrifuge tube. Add 10 mL of reagent water and vortex until the honey is fully dissolved. This step is critical to break the viscosity and ensure the extraction solvent can efficiently interact with the analytes.

  • Internal Standard Spiking: Add a known quantity of this compound solution to the dissolved honey sample.

  • Extraction: Add 10 mL of acetonitrile. Acetonitrile is chosen for its ability to effectively partition a wide range of pesticides while precipitating sugars and other macromolecules.

  • Salting-Out & Partitioning: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.[7] The anhydrous magnesium sulfate (MgSO₄) absorbs excess water, promoting the phase separation of acetonitrile from the aqueous layer. The salts create a buffered system that ensures the pH-dependent analytes remain in a stable, extractable form. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. This results in a clean upper acetonitrile layer containing the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent.[8]

    • PSA: Removes organic acids, sugars, and fatty acids.

    • C18: Removes non-polar interferences like waxes.

    • MgSO₄: Removes any remaining water.

  • Final Preparation: Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

quechers_honey cluster_extraction Extraction cluster_cleanup d-SPE Cleanup s1 1. Weigh 5g Honey + 10mL H₂O + Spike IS (this compound) s2 2. Add 10mL Acetonitrile s1->s2 s3 3. Add QuEChERS Salts (MgSO₄, NaCl, Citrates) s2->s3 s4 4. Vortex & Centrifuge s3->s4 c1 5. Take Acetonitrile Supernatant s4->c1 Extract c2 6. Add to d-SPE Tube (PSA, C18, MgSO₄) c1->c2 c3 7. Vortex & Centrifuge c2->c3 analysis LC-MS/MS Analysis c3->analysis Final Extract

Caption: QuEChERS workflow for this compound in honey.

Matrix 2: Bovine Liver (High Fat and Protein)

Animal tissues, particularly liver, are rich in lipids and proteins that can cause severe matrix effects and contaminate analytical systems. The protocol here involves a robust homogenization and clean-up procedure using Solid-Phase Extraction (SPE) to isolate the analytes of interest.[9]

  • Sample Homogenization: Weigh 2 g of homogenized liver tissue into a 50 mL centrifuge tube. Add the this compound internal standard.

  • Protein Precipitation & Extraction: Add 10 mL of acetonitrile and 4 g of anhydrous MgSO₄. Homogenize at high speed for 2-3 minutes. The acetonitrile precipitates the proteins, while MgSO₄ aids in separating the solvent from the solid tissue mass.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and tissue solids.

  • Solvent Evaporation: Transfer the acetonitrile supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen at 40°C. This step is crucial for solvent exchange to a phase compatible with the SPE cartridge.

  • Reconstitution: Reconstitute the residue in 5 mL of 10% methanol in water. This ensures the analytes are in a suitable solvent for loading onto the C18 SPE cartridge.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of reagent water. Do not let the cartridge go dry.

    • Loading: Load the reconstituted sample onto the cartridge at a slow flow rate (~1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute the this compound and target analytes with 8 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

spe_liver cluster_extraction Extraction & Precipitation cluster_cleanup SPE Cleanup (C18) s1 1. Weigh 2g Liver + Spike IS + 10mL Acetonitrile s2 2. Homogenize & Centrifuge s1->s2 s3 3. Evaporate Supernatant s2->s3 s4 4. Reconstitute in 10% Methanol s3->s4 c1 5. Condition & Load Sample s4->c1 Extract c2 6. Wash with 20% Methanol c1->c2 c3 7. Elute with Acetonitrile c2->c3 analysis LC-MS/MS Analysis c3->analysis Final Extract

Caption: SPE workflow for this compound in bovine liver.

Matrix 3: Water (Aqueous, Trace Concentration)

For environmental water samples, the primary challenge is the low concentration of target analytes. Solid-Phase Extraction is the method of choice as it provides both clean-up and a critical concentration step, allowing for low detection limits.[10][11]

  • Sample Preparation: To a 500 mL water sample, add 5 mL of methanol (as a wetting agent) and preservatives if required. Adjust the pH to neutral (~7.0).

  • Internal Standard Spiking: Add the this compound internal standard to the water sample and mix thoroughly.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric SPE cartridge (e.g., HLB, 500 mg) with 5 mL of methanol followed by 5 mL of reagent water. The choice of a polymeric sorbent like Hydrophilic-Lipophilic Balanced (HLB) is ideal for trapping a wide range of pesticides.

    • Loading: Pass the entire 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of reagent water to remove salts and other highly polar interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

    • Elution: Elute the analytes with 10 mL of acetonitrile or ethyl acetate.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis. This protocol achieves a 500-fold concentration factor.

spe_water cluster_extraction Sample Preparation cluster_cleanup SPE Cleanup & Concentration s1 1. Take 500mL Water Sample s2 2. Add Methanol & Spike IS s1->s2 c1 3. Condition & Load Sample s2->c1 Sample c2 4. Wash & Dry Cartridge c1->c2 c3 5. Elute with Acetonitrile c2->c3 c4 6. Evaporate & Reconstitute c3->c4 analysis LC-MS/MS Analysis c4->analysis Final Extract

Caption: SPE workflow for this compound in water.

Pillar 3: Comparative Data Summary

The following table summarizes the expected performance for the recovery of this compound across the three matrices when using the described protocols. The data is synthesized from established, validated methods for organophosphate pesticide analysis.[4][6][8][9] The goal is to achieve recovery within the 70-120% range with a relative standard deviation (RSD) of ≤20%, which indicates a robust and repeatable method.[12]

Parameter Honey (QuEChERS) Bovine Liver (SPE) Water (SPE)
Typical Recovery (%) 85 - 110%80 - 105%90 - 115%
Typical Precision (%RSD) < 15%< 15%< 10%
Primary Challenge High Sugar, Viscosity, Matrix EffectsHigh Fat & Protein ContentTrace Analyte Concentrations
Key to Success Effective d-SPE clean-up (PSA/C18)Protein Precipitation & SPE clean-upHigh-volume SPE & Concentration
Reference Methods [6][7][8][9][13][10][11]
Analysis of Results
  • Honey: The QuEChERS method provides excellent recovery and precision for this compound. The combination of PSA and C18 in the d-SPE step is critical for removing the complex interferences inherent in honey, leading to a clean final extract and minimizing ion suppression.[6][8]

  • Bovine Liver: While recovery is well within acceptable limits, it can be slightly lower and more variable than in cleaner matrices. This is due to the potential for irreversible binding of the analyte to proteins or incomplete extraction from the high-lipid environment. A thorough homogenization and efficient SPE clean-up are essential for success.[9]

  • Water: This matrix typically yields the highest and most consistent recoveries. The primary sources of loss are minimized due to the simplicity of the matrix. The SPE procedure is highly efficient at capturing the analyte from a large volume and concentrating it into a small final volume, leading to excellent method sensitivity.[10]

Conclusion

The accurate quantification of Coumaphos relies on the robust and consistent performance of its deuterated internal standard, this compound. This guide demonstrates that while no single method is universal, tailoring the extraction and clean-up strategy to the specific challenges of the matrix is the key to achieving reliable results.

For complex food matrices like honey , a modified QuEChERS protocol with a targeted d-SPE clean-up provides an optimal balance of recovery and efficiency. For high-fat, high-protein matrices such as liver , a more rigorous approach involving protein precipitation followed by Solid-Phase Extraction is necessary to remove significant interferences. For water samples, SPE serves the dual purpose of clean-up and essential analyte concentration.

In all cases, a this compound recovery that falls consistently within the 70-120% range is the hallmark of a validated, trustworthy method capable of producing accurate quantitative data for regulatory compliance and research.

References

  • Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry.
  • AOAC 2007 Pesticide Residues in Food Products - Testing Labor
  • AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues.
  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices.
  • Pesticide Residue Manual. Scribd.
  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
  • Quantification of organophosphate insecticides in drinking water in urban areas using lyophilization and high-performance liquid chromatography–electrospray ionization-mass spectrometry techniques.
  • General Guidelines for Pesticide Residue Analysis. FAO Knowledge Repository.
  • LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water.
  • Determination of Pesticide Residues in Honeybees using Modified QUEChERS Sample Work-Up and Liquid Chromatography-Tandem Mass Spectrometry.
  • Development and validation of modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of cymiazole, fipronil, coumaphos, fluvalinate, amitraz, and its metabolite in various types of honey and royal jelly.
  • Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.
  • Determination of multi-pesticide residues in honey with a modified QuEChERS procedure followed by LC-MS/MS and GC-MS/MS. Taylor & Francis Online.
  • Occurrence of Pesticide Residues in Spanish Honey Measured by QuEChERS Method Followed by Liquid and Gas Chromatography–Tandem Mass Spectrometry. MDPI.
  • Efficiency of QuEChERS approach for determining 52 pesticide residues in honey and honey bees. Bohrium.
  • SOLID PHASE EXTRACTION APPLIC
  • Determination of residual pharmaceuticals in edible animal tissues by continuous solid-phase extraction and gas chromatography-mass spectrometry.
  • U.S. EPA Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.
  • EPA Method 200.8, Rev. 5.4 (1994). U.S. Environmental Protection Agency.
  • Improved separation and determination of phospholipids in animal tissues employing solid phase extraction.
  • HPLC WITH SOLID PHASE EXTRACTION FOR IDENTIFICATION AND DIAGNOSIS OF ORGANOPHOSPHOROUS POISONING IN GOATS.
  • Method 200.7, Rev. 4.4: Determination of Metals and Trace Elements in Water and Wastes by Inductively Coupled Plasma-Atomic Emission Spectrometry. U.S. Environmental Protection Agency.
  • Determination of organophosphorus pesticides in bovine tissue by an on-line coupled matrix solid-phase dispersion-solid phase extraction-high performance liquid chromatography with diode array detection method.
  • Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples. MDPI.
  • EPA Method 200.8: Determination of Trace Elements in Waters and Wastes by Inductively Coupled Plasma-Mass Spectrometry. U.S. Environmental Protection Agency.
  • METHOD 530: Determination of Select Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review.
  • Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society.

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Navigating the Isotope Effect: A Comparative Guide to the Analysis of Coumaphos using Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of residues like the organophosphate pesticide Coumaphos is paramount. This guide provides an in-depth technical comparison of the use of the deuterated internal standard, Coumaphos-d10, against other alternatives, with a focus on navigating the nuances of isotope effects in mass spectrometric analysis. We will explore the theoretical underpinnings of these effects, present supporting data, and provide a detailed experimental protocol to ensure the integrity of your analytical results.

The Critical Role of Internal Standards in Coumaphos Analysis

Coumaphos, a nonvolatile, fat-soluble phosphorothioate, is utilized as an ectoparasiticide on livestock and in apiculture.[1][2] Its detection at trace levels in complex matrices such as honey, milk, and animal tissues necessitates robust analytical methods to ensure food safety and environmental monitoring.[3] The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[4]

However, the accuracy of LC-MS/MS quantification can be significantly impacted by matrix effects, where co-eluting endogenous components of the sample suppress or enhance the ionization of the analyte, leading to inaccurate results.[5] To correct for these variations and for losses during sample preparation, an internal standard (IS) is indispensable. The ideal IS mimics the chemical and physical properties of the analyte as closely as possible.[6] While structurally similar compounds (analogs) can be used, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the superior choice.[7]

Understanding Isotope Effects: A Double-Edged Sword

The fundamental advantage of a SIL IS is that it co-elutes with the native analyte and experiences identical matrix effects and ionization efficiencies. However, the substitution of hydrogen with deuterium atoms, while minimally altering the chemical properties, introduces subtle physical differences that can manifest as "isotope effects." These effects are primarily categorized as kinetic and equilibrium isotope effects.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference in bond energy can lead to different rates of reaction if the bond is broken during a chemical process.[8] While less critical in the context of a typical LC-MS/MS workflow where the molecule remains intact, it can be a factor in certain derivatization reactions or in-source fragmentation.

Equilibrium Isotope Effect: This is the more commonly observed phenomenon in chromatography. The slight increase in molecular size and altered bond vibrations of the deuterated molecule can influence its interaction with the stationary and mobile phases.[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts, leading to a small but measurable decrease in retention time.[8] This can result in the analyte and the SIL IS not perfectly co-eluting, potentially exposing them to different matrix components and thus, differential matrix effects.

The following diagram illustrates the ideal versus the real-world scenario of using a SIL IS in the presence of matrix effects and chromatographic isotope effects.

cluster_ideal Ideal Scenario: Perfect Co-elution cluster_real Real-World Scenario: Isotope Effect A Analyte (Coumaphos) B IS (this compound) X Analyte and IS experience the same matrix effect C Matrix Interference D Analyte (Coumaphos) E IS (this compound) D->E Y Analyte and IS experience different matrix effects F Matrix Interference A Sample Weighing & Homogenization B Spiking with this compound A->B C QuEChERS Extraction (Acetonitrile & Salts) B->C D d-SPE Cleanup (PSA, C18, MgSO4) C->D E LC-MS/MS Analysis (UPLC-QqQ-MS) D->E F Data Processing & Quantification E->F

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Coumaphos-d10

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Coumaphos-d10. As an organophosphate pesticide and a deuterated analog of Coumaphos, this compound presents significant health risks that necessitate stringent handling protocols. This document is designed to be a comprehensive resource, offering procedural guidance grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: The Critical "Why" Behind the Precautions

This compound, like its non-deuterated counterpart, is a potent cholinesterase inhibitor.[1] This means it can disrupt the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine. This disruption can result in a range of adverse health effects, from mild symptoms like headache and dizziness to severe outcomes including respiratory failure and, in extreme cases, death.[2][3]

The primary routes of exposure are ingestion, inhalation of dust particles, and dermal (skin) contact. Safety data sheets consistently highlight that Coumaphos is "fatal if swallowed" and "toxic in contact with skin".[4][5] Therefore, the personal protective equipment (PPE) and handling procedures outlined below are not merely suggestions but critical measures to prevent accidental exposure and ensure a safe laboratory environment.

Key Chemical and Toxicological Information for this compound:

PropertyValueSource(s)
Chemical Formula C₁₄H₆D₁₀ClO₅PSSanta Cruz Biotechnology
Molecular Weight 372.83 g/mol Santa Cruz Biotechnology
Appearance White to off-white solidFUJIFILM Wako Chemicals
Hazard Statements Fatal if swallowed, Toxic in contact with skin, Very toxic to aquatic life.Sigma-Aldrich, Cayman Chemical[5], FUJIFILM Wako Chemicals
Mechanism of Action Cholinesterase InhibitorWikipedia[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following provides a step-by-step guide to the selection, donning, and doffing of appropriate PPE.

Selecting the Right PPE
  • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended.[6] Always use two pairs of gloves (double-gloving) to provide an extra layer of protection against tears and permeation.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are the minimum requirement.[7] A face shield should be worn in situations where splashing is a risk, such as when preparing solutions.

  • Protective Clothing: A disposable, chemical-resistant lab coat or coveralls should be worn over personal clothing.[4] Ensure the sleeves are tucked into the inner pair of gloves.

  • Respiratory Protection: When handling the solid form of this compound where dust may be generated, a respirator is required. A NIOSH-approved P100 filter or a powered air-purifying respirator (PAPR) is recommended to prevent inhalation of fine particles.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Outer Gloves: Put on the first pair of nitrile or butyl rubber gloves.

  • Lab Coat/Coveralls: Don the disposable lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection: If required, put on and perform a seal check for your respirator.

  • Eye and Face Protection: Put on safety goggles or glasses and a face shield if necessary.

  • Inner Gloves: Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it outwards and away from your body.

  • Inner Gloves: With your clean, inner-gloved hands, remove your eye and face protection.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Below is a visual representation of the PPE workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Outer Gloves Don2 2. Lab Coat/Coveralls Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Inner Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Coveralls Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).

Operational Plan: Step-by-Step Handling Procedures

A meticulous and well-rehearsed operational plan is crucial for minimizing the risk of exposure.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit specifically for hazardous chemicals nearby.

  • Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid waste contaminated with this compound.

During Handling
  • Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to prevent the dispersion of dust. Use anti-static weigh paper or boats.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible.

  • Avoid Contamination: Never touch your face, eyes, or any personal items while wearing gloves that have been in contact with this compound.

Post-Handling Decontamination
  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of Consumables: All disposable items that have come into contact with this compound, including weigh paper, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Doff PPE: Follow the doffing procedure outlined above in the designated doffing area.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and associated materials can pose a significant environmental hazard.[8][9]

  • Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, lab coats), and any other materials that have come into contact with the chemical, must be disposed of as solid hazardous waste.[10]

  • Empty Containers: "Empty" containers of this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's hazardous waste guidelines.

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4]

All incidents of exposure, no matter how minor they may seem, must be reported to your supervisor and your institution's EHS department.

References

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies, Inc. [Link]

  • Safety Data Sheet - Diversey SDS. Diversey. [Link]

  • The tolerability and safety of cholinesterase inhibitors in the treatment of dementia. PubMed. [Link]

  • SAFETY DATA SHEET - Coumaphos. Chem Service. [Link]

  • SUMA BAC CONC D10. RMT. [Link]

  • Health monitoring for organophosphate pesticides. Safe Work Australia. [Link]

  • The tolerability and safety of cholinesterase inhibitors in the treatment of dementia. National Center for Biotechnology Information. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Prescribing Framework for Acetylcholinesterase Inhibitors and Memantine for the Treatment and Management of Dementia. NHS. [Link]

  • LABORATORY PROCEDURE MANUAL. Oregon.gov. [Link]

  • Cholinesterase inhibitor. Wikipedia. [Link]

  • Co-Ral (Coumaphos). Occupational Safety and Health Administration. [Link]

  • Disposal of Pesticides. National Pesticide Information Center. [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

  • Health monitoring, Guide for organophosphate pesticides. Safe Work Australia. [Link]

  • Medical aspects of work-related exposures to organophosphates (Guidance Note MS17). Health and Safety Executive. [Link]

  • Pesticide Disposal Guide for Pest Control Shops. Osd.mil. [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency. [Link]

  • PI-18/PI010: Proper Disposal of Pesticide Waste. University of Florida, Institute of Food and Agricultural Sciences. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

Sources

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